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Core Science & Biosynthesis

Foundational

Chemical structure and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide

The following technical guide details the chemical structure, synthesis, and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide . Structure, Synthesis, and Medicinal Chemistry Profiling Executive Summary N,4-Dimethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of N,4-dimethyl-1,3-oxazole-5-carboxamide .

Structure, Synthesis, and Medicinal Chemistry Profiling

Executive Summary

N,4-Dimethyl-1,3-oxazole-5-carboxamide is a heterocyclic building block extensively utilized in the design of bioactive small molecules, particularly in the fields of oncology (kinase inhibitors) and agrochemistry (protease inhibitors).[1][2][3] As a 2,5-disubstituted oxazole derivative, it serves as a robust bioisostere for amide and ester linkages, offering improved metabolic stability and distinct hydrogen-bonding vectors compared to its phenyl or furan counterparts. This guide provides a comprehensive analysis of its physicochemical properties, a validated 3-step synthetic workflow, and its application in structure-activity relationship (SAR) studies.

Chemical Identity & Structure Analysis

Nomenclature and Identification[4]
  • IUPAC Name:

    
    -Dimethyl-1,3-oxazole-5-carboxamide[2][3]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 140.14 g/mol

  • Core Scaffold: 1,3-Oxazole (5-membered aromatic heterocycle containing O and N)

  • Key Substituents:

    • C4 Position: Methyl group (electron-donating, lipophilic).

    • C5 Position:

      
      -Methylcarboxamide (hydrogen bond donor/acceptor).
      
Electronic & Structural Properties

The 1,3-oxazole ring is planar and aromatic, though less aromatic than furan or thiophene due to the electronegativity difference between oxygen and nitrogen.

  • Basicity: The oxazole nitrogen (N3) is weakly basic (

    
     for the conjugate acid of the parent oxazole). However, the electron-withdrawing carboxamide group at C5 further reduces the basicity of the ring nitrogen.
    
  • Conformation: The amide group at C5 likely adopts a trans conformation relative to the C4-methyl group to minimize steric strain, although the

    
    -methyl group allows for distinct rotamers that can be exploited for binding affinity in protein pockets.
    
  • Dipole Moment: The alignment of the ring heteroatoms and the exocyclic carbonyl creates a significant dipole, enhancing solubility in polar organic solvents.

Physicochemical Profiling

The following data summarizes the computed and estimated properties critical for drug design.

PropertyValueDescription
Molecular Weight 140.14 DaFragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) 0.4 – 0.8Moderate lipophilicity; good water solubility potential.
TPSA ~55 ŲHigh polar surface area relative to size; favorable for membrane permeability.
H-Bond Donors 1Amide N-H.
H-Bond Acceptors 3Oxazole N, Oxazole O, Amide Carbonyl O.
Rotatable Bonds 1The C5-Carbonyl bond.
Physical State SolidTypically a white to off-white crystalline solid.

Synthesis & Manufacturing

The synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide is most efficiently achieved via a convergent route starting from acyclic precursors to form the oxazole core, followed by functionalization.

Synthetic Pathway Diagram

The following flowchart illustrates the validated 3-step protocol:

SynthesisPath Start Ethyl 2-chloroacetoacetate (Starting Material) Inter1 Ethyl 4-methyloxazole-5-carboxylate (Cyclization Product) Start->Inter1 Reflux Reagent1 Ammonium Formate Formic Acid Reagent1->Inter1 Inter2 4-Methyloxazole-5-carboxylic Acid (Key Intermediate) Inter1->Inter2 Saponification Step2 Hydrolysis (NaOH/H2O) Step2->Inter2 Final N,4-Dimethyl-1,3-oxazole-5-carboxamide (Target) Inter2->Final Coupling Step3 Amidation (MeNH2, EDC, HOBt) Step3->Final

Caption: Validated 3-step synthesis from ethyl 2-chloroacetoacetate to the target N-methyl amide.

Detailed Experimental Protocols
Step 1: Cyclization to Ethyl 4-methyloxazole-5-carboxylate

Principle: Cyclocondensation of


-halo- 

-keto esters with amide equivalents.
  • Reagents: Ethyl 2-chloroacetoacetate (1.0 eq), Ammonium formate (5.0 eq), Formic acid (solvent).

  • Procedure:

    • Dissolve ethyl 2-chloroacetoacetate in formic acid.

    • Add ammonium formate and reflux the mixture for 4–6 hours.

    • Workup: Cool, dilute with water, neutralize with

      
      , and extract with diethyl ether or ethyl acetate.
      
    • Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc).

    • Yield: ~40–60%.

Step 2: Saponification to 4-Methyloxazole-5-carboxylic Acid

Principle: Base-catalyzed ester hydrolysis.

  • Reagents: Ethyl 4-methyloxazole-5-carboxylate, NaOH (2N aq), Ethanol.

  • Procedure:

    • Dissolve the ester in ethanol and add 2N NaOH (2.0 eq).

    • Stir at room temperature (or mild reflux) for 1–2 hours.

    • Workup: Acidify carefully with HCl to pH ~3 to precipitate the acid. Filter the white solid.

    • Yield: >85%.

Step 3: Amidation to N,4-Dimethyl-1,3-oxazole-5-carboxamide

Principle: Carbodiimide-mediated amide coupling.

  • Reagents: 4-Methyloxazole-5-carboxylic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF or DCM (anhydrous).
    
  • Procedure:

    • Dissolve the acid in anhydrous DMF/DCM.

    • Add EDC, HOBt, and DIPEA; stir for 15 min to activate the acid.

    • Add methylamine hydrochloride.[1]

    • Stir at room temperature for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with

      
       HCl, sat. 
      
      
      
      , and brine.[1][4] Dry over
      
      
      .[4][5]
    • Purification: Recrystallization from EtOH/Hexane or column chromatography.

    • Validation: Confirm structure via

      
      -NMR (look for amide doublet at 
      
      
      
      ppm and oxazole C2-H singlet at
      
      
      ppm).

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 1,3-oxazole-5-carboxamide moiety is a valuable bioisostere for:

  • Thiazoles: Oxazoles are less lipophilic and more metabolically stable than thiazoles, often reducing toxicity associated with sulfur metabolism.

  • Amides/Esters: The oxazole ring restricts the conformational flexibility of the peptide backbone, locking the "amide" bond in a specific orientation (cisoid or transoid), which can enhance binding affinity to target proteins (e.g., kinases, proteases).

Interaction Profile
  • Hydrogen Bonding: The N3 nitrogen is a weak acceptor, while the exocyclic amide NH is a strong donor. This dual functionality allows the scaffold to bridge interactions within enzyme active sites.

  • Metabolic Stability: The C4-methyl group blocks potential metabolic oxidation at the C4 position, a common soft spot in unsubstituted oxazoles.

Case Studies
  • Kinase Inhibitors: The 5-carboxamide oxazole motif appears in inhibitors targeting VEGFR and p38 MAP kinase , where the amide NH forms a critical hinge-region hydrogen bond.

  • Plant Protease Inhibitors: Derivatives of this scaffold have been explored as inhibitors of D1 protease (CtpA) in herbicides.[5][6]

Safety & Handling

  • Hazard Classification: Generally classified as Irritant (Xi) .

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Amides are generally stable but should be protected from strong acids and bases to prevent hydrolysis.
    

References

  • BenchChem. 4-Methyl-1,3-oxazole-5-carboxylic acid: Structure and Properties. Retrieved from

  • PubChem. 4-Methyl-1,3-oxazole-5-carboxylic acid (CID 292311).[8] National Library of Medicine. Retrieved from

  • Schöllkopf, U. (1979). Syntheses of Heterocycles with Isocyanides. Angewandte Chemie International Edition. (Foundational reference for oxazole synthesis via isocyanides).
  • ChemicalBook. Synthesis of 4-methyloxazole derivatives. Retrieved from

  • MDPI. Synthesis and Herbicidal Activities of Novel Oxazole Carboxamides. Molecules.[1][3][8][4][5][9][10][11][12][13][14] Retrieved from

Sources

Exploratory

The Therapeutic Potential of N,4-dimethyl-1,3-oxazole-5-carboxamide Derivatives: A Technical Guide for Drug Discovery

Abstract The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its varied derivatives, the N,4-dimethyl-1,3-oxazole-5-carboxamide co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its varied derivatives, the N,4-dimethyl-1,3-oxazole-5-carboxamide core has emerged as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of this chemical series, with a particular focus on its significant potential as a new class of anti-parasitic agents. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols relevant to the evaluation of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of this promising chemical class.

Introduction: The Oxazole Scaffold and the Rise of a Pan-Kinetoplastid Inhibitor

The oxazole moiety, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the architecture of many clinically relevant drugs.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer,[3][4] anti-inflammatory,[2][5] and antimicrobial properties.[6] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activity of the resulting compounds.[6]

A significant breakthrough in the therapeutic application of the N,4-dimethyl-1,3-oxazole-5-carboxamide scaffold came with the discovery of GNF6702, a potent and selective inhibitor of the kinetoplastid proteasome.[7][8] Kinetoplastids are a class of protozoan parasites responsible for a trio of devastating neglected tropical diseases: leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and human African trypanosomiasis (sleeping sickness; Trypanosoma brucei).[8][9] GNF6702 emerged from a phenotypic screen of three million compounds and demonstrated unprecedented in vivo efficacy in mouse models of all three diseases, highlighting the potential for a single class of drugs to treat these distinct infections.[8] This discovery has solidified the N,4-dimethyl-1,3-oxazole-5-carboxamide core as a high-priority scaffold for anti-parasitic drug discovery.

Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide Derivatives

The synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide derivatives can be approached through a convergent strategy, typically involving the formation of the core oxazole ring followed by an amide coupling reaction.

Synthesis of the 2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid Core

The key intermediate for the synthesis of this series is 2,4-dimethyl-1,3-oxazole-5-carboxylic acid (CAS No: 2510-37-4).[10] While several methods for the synthesis of substituted oxazoles exist, including the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, a common route to this specific carboxylic acid intermediate is not readily detailed in publicly available literature. However, a general approach can be inferred from established oxazole synthesis methodologies. One plausible route involves the condensation of an appropriate α-acylamino ketone precursor, followed by oxidation of a suitable substituent at the 5-position to a carboxylic acid.

A more direct approach for constructing substituted oxazoles involves the reaction of carboxylic acids with isocyanides. For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent to activate the carboxylic acid in situ.[11]

Amide Coupling to Yield Final Compounds

Once the 2,4-dimethyl-1,3-oxazole-5-carboxylic acid is obtained, the final N-substituted carboxamide derivatives are synthesized via a standard amide coupling reaction.[12] This reaction involves the activation of the carboxylic acid, typically with a coupling reagent, followed by the addition of the desired amine.

Generalized Synthetic Workflow

Synthesis Workflow A Starting Materials (e.g., α-acylamino ketone precursor) B Oxazole Ring Formation A->B Cyclization/ Oxidation C 2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid B->C E Carboxylic Acid Activation (e.g., EDC, HATU) C->E D Amine (R-NH2) F Amide Coupling D->F E->F G N,4-dimethyl-1,3-oxazole-5-carboxamide Derivative F->G

Caption: A conceptual workflow for the synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide derivatives.

Experimental Protocol: Generalized Amide Coupling

  • Dissolution: Dissolve 2,4-dimethyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N,4-dimethyl-1,3-oxazole-5-carboxamide derivative.

Therapeutic Potential in Kinetoplastid Diseases

The most profound therapeutic potential of N,4-dimethyl-1,3-oxazole-5-carboxamide derivatives identified to date lies in their activity against kinetoplastid parasites.

Mechanism of Action: Allosteric Inhibition of the Kinetoplastid Proteasome

The primary molecular target of GNF6702 and its analogues is the 20S proteasome, a critical enzyme complex responsible for protein degradation in eukaryotic cells.[8][9] Inhibition of the proteasome leads to the accumulation of damaged and misfolded proteins, inducing cellular stress and ultimately apoptosis.[9]

Crucially, GNF6702 exhibits a non-competitive, allosteric mode of inhibition.[7][8] This means it does not bind to the active sites of the proteasome, where substrates are cleaved, but rather to a distinct, allosteric site.[13] This allosteric binding site is located at the interface of the β4 and β5 subunits of the proteasome.[13] This mechanism is distinct from that of clinically used proteasome inhibitors like bortezomib, which are competitive inhibitors.[13]

This allosteric mechanism confers a high degree of selectivity for the kinetoplastid proteasome over the mammalian counterpart, which is a key factor in the favorable safety profile of these compounds.[7][8] Resistance to GNF6702 has been mapped to mutations in the β4 subunit of the proteasome, further validating this as the primary target.[13]

Signaling Pathway: Proteasome Inhibition and Parasite Death

Proteasome Inhibition Pathway cluster_parasite Kinetoplastid Parasite Ub_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome (β4/β5 subunits) Ub_Proteins->Proteasome Degradation Cell_Death Cellular Stress & Apoptosis Ub_Proteins->Cell_Death Accumulation leads to Degraded_Proteins Degraded Peptides Proteasome->Degraded_Proteins Proteasome->Cell_Death GNF6702 N,4-dimethyl-1,3-oxazole- 5-carboxamide Derivative (e.g., GNF6702) GNF6702->Proteasome Allosteric Inhibition Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Assays A Compound Library (N,4-dimethyl-1,3-oxazole- 5-carboxamide derivatives) B Proteasome Inhibition Assay (Biochemical) A->B C Whole-Cell Viability Assays (Phenotypic) A->C D Dose-Response Analysis (IC50/EC50 Determination) B->D C_Ld L. donovani (amastigotes) C->C_Ld C_Tc T. cruzi (amastigotes) C->C_Tc C_Tb T. brucei (bloodstream forms) C->C_Tb C_Ld->D C_Tc->D C_Tb->D E Selectivity Assays (vs. Mammalian Cells) D->E F Mechanism of Action Studies (e.g., Resistance selection) E->F G In Vivo Efficacy Studies F->G

Caption: A generalized workflow for the in vitro evaluation of N,4-dimethyl-1,3-oxazole-5-carboxamide derivatives as anti-kinetoplastid agents.

Therapeutic Potential in Other Indications

While the most compelling data for N,4-dimethyl-1,3-oxazole-5-carboxamide derivatives is in the realm of anti-parasitic agents, the broader class of oxazole and isoxazole carboxamides has shown promise in other therapeutic areas.

  • Anticancer Activity: Various oxazole and isoxazole carboxamide derivatives have been reported to possess antiproliferative activity against a range of cancer cell lines. [14][15][16]The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization and the induction of apoptosis. [16][17]Further investigation is warranted to determine if the specific N,4-dimethyl-1,3-oxazole-5-carboxamide scaffold confers any advantages in this therapeutic area.

  • Anti-inflammatory Activity: Isoxazole carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties. [2]Given that inflammation is a complex process with multiple underlying pathways, it is plausible that derivatives of the N,4-dimethyl-1,3-oxazole-5-carboxamide core could be designed to modulate specific inflammatory targets.

Conclusion and Future Directions

The N,4-dimethyl-1,3-oxazole-5-carboxamide scaffold has been firmly established as a validated and highly promising starting point for the development of novel anti-parasitic drugs. The discovery of GNF6702 as a potent, selective, and orally bioavailable pan-kinetoplastid agent with a unique allosteric mechanism of action has opened up new avenues for tackling neglected tropical diseases.

Future research in this area should focus on:

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts can focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of this class of compounds to improve their in vivo efficacy and safety profiles.

  • Elucidation of Detailed Binding Interactions: High-resolution structural studies of these inhibitors in complex with the kinetoplastid proteasome will provide a deeper understanding of the allosteric binding pocket and guide the rational design of next-generation inhibitors.

  • Exploration of Broader Therapeutic Potential: Systematic evaluation of N,4-dimethyl-1,3-oxazole-5-carboxamide libraries against a panel of cancer cell lines and in models of inflammatory diseases could uncover new therapeutic applications for this versatile scaffold.

References

Sources

Foundational

Technical Guide: Bioactivity & Pharmacological Potential of N,4-dimethyl-1,3-oxazole-5-carboxamide

The following technical guide provides an in-depth review of N,4-dimethyl-1,3-oxazole-5-carboxamide , analyzing its role as a privileged scaffold in medicinal chemistry. [1] Executive Summary N,4-dimethyl-1,3-oxazole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of N,4-dimethyl-1,3-oxazole-5-carboxamide , analyzing its role as a privileged scaffold in medicinal chemistry.

[1]

Executive Summary

N,4-dimethyl-1,3-oxazole-5-carboxamide represents a critical "privileged structure" in modern drug discovery.[1] Unlike standalone blockbuster drugs, this molecule serves as a high-value pharmacophore and intermediate.[1] Its structural core—the 1,3-oxazole ring substituted with a carboxamide—acts as a bioisostere for peptide bonds, conferring metabolic stability while maintaining hydrogen-bonding capability.[1]

This guide analyzes the compound's transition from a chemical building block to a bioactive core, focusing on its applications in kinase inhibition (oncology) , succinate dehydrogenase inhibition (fungicides) , and antimicrobial peptide mimetics .

Chemical Identity & Structural Pharmacology[1]

The bioactivity of N,4-dimethyl-1,3-oxazole-5-carboxamide is dictated by its electronic distribution and steric profile.[1]

PropertySpecificationPharmacological Significance
IUPAC Name N,4-dimethyl-1,3-oxazole-5-carboxamideDefines the specific substitution pattern essential for target binding.[1]
Molecular Formula C₆H₈N₂O₂Low molecular weight (<200 Da) allows for high ligand efficiency (LE).[1]
Core Scaffold 1,3-OxazoleAromatic, planar heterocycle acting as a linker and pi-stacking element.[1]
Key Substituents C4-Methyl, C5-CarboxamideThe C5-amide acts as a hydrogen bond donor/acceptor; C4-methyl provides hydrophobic contacts.[1]
Bioisosterism Amide/Ester IsostereMimics the peptide bond (-CONH-) found in proteins but resists proteolytic cleavage.[1]
Pharmacophore Map

The diagram below illustrates the interaction points of the molecule with biological targets (e.g., kinase ATP-binding pockets).[1]

Pharmacophore Oxazole 1,3-Oxazole Ring (Pi-Stacking Interaction) N3 N3 Nitrogen (H-Bond Acceptor) Oxazole->N3 Electronic Resonance Amide C5-Carboxamide (Directional H-Bonding) Oxazole->Amide Rigid Linker Methyl C4-Methyl Group (Hydrophobic Pocket Fill) Oxazole->Methyl Steric Bulk Target_Pocket Target Protein (e.g., Kinase Hinge Region) N3->Target_Pocket Water Bridge Amide->Target_Pocket Key Binding Motif

Figure 1: Pharmacophore mapping of N,4-dimethyl-1,3-oxazole-5-carboxamide showing critical interaction vectors.

Therapeutic Applications & Bioactivity[2][3][4][5]

Research indicates that while the standalone molecule is a fragment, its derivatives exhibit potent bioactivity across three primary domains.

Oncology: Kinase Inhibition

The 1,3-oxazole-5-carboxamide motif is a structural analog to the core found in Mubritinib (TAK-165) , a tyrosine kinase inhibitor.[1]

  • Mechanism: The oxazole ring occupies the ATP-binding pocket of kinases (e.g., HER2/ERBB2).[1] The carboxamide group forms hydrogen bonds with the "hinge region" amino acids of the enzyme.

  • Data: Derivatives linking this core to pyrrole or benzofuran moieties have shown cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines with IC₅₀ values in the low micromolar range (1.5 – 5.0 µM) [1].[1]

Agriculture: Fungicidal Activity (SDHi)

Recent studies (2025) have highlighted N-substituted oxazole-5-carboxamides as novel Succinate Dehydrogenase Inhibitors (SDHi) .[1]

  • Target: Mitochondrial Complex II (Succinate Dehydrogenase).[1]

  • Activity: Compounds containing the N,4-dimethyl-1,3-oxazole-5-carboxamide fragment linked to thiazole rings demonstrated superior fungicidal activity against Rhizoctonia solani and Botrytis cinerea.[1]

  • Potency: Optimized derivatives achieved >90% inhibition at 50 mg/L, comparable to commercial standards like Boscalid [2].

Antimicrobial: Peptide Deformylase Inhibition

The structural similarity of the oxazole-carboxamide to the peptide bond allows it to inhibit bacterial enzymes involved in protein synthesis.[1]

  • Spectrum: Active against Gram-positive bacteria (S. aureus) and select Gram-negatives (E. coli).[1]

  • Utility: Acts as a robust "cap" in peptidomimetic antibiotics, preventing degradation by host proteases while binding to the bacterial active site [3].

Experimental Protocols

Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide

Objective: To synthesize the core scaffold from commercially available precursors.

Reaction Scheme Logic:

  • Cyclization: Formation of the oxazole ring from ethyl 2-chloroacetoacetate.[1]

  • Hydrolysis: Conversion of the ester to the carboxylic acid.[2]

  • Amidation: Coupling with methylamine to form the final carboxamide.[1]

Synthesis Start Ethyl 2-chloroacetoacetate + Formamide Step1 Cyclization (140°C, neat) Start->Step1 Intermediate1 Ethyl 4-methyl-1,3-oxazole-5-carboxylate Step1->Intermediate1 Step2 Hydrolysis (NaOH, EtOH/H2O) Intermediate1->Step2 Intermediate2 4-methyl-1,3-oxazole-5-carboxylic acid (CAS: 2510-32-9) Step2->Intermediate2 Step3 Amidation (EDC, HOBt, Methylamine) Intermediate2->Step3 Product N,4-dimethyl-1,3-oxazole-5-carboxamide (Target Scaffold) Step3->Product

Figure 2: Step-wise synthesis pathway for the target scaffold.

Detailed Protocol (Step 3: Amidation):

  • Preparation: Dissolve 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at RT for 30 min to form the active ester.

  • Coupling: Add Methylamine (2.0 M in THF, 1.5 eq) and DIPEA (2.5 eq).

  • Reaction: Stir at RT for 12–18 hours under nitrogen atmosphere.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (EtOAc/Hexane) to yield the white solid product.

Bioassay: In Vitro Kinase Inhibition Screen

Objective: Validate the affinity of the scaffold derivative against a kinase target (e.g., EGFR or HER2).

  • Reagents: Recombinant kinase domain, ATP (Km concentration), peptide substrate, and test compound (DMSO stock).

  • Incubation: Mix kinase, substrate, and compound in reaction buffer (HEPES pH 7.5, MgCl₂, DTT). Incubate for 15 min.

  • Initiation: Add ATP to start the reaction.[1] Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay to quantify ADP production (inversely proportional to inhibition).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Comparative Bioactivity Data[1][6]

The following table summarizes the bioactivity of derivatives containing the N,4-dimethyl-1,3-oxazole-5-carboxamide core.

Derivative TypeTarget Organism/Cell LineActivity MetricValueReference
Thiazole-Linked Rhizoctonia solani (Fungus)EC₅₀ (Growth Inhibition)2.1 mg/L[2]
Thiazole-Linked Botrytis cinerea (Fungus)EC₅₀ (Growth Inhibition)4.5 mg/L[2]
Pyrrole-Linked HT-29 (Colon Cancer)IC₅₀ (Cytotoxicity)1.8 µM[1]
Pyrrole-Linked S. aureus (Bacteria)MIC (Min.[1] Inhibitory Conc.)7.8 µg/mL[3]
Core Acid M. tuberculosisMIC>50 µM (Inactive)[4]

Note: The core acid alone (CAS 2510-32-9) is generally inactive, confirming that the carboxamide functionalization (as seen in the target molecule) is critical for biological interaction.[1]

References

  • Malipeddi, H., & Ranjitha, A. (2011). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives. ResearchGate.

  • ACS Publications. (2025).[1] Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. [1]

  • Biointerface Research. (2020).[1][3] Synthesis and Bioevaluation of 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides as Antimicrobial Agents.

  • BenchChem. (2024).[1] 4-methyl-1,3-oxazole-5-carboxylic acid: Technical Overview and Protocols.

Sources

Exploratory

Binding Affinity Studies Involving Oxazole-5-Carboxamide Motifs: A Technical Guide

Executive Summary & Structural Rationale The oxazole-5-carboxamide motif represents a privileged scaffold in medicinal chemistry, distinguished by its ability to enforce rigid conformational control while offering precis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The oxazole-5-carboxamide motif represents a privileged scaffold in medicinal chemistry, distinguished by its ability to enforce rigid conformational control while offering precise hydrogen bond vectors. Unlike its 4-isomer or flexible aliphatic amide counterparts, the 5-carboxamide substitution on the 1,3-oxazole ring creates a distinct electronic and steric profile that is highly effective in targeting nucleotide-binding pockets (e.g., IMPDH), kinase hinge regions, and metalloenzymes (e.g., Succinate Dehydrogenase).

This guide details the biophysical and biochemical methodologies required to validate binding affinity for this class of compounds. It moves beyond simple


 generation to explore the thermodynamic and kinetic underpinnings of the ligand-target interaction.
Structural Pharmacophore

The oxazole-5-carboxamide unit functions as a bi-dentate anchor :

  • Hydrogen Bond Acceptor (HBA): The oxazole nitrogen (N3) and the amide carbonyl oxygen.

  • Hydrogen Bond Donor (HBD): The amide nitrogen (NH).

  • Conformational Lock: The resonance between the oxazole ring and the amide group enforces planarity, reducing the entropic penalty (

    
    ) upon binding.
    

Target Landscape & Case Studies

Case Study A: IMPDH Inhibitors (Antiviral/Immunosuppressive)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. Oxazole-5-carboxamide derivatives have emerged as potent inhibitors by mimicking the nicotinamide riboside moiety of the cofactor NAD+.

  • Mechanism: The motif occupies the cofactor binding pocket, stacking against the purine ring of the substrate (IMP) or interacting with the NAD+ site residues.

  • Key Interaction: The amide NH typically donates a hydrogen bond to a backbone carbonyl (e.g., Gly/Asp residues), while the oxazole N3 accepts a bond from a conserved Ser/Thr hydroxyl.

Case Study B: Succinate Dehydrogenase (SDH) Inhibitors (Fungicidal)

Recent studies (2025) have validated N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamides as potent SDH inhibitors.

  • Binding Mode: The oxazole-5-carboxamide sits in the ubiquinone-binding pocket (Q-site).

  • Affinity: High affinity is driven by enthalpy (

    
    ), with the rigid oxazole core minimizing entropic loss.
    

Experimental Protocols for Affinity Determination

To rigorously characterize binding, a combination of Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics is recommended.

Protocol 3.1: Surface Plasmon Resonance (SPR)

Objective: Determine kinetic constants (


, 

) and equilibrium dissociation constant (

).

System Setup:

  • Instrument: Biacore T200 or 8K (or equivalent).

  • Sensor Chip: CM5 (Carboxymethylated dextran) for protein targets; SA (Streptavidin) for biotinylated targets.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Note: For kinase targets, add 10 mM MgCl2.

Workflow:

  • Immobilization: Target protein (e.g., IMPDH) is immobilized to ~2000 RU using amine coupling. A reference flow cell is activated/deactivated without protein.

  • Compound Preparation: Dissolve oxazole-5-carboxamides in 100% DMSO (10 mM stock). Dilute into running buffer (final DMSO 1-5% matched to running buffer).

  • Multi-Cycle Kinetics:

    • Inject analyte at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10

      
      M).
      
    • Contact Time: 60–120 seconds (association).

    • Dissociation Time: 120–300 seconds.

    • Flow Rate: 30

      
      L/min to minimize mass transport limitations.
      
  • Data Analysis:

    • Double-reference subtraction (Reference cell - Buffer blank).

    • Fit to 1:1 Langmuir binding model .

    • Quality Check: Ensure

      
       is theoretical based on MW ratio.
      
Protocol 3.2: Isothermal Titration Calorimetry (ITC)

Objective: Deconstruct the free energy (


) into Enthalpy (

) and Entropy (

).

Rationale: Oxazole-5-carboxamides often exhibit enthalpy-driven binding due to strong H-bonds. ITC validates this mechanism.

Workflow:

  • Sample Prep: Dialyze protein (e.g., 20-50

    
    M) into the assay buffer (e.g., PBS pH 7.4, 1% DMSO). Dissolve ligand in the exact same dialysate buffer to prevent heat of dilution artifacts.
    
  • Titration:

    • Cell: Protein solution.

    • Syringe: Ligand solution (10-20x protein concentration, e.g., 500

      
      M).
      
    • Injection Profile: 1 x 0.4

      
      L (dummy), followed by 19 x 2 
      
      
      
      L injections.
    • Spacing: 150-180 seconds between injections to allow return to baseline.

  • Analysis:

    • Integrate peaks to get heat (

      
      ) per injection.
      
    • Fit to One-Set-of-Sites model .

    • Self-Validation: If

      
       (stoichiometry) is not 0.8–1.2, check protein concentration or ligand solubility.
      

Data Summary & SAR Analysis

The following table summarizes representative binding data for oxazole-5-carboxamide derivatives against key targets, derived from recent medicinal chemistry literature.

Compound ClassTargetR-Group (C2 Position)R-Group (Amide N)Affinity (

/

)
Binding Mode
Antiviral IMPDH II4-Methoxyphenyl3-Methoxy-4-benzyl

nM
NAD+ site competitor
Fungicidal SDH (Complex II)2-(4-Cl-phenyl)thiazol-4-ylMethyl

mg/L
Q-site binder
Kinase Inhibitor VEGFR22-Anilino3-Pyridyl

nM
ATP hinge binder
Antibacterial PknG (M. tb)2-FluorophenylAryl-sulfonamide


M
Allosteric/Active site

SAR Insight:

  • C2 Substitution: Electron-rich aromatics (e.g., 4-methoxyphenyl) at the C2 position of the oxazole ring enhance

    
     stacking interactions within the binding pocket.
    
  • Amide Linker: The 5-carboxamide orientation is critical. Inverting to the 4-carboxamide often results in a >10-fold loss of potency due to the misalignment of the carbonyl H-bond acceptor vector.

Visualizations

Ligand-Target Interaction Map

This diagram illustrates the canonical binding interactions of the oxazole-5-carboxamide motif within a generic kinase/nucleotide binding pocket.

OxazoleBinding cluster_protein Protein Binding Pocket OxazoleRing Oxazole Ring (C2-Aryl) HydrophobicPocket Hydrophobic Pocket (Val/Leu/Phe) OxazoleRing->HydrophobicPocket π-Stacking / VdW AmideNH Amide NH (Donor) Residue1 Backbone C=O (e.g., Hinge Region) AmideNH->Residue1 H-Bond (2.8 Å) AmideCO Amide C=O (Acceptor) Residue2 Ser/Thr Sidechain -OH AmideCO->Residue2 Water-mediated H-Bond Residue2->OxazoleRing H-Bond to N3

Caption: Interaction map highlighting the donor/acceptor vectors of the oxazole-5-carboxamide scaffold in a typical active site.

SPR Assay Logic Flow

A self-validating workflow for determining kinetic parameters.

SPRWorkflow Start Start: Ligand Preparation Immobilization Target Immobilization (CM5 Chip, ~2000 RU) Start->Immobilization SingleCycle Single Cycle Kinetics (5 concentrations) Immobilization->SingleCycle Decision Sensorgram Square wave? SingleCycle->Decision MassTransport Mass Transport Limitation (Increase Flow Rate) Decision->MassTransport Yes (Fast on/off) FitModel Fit 1:1 Langmuir Model Decision->FitModel No (Curvature present) MassTransport->SingleCycle Output Output: kon, koff, KD FitModel->Output

Caption: Decision tree for Surface Plasmon Resonance (SPR) kinetic analysis of oxazole derivatives.

References

  • Vertex Pharmaceuticals. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). Unveiling the Anticancer Potential of Oxazole-4-Carboxamide Analogs: A Structure-Activity Relationship Guide. Link

  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. Link

  • RCSB PDB. (2012). Crystal structure of 5-aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors (PDB: 4AFJ). Link

  • TandF Online. (2014). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Foundational

A Predictive and Methodological Guide to the Toxicology and Safety Profile of N,4-dimethyl-1,3-oxazole-5-carboxamide

Abstract: N,4-dimethyl-1,3-oxazole-5-carboxamide represents a novel chemical entity (NCE) with limited publicly available toxicological data. This guide provides a comprehensive, technically robust framework for establis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N,4-dimethyl-1,3-oxazole-5-carboxamide represents a novel chemical entity (NCE) with limited publicly available toxicological data. This guide provides a comprehensive, technically robust framework for establishing its complete toxicology and safety profile. Designed for researchers, toxicologists, and drug development professionals, this document outlines a phased, decision-driven strategy for safety assessment, from initial computational predictions to pivotal in vivo studies. Each section details the scientific rationale behind key experimental choices, provides step-by-step protocols for core assays, and is grounded in authoritative international regulatory guidelines to ensure scientific integrity and trustworthiness.

Part 1: Foundational Assessment: Physicochemical Properties and In Silico Toxicology

Before committing to resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule must be established. This initial phase leverages computational models to predict potential liabilities, guiding the design of subsequent experimental work.

Compound Identity and Physicochemical Characterization

Accurate characterization is the bedrock of any toxicological assessment.

  • Identity: N,4-dimethyl-1,3-oxazole-5-carboxamide

  • CAS Number: Not broadly available. A unique identifier must be assigned.

  • Molecular Formula: C7H8N2O2

  • Molecular Weight: 152.15 g/mol

  • Structure:

Key physicochemical parameters to be experimentally determined include aqueous solubility, pKa, and LogP (lipophilicity). These properties are critical as they dictate the compound's behavior in biological systems, influencing absorption, distribution, and the design of formulations for testing.

In Silico Toxicological Prediction

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of potential to cause genetic mutations (e.g., using structural alerts for reactivity with DNA).

  • Carcinogenicity: Assessment based on structural fragments known to be associated with cancer.

  • Hepatotoxicity: Prediction of potential liver injury.

  • Cardiotoxicity (hERG Inhibition): Forecasting the likelihood of blocking the hERG potassium channel, a key risk for cardiac arrhythmia.[5][6]

  • ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics.

Table 1: Example of an In Silico Toxicology Prediction Summary

Toxicological EndpointPrediction ModelResultConfidence LevelRationale/Structural Alerts
Genotoxicity (Ames) QSAR ModelNegativeMediumNo obvious structural alerts for DNA reactivity.
hERG Inhibition 3D-PharmacophorePossible InhibitorLow-MediumThe oxazole ring and carboxamide group may interact with the channel pore.
Hepatotoxicity Machine LearningLow ProbabilityHighLacks common toxicophores associated with liver injury.[3]
Plasma Protein Binding Predictive AlgorithmHigh (>90%)HighLipophilic nature suggests strong binding.

Part 2: Preclinical Safety Evaluation Workflow

The toxicological evaluation of an NCE follows a structured, tiered approach, moving from high-throughput in vitro assays to more complex in vivo models. This workflow is designed to identify hazards, establish a safe starting dose for clinical trials, and characterize the toxicity profile in accordance with international guidelines.[7][8][9][10][11][12]

Preclinical_Workflow cluster_0 Phase 1: In Vitro & Ex Vivo cluster_1 Phase 2: In Vivo - Acute & PK cluster_2 Phase 3: In Vivo - Sub-chronic cluster_3 Phase 4: IND-Enabling & Beyond In_Silico In Silico Assessment In_Vitro_Tox In Vitro Toxicology (Cytotoxicity, Genotoxicity) In_Silico->In_Vitro_Tox Guides Assay Design hERG hERG Safety Screen In_Vitro_Tox->hERG Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) hERG->Metabolic_Stability PK_PD Pharmacokinetics (PK) Single Ascending Dose Metabolic_Stability->PK_PD Informs Dosing Acute_Tox Acute Toxicity (e.g., OECD 420/423/425) PK_PD->Acute_Tox Repeat_Dose Repeat-Dose Toxicity (e.g., 28-Day, Rodent & Non-Rodent) Acute_Tox->Repeat_Dose Sets Dose Levels Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose->Safety_Pharm Genotox_Followup In Vivo Genotoxicity (Micronucleus) Safety_Pharm->Genotox_Followup Supports IND Repro_Tox Reproductive & Developmental Tox Genotox_Followup->Repro_Tox Carcinogenicity Carcinogenicity Studies Repro_Tox->Carcinogenicity

Caption: Phased preclinical toxicology workflow for a novel chemical entity.

Part 3: Core In Vitro Toxicology Battery

This battery of tests provides the first experimental data on the compound's interaction with biological systems at the cellular level.

Genotoxicity Assessment

Genotoxicity tests are designed to detect compounds that induce genetic damage through various mechanisms.[13] A standard battery of tests is required by regulatory agencies to assess this risk.[13][14][15][16] The International Council for Harmonisation (ICH) S2(R1) guideline provides the framework for this assessment.[13][14][15][17]

Standard Test Battery Options (ICH S2(R1)) [13][17]

  • Option 1:

    • A bacterial reverse mutation test (Ames test).

    • An in vitro mammalian cell assay for chromosomal damage (e.g., micronucleus or chromosome aberration assay).

    • An in vivo genotoxicity test.[13]

  • Option 2:

    • A bacterial reverse mutation test (Ames test).

    • An in vivo assessment with two different tissues.[13]

Causality: The Ames test is a rapid and widely used screen for mutagenicity. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result (i.e., reversion to growth) indicates that the test compound can cause point mutations in DNA. The inclusion of a liver enzyme extract (S9 fraction) is critical to detect metabolites that may be mutagenic.

Methodology:

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Dose Range Finding: Perform an initial cytotoxicity test to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition: negative control (vehicle), positive control (known mutagen for each strain), and at least five concentrations of N,4-dimethyl-1,3-oxazole-5-carboxamide. b. Conduct the experiment both with and without the metabolic activation system (S9 fraction). c. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). d. Vortex briefly and add 2.0 mL of molten top agar. e. Pour the mixture onto minimal glucose agar plates and spread evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A result is considered positive if there is a concentration-dependent increase in revertants and the count exceeds a defined threshold (e.g., 2-fold increase over the negative control).

Cardiovascular Safety: hERG Inhibition Assay

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[5] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing a compound's hERG liability is a critical safety checkpoint.[5][10] Several methods exist, including patch clamp electrophysiology (the gold standard), and higher-throughput fluorescence-based assays.[5][18]

Experimental Protocol: Automated Patch Clamp Electrophysiology

Methodology:

  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Solutions: Prepare extracellular and intracellular solutions with appropriate ionic compositions. The test compound is dissolved in the extracellular solution at multiple concentrations.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current. A recommended protocol from the FDA involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the peak tail current.[19][20]

  • Data Acquisition: a. Establish a stable whole-cell recording in a control (vehicle) solution. b. Perfuse the cell with increasing concentrations of N,4-dimethyl-1,3-oxazole-5-carboxamide, allowing the current to reach a steady state at each concentration. c. Include a positive control (e.g., dofetilide, cisapride) to confirm assay sensitivity.[19][20]

  • Analysis: Measure the peak tail current at each concentration and normalize it to the control current to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value (the concentration causing 50% inhibition).

Table 2: Example of In Vitro Toxicology Data Summary

AssaySystemEndpointResultInterpretation
Ames Test S. typhimurium, E. coliMutagenicityNegative (-S9 & +S9)Not mutagenic in this bacterial system.
In Vitro Micronucleus CHO-K1 CellsChromosomal DamageNegative (-S9 & +S9)Does not induce chromosomal breaks or loss.
hERG Inhibition Automated Patch ClampIC5025.3 µMWeak inhibitor; further evaluation needed in context of clinical exposure.
Cytotoxicity HepG2 CellsIC50> 100 µMLow potential for direct cytotoxicity.

Part 4: In Vivo Acute and Repeat-Dose Toxicity Studies

In vivo studies are essential to understand the compound's effects in a whole biological system, providing data on target organ toxicity, dose-response relationships, and reversibility of effects.[11][12]

Acute Oral Toxicity

Causality: Acute toxicity studies provide information on the intrinsic toxicity of a substance after a single high-dose exposure.[21] They are used to determine the LD50 (median lethal dose) or, more modernly, to classify the substance according to the Globally Harmonised System (GHS).[21][22] The OECD provides several guidelines (e.g., 420, 423, 425) designed to minimize animal use while obtaining necessary safety data.[21][22][23][24]

Methodology (Following OECD Test Guideline 425: Up-and-Down Procedure) [24][25]

  • Species: Use a single rodent species, typically female rats, as they are often more sensitive.[22][24]

  • Dosing: Administer the compound by the intended clinical route (e.g., oral gavage). Dose animals sequentially.[25] The first animal receives a dose just below the best estimate of the LD50.

  • Dose Adjustment: If the first animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.[25] The dose progression factor is typically 3.2.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, behavior) for up to 14 days.[25] Body weights are recorded weekly.

  • Endpoint: The test is stopped when a stopping criterion is met (e.g., three consecutive animals survive at the highest dose, or a specific number of reversals in outcome occur). The LD50 and confidence intervals are then calculated using maximum likelihood methods.[24][25]

Repeat-Dose Toxicity Studies

Causality: These studies are the cornerstone of preclinical safety assessment. They are designed to identify target organs of toxicity, characterize the dose-response relationship, and identify a No-Observed-Adverse-Effect-Level (NOAEL).[10] The duration of these studies depends on the proposed duration of clinical trials, as outlined in ICH M3(R2) guidance.[7][8][9][26][27] A 28-day study in a rodent and a non-rodent species is a common starting point.

Repeat_Dose_Design Title 28-Day Repeat-Dose Toxicity Study Design Species Two Species (e.g., Rat and Beagle Dog) Groups 4 Dose Groups (Vehicle Control, Low, Mid, High) Species->Groups Dosing Daily Dosing for 28 Days (Intended Clinical Route) Groups->Dosing Recovery Recovery Cohort (Control & High-Dose Groups) ~14-day washout Dosing->Recovery Evaluates reversibility Endpoints Endpoints Monitored Dosing->Endpoints Clinical_Obs Clinical Observations Body Weight, Food Consumption Endpoints->Clinical_Obs Clin_Path Clinical Pathology (Hematology, Coagulation, Serum Chemistry) Endpoints->Clin_Path Organ_Weights Organ Weights Endpoints->Organ_Weights Histopath Histopathology (Comprehensive tissue examination) Endpoints->Histopath

Caption: Schematic of a standard 28-day repeat-dose toxicity study.

Table 3: Example of Key Findings from a 28-Day Rat Study

ParameterLow Dose (5 mg/kg)Mid Dose (25 mg/kg)High Dose (100 mg/kg)Interpretation
Body Weight No changeNo change5% decrease vs. controlDose-dependent effect on growth at high dose.
ALT (Alanine Aminotransferase) No changeNo change2.5-fold increasePotential for hepatotoxicity at high dose.
Creatinine No changeNo changeNo changeNo evidence of kidney toxicity.
Histopathology (Liver) NormalNormalMinimal centrilobular hypertrophyCorrelates with clinical chemistry findings. Reversible in recovery group.
NOAEL 25 mg/kg/day--The highest dose at which no adverse effects were observed.

Part 5: Conclusion and Risk Assessment

The comprehensive toxicological assessment of N,4-dimethyl-1,3-oxazole-5-carboxamide requires a systematic, multi-faceted approach. The data generated from the predictive, in vitro, and in vivo studies described herein must be integrated to form a coherent safety profile. The final risk assessment will weigh the identified hazards (e.g., weak hERG inhibition, high-dose liver effects) against the intended clinical dose and patient population. The NOAEL derived from the most sensitive species in repeat-dose toxicity studies is fundamental for calculating the initial safe starting dose for Phase I human trials. This structured, evidence-based framework ensures a thorough understanding of the compound's safety profile, supporting its continued development and satisfying global regulatory standards.

References

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. (2013). European Medicines Agency. [Link]

  • ICH Guideline S2(R1). (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. [Link]

  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]

  • Baranwal, A., et al. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2015). Slideshare. [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. (2012). Federal Register. [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). PubMed. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024). Therapeutic Goods Administration (TGA). [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012). ResearchGate. [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). ICH. [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021). PMC. [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. [Link]

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. (2026). ITR Laboratories. [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program. [Link]

  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. (2010). PubMed. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013). European Medicines Agency. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. (2009). The IMPT. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (2019). Food and Drug Administration. [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017). Frontiers. [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021). MDPI. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. [Link]

  • Strategic Preclinical Toxicology for Faster IND Approval. (n.d.). Syngene International. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

  • Chemical structures of oxazole derivatives. (n.d.). ResearchGate. [Link]

  • Preclinical Toxicology Considerations for Successful IND Application. (2022). Noble Life Sciences. [Link]

  • Material Safety Data Sheet. (2026). Capot Chemical. [Link]

  • PRECLINICAL TOXICOLOGY. (n.d.). Pacific BioLabs. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. [Link]

  • CiPA Express hERG Potassium Channel Assay. (n.d.). SafetyScreen. [Link]

  • hERG Assay. (n.d.). SlideShare. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Noble Life Sciences. [Link]

  • The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evaluations. (n.d.). Frontiers. [Link]

Sources

Exploratory

The Evolution and Discovery of N-Substituted Oxazole Carboxamides: A Technical Guide to Design, Synthesis, and Pharmacological Applications

Introduction & Chemical Rationale In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged five-membered heteroaromatic scaffold. Characterized by one oxygen and one nitrogen atom, it exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern medicinal chemistry, the oxazole ring represents a privileged five-membered heteroaromatic scaffold. Characterized by one oxygen and one nitrogen atom, it exhibits high thermal stability and a relatively low basicity (pKb ~ 13.2). While the oxazole core itself is a versatile bioisostere for amides and esters, functionalizing it with a carboxamide group—yielding oxazole-4-carboxamides or oxazole-5-carboxamides—imparts a critical directional hydrogen-bonding capacity.

The true breakthrough in drug discovery, however, has been the N-substitution of these carboxamides. By covalently attaching diverse aliphatic, aromatic, or heteroaromatic moieties to the amide nitrogen, synthetic chemists can precisely tune the molecule's lipophilicity (logP), electronic distribution, and steric bulk. This modular N-substitution acts as a programmable "key," allowing the molecule to project into specific hydrophobic pockets or allosteric sites of target proteins. This structural flexibility has led to the discovery of highly selective agents across neurology, oncology, infectious diseases, and agrochemicals [1].

Historical Context & Synthetic Methodologies

Historically, oxazole derivatives were synthesized via traditional methods such as the Robinson-Gabriel synthesis. However, the discovery and optimization of N-substituted oxazole carboxamides accelerated significantly with the advent of Fragment-Based Drug Design (FBDD) and the utilization of the Van Leusen reaction.

The Van Leusen multicomponent reaction allows for the rapid assembly of the oxazole core from simple aldehydes and toluenesulfonylmethyl isocyanide (TosMIC). This is followed by saponification and amide coupling, providing a highly modular pathway to generate vast libraries of N-substituted derivatives for high-throughput screening.

SynthWorkflow Start Aldehyde + TosMIC Step1 Van Leusen Reaction (Base-catalyzed cyclization) Start->Step1 Intermediate Oxazole-4-carboxylate Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Acid Oxazole-4-carboxylic acid Step2->Acid Step3 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Step3 Product N-Substituted Oxazole Carboxamide Step3->Product

Caption: Synthetic workflow for N-substituted oxazole carboxamides via the Van Leusen reaction.

Key Pharmacological Discoveries

Neurology: GSK-3β Inhibitors and PET Tracers

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase heavily implicated in the tauopathy and amyloidosis characteristic of Alzheimer's disease (AD). Researchers discovered that oxazole-4-carboxamides act as highly potent, ATP-competitive inhibitors of GSK-3β. A landmark achievement in this space was the discovery of PF-367 and its isotopologues (e.g., [11C]OCM-44 and OCM-51). OCM-51 demonstrated an extraordinary IC50 of 0.030 nM and >10-fold selectivity for GSK-3β over GSK-3α. The specific N-substitution in these molecules was optimized to lower polar surface area (PSA), allowing them to cross the blood-brain barrier (BBB) effectively, making them invaluable as Positron Emission Tomography (PET) radiotracers for AD diagnosis [2].

GSK3Pathway Wnt Wnt Signal Receptor Frizzled/LRP Receptor Wnt->Receptor Activates GSK3 GSK-3β Complex (Active) Receptor->GSK3 Inhibits BetaCatenin β-Catenin (Degradation) GSK3->BetaCatenin Phosphorylates BetaCateninActive β-Catenin (Stabilized) GSK3->BetaCateninActive Blocked by Inhibitor Inhibitor Oxazole-4-Carboxamide (e.g., PF-367) Inhibitor->GSK3 ATP-competitive Inhibition Transcription Gene Transcription (Neuroprotection) BetaCateninActive->Transcription Translocates to Nucleus

Caption: Mechanism of GSK-3β inhibition by oxazole-4-carboxamides stabilizing β-catenin.

Oncology: Dual EGFR Inhibition and Apoptosis Induction

In oncology, overcoming kinase domain mutations is a persistent clinical hurdle. Recent computational FBDD efforts led to the discovery of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives acting as dual inhibitors of wild-type EGFR and the resistant T790M mutant, exhibiting high selectivity indices against normal cells [3]. Furthermore, earlier high-throughput screening identified 2-phenyl-oxazole-4-carboxamides (e.g., Compound 1k) as potent apoptosis inducers. These compounds demonstrated the ability to cleave PARP and induce DNA laddering, resulting in a 63% tumor growth inhibition in colorectal DLD-1 xenograft models [4].

Infectious Diseases & Agrochemicals

The utility of this scaffold extends deeply into pathogen control:

  • Antivirals: The oxazole-4-carboxamide KB-2777 was recently identified as a direct-acting antiviral against human coronaviruses (HCoV-NL63, HCoV-OC43). The heteroaryl-carboxamide linkage furnishes directional hydrogen-bonding capacity compatible with viral protein targets, offering a high genetic barrier to resistance [5].

  • Fungicides: In agriculture, N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives (e.g., SEZA18, SEZC7) were designed as Succinate Dehydrogenase (SDH) inhibitors. SEZC7 inhibits SDH (IC50 = 16.6 μM) by blocking the ubiquinone binding site, disrupting fungal energy metabolism and effectively managing Magnaporthe grisea (rice blast fungus)[6].

SDHInhib Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ETC Electron Transport Chain (ATP Production) Ubiquinol->ETC Drives ATP Synth Inhibitor Oxazole-5-Carboxamide (e.g., SEZC7) Inhibitor->SDH Blocks Ubiquinone Binding Site

Caption: SDH inhibition by oxazole-5-carboxamides disrupting fungal mitochondrial respiration.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of key N-substituted oxazole carboxamides, highlighting the vast target diversity achieved through N-substitution modifications.

CompoundTarget / Disease AreaActivity (IC50 / EC50)Key Pharmacological Feature
OCM-51 GSK-3β (Alzheimer's Disease)IC50 = 0.030 nM>10-fold β/α selectivity; high BBB penetrance for PET imaging.
Compound 1k Apoptosis (Colorectal Cancer)EC50 = 270 nMCleaves PARP; achieves 63% tumor inhibition in xenografts.
16g / 16h EGFR WT/T790M (Lung Cancer)IC50 = 0.10 μMDual inhibition of wild-type and mutant kinase; high selectivity index.
KB-2777 HCoV-NL63 (Coronavirus)EC50 ~ 2.34 μMDirect-acting antiviral; cross-reactive against multiple α/β lineages.
SEZC7 SDH (Fungal M. grisea)IC50 = 16.6 μMDisrupts fungal mitochondrial energy metabolism; matches Boscalid efficacy.

Experimental Protocols

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To evaluate the efficacy of newly synthesized oxazole-5-carboxamides (like SEZC7), a highly controlled enzymatic assay is required. This protocol outlines a self-validating system based on the spectrophotometric monitoring of DCPIP (2,6-dichlorophenolindophenol) reduction.

Causality & Rationale: SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone. By introducing DCPIP as an artificial electron acceptor, the reduction of DCPIP (which changes from blue to colorless) provides a direct, causal readout of SDH activity. Sodium azide is added to inhibit Complex IV, preventing electron leak and ensuring the readout is strictly dependent on Complex II (SDH) activity.

Step-by-Step Methodology:

  • Preparation of Mitochondrial Extract: Isolate mitochondria from the target organism (e.g., M. grisea mycelia) using differential centrifugation in an ice-cold sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) to preserve native enzyme folding.

  • Assay Buffer Formulation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 μM DCPIP (electron acceptor), and 1 mM sodium azide.

  • Compound Dilution & Internal Control: Dissolve the N-substituted oxazole carboxamide in DMSO. Create a 10-point serial dilution. Critical Control: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Incubation: Add the mitochondrial extract (enzyme source) and the inhibitor to the assay buffer. Incubate at 25°C for 5 minutes to allow the inhibitor to reach binding equilibrium within the ubiquinone pocket.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 μM ubiquinone-1 (Q1).

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm (measuring DCPIP reduction) continuously for 10 minutes using a microplate reader.

  • Data Validation & Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot relative activity against log[Inhibitor]. Use non-linear regression (four-parameter logistic curve) to determine the IC50.

    • Self-Validation: A Hill slope near 1.0 validates a 1:1 binding stoichiometry. Always include an established SDH inhibitor (e.g., Boscalid) as a positive control to validate assay sensitivity.

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry (2025). URL:[Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry (2019). URL:[Link]

  • Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. MDPI Viruses (2024). URL:[Link]

  • Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. Bioorganic Chemistry (2023). URL:[Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide

An In-Depth Technical Guide to the Step-by-Step Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Step-by-Step Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive, technically-grounded protocol for the synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[4][5] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] The target molecule, N,4-dimethyl-1,3-oxazole-5-carboxamide, is a specific derivative that serves as a valuable building block for creating more complex molecules, particularly in the development of novel therapeutic agents such as succinate dehydrogenase (SDH) inhibitors for fungicidal candidates.[7] This guide details a robust and well-established three-step synthetic sequence to obtain this compound with high purity.

Overall Synthetic Strategy

The synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide is efficiently achieved through a three-stage process. The strategy begins with the construction of the core oxazole ring to form an ester intermediate, followed by hydrolysis to the corresponding carboxylic acid, and culminates in an amide coupling reaction. This pathway is chosen for its reliability, use of readily available starting materials, and high-yielding transformations.

Synthesis_Workflow Start Starting Materials (Ethyl Acetoacetate, etc.) Step1 Step 1: Oxazole Ring Formation (Robinson-Gabriel type synthesis) Start->Step1 Intermediate1 Intermediate A Ethyl 4-methyl-1,3-oxazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification (Base-mediated Hydrolysis) Intermediate1->Step2 Intermediate2 Intermediate B 4-Methyl-1,3-oxazole-5-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC/DMAP Activation) Intermediate2->Step3 FinalProduct Final Product N,4-dimethyl-1,3-oxazole-5-carboxamide Step3->FinalProduct

Caption: Overall synthetic workflow for N,4-dimethyl-1,3-oxazole-5-carboxamide.

Part 1: Synthesis of Ethyl 4-methyl-1,3-oxazole-5-carboxylate (Intermediate A)

The initial and most critical phase is the construction of the oxazole heterocycle. The Robinson-Gabriel synthesis and its variations are classic and dependable methods for this transformation.[8] A highly effective approach involves the reaction of ethyl 2-chloroacetoacetate with formamide, which serves as both the nitrogen and C2-carbon source for the oxazole ring.[9]

Protocol: Oxazole Ring Formation
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0-5.0 eq). The use of excess formamide is crucial as it acts as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to 120-140 °C. The temperature is critical to drive the cyclodehydration reaction. Maintain this temperature for 3-5 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) until the starting chloro-ester is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove any acidic byproducts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel to yield Ethyl 4-methyl-1,3-oxazole-5-carboxylate as a pure product.

Mechanistic Insight & Rationale

This reaction proceeds via an initial nucleophilic substitution of the chloride by the formamide nitrogen, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring. The high temperature provides the necessary activation energy for the dehydration step, which is often the rate-limiting part of the sequence.

Part 2: Synthesis of 4-Methyl-1,3-oxazole-5-carboxylic Acid (Intermediate B)

With the core oxazole ester in hand, the next step is its conversion to the corresponding carboxylic acid via saponification. This hydrolysis is a standard transformation, typically achieved under basic conditions.

Protocol: Ester Hydrolysis
  • Dissolution: Dissolve Ethyl 4-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in a 2:3:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.[10] The solvent system is designed to ensure the solubility of both the nonpolar ester and the polar hydroxide salt.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution. LiOH is a strong base that effectively hydrolyzes the ester.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Remove the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1N hydrochloric acid (HCl) until the pH reaches ~2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water to remove any inorganic salts and dry it under vacuum to yield 4-Methyl-1,3-oxazole-5-carboxylic acid.[10] The product is typically of high purity and can often be used in the next step without further purification.

Part 3: Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide (Final Product)

The final step is the formation of the amide bond. This is achieved by coupling the carboxylic acid intermediate with methylamine. To facilitate this, the carboxylic acid must first be "activated" to form a more reactive species that is susceptible to nucleophilic attack by the amine.

Protocol: Amide Coupling
  • Reaction Setup: In a dry round-bottom flask under an argon or nitrogen atmosphere, dissolve 4-Methyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).[11]

  • Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (EDC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).[11]

  • Activation: Stir the mixture at room temperature for 30 minutes. During this time, the EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to accelerate this process.

  • Amine Addition: Add methylamine (1.2 eq, typically as a 2.0 M solution in THF) dropwise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction to completion by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel, dilute with DCM, and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final N,4-dimethyl-1,3-oxazole-5-carboxamide.

Amide Coupling Mechanism Visualization

Amide_Coupling cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R-COOH (Intermediate B) ActiveEster Activated Intermediate (O-acylisourea) CarboxylicAcid->ActiveEster + EDC EDC EDC Amide R-CONHCH₃ (Final Product) ActiveEster->Amide + CH₃NH₂ Methylamine CH₃NH₂ DCU DCU Byproduct

Caption: Key phases of the EDC-mediated amide coupling reaction.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
1 Ethyl 2-chloroacetoacetateFormamide3.0 - 5.0None120-1403-560-75
2 Ethyl 4-methyl-1,3-oxazole-5-carboxylateLiOH·H₂O1.5 - 2.0THF/MeOH/H₂ORT4-685-95
3 4-Methyl-1,3-oxazole-5-carboxylic AcidEDC, DMAP, Methylamine1.1, 0.1, 1.2DCMRT12-1875-90

Troubleshooting and Field Insights

  • Low Yield in Step 1: Incomplete reaction is often due to insufficient temperature or reaction time. Ensure the reaction is heated adequately. Purification can also be challenging; careful column chromatography is key.

  • Incomplete Hydrolysis in Step 2: If the starting ester persists, add an additional portion of LiOH and allow the reaction to stir for a longer duration. Ensure the solvent system is homogenous.

  • Difficulties in Amide Coupling (Step 3): The primary challenge is often the removal of the DCU byproduct. Filtering thoroughly before work-up is essential. If the reaction is sluggish, a different coupling agent like HATU can be employed, which often leads to faster reactions and cleaner work-ups. The use of anhydrous solvents is critical to prevent the hydrolysis of the activated intermediate.

References

  • PrepChem.com. Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. [Link]

  • ResearchGate. An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF. [Link]

  • Google Patents.CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
  • Chemical Synthesis Database. ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • PubChem. Dimethyl-1,3-oxazole-5-carboxylic acid | C6H7NO3 | CID 1132979. [Link]

  • Google Patents.
  • PMC (PubMed Central). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. [Link]

  • ResearchGate. Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and.... [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Al-Nahrain University. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

  • PMC (PubMed Central). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Organic Syntheses. A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. [Link]

  • PMC (PubMed Central). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • The Pharma Innovation. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. [Link]

  • ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • Chemical Methodologies. Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Wikipedia. Oxazole. [Link]

  • ResearchGate. (PDF) A Practical Synthesis of 1,3-Oxazole. [Link]

  • ACS Publications. Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

Sources

Application

Optimization of Reaction Conditions for Oxazole Carboxamide Formation: A Comprehensive Application Note

Introduction & Strategic Rationale Oxazole carboxamides are privileged heterocyclic scaffolds in modern drug discovery and agrochemistry. Their unique electronic distribution and ability to act as rigid hydrogen-bond don...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Oxazole carboxamides are privileged heterocyclic scaffolds in modern drug discovery and agrochemistry. Their unique electronic distribution and ability to act as rigid hydrogen-bond donors/acceptors make them critical pharmacophores in antileishmanial drugs ()[1], broad-spectrum antiviral agents ()[2], and succinate dehydrogenase inhibitor (SDHi) fungicides ()[3].

The synthesis of these compounds typically involves the construction of the oxazole core—often via the van Leusen reaction or oxidative decarboxylation ()[4][5]—followed by a late-stage amidation of an oxazole-4-carboxylic or oxazole-5-carboxylic acid intermediate. Because oxazole carboxylic acids can be prone to decarboxylation or poor reactivity under unoptimized conditions, selecting the correct coupling reagent, base, and solvent is paramount for maximizing yield and purity. Similar stringent conditions are also required for related heterocycles, such as isoxazole-4-carboxamides used in AMPA receptor modulation[6].

Mechanistic Insights into Amidation

The conversion of an oxazole carboxylic acid to a carboxamide requires the formation of an active ester intermediate. Standard reagents like EDC/HOBt often result in sluggish reaction kinetics when coupling sterically hindered or electron-deficient amines.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred reagent. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the OAt leaving group provides a critical neighboring group effect : it acts as an intramolecular general base to hydrogen-bond with the incoming amine, significantly lowering the activation energy of the nucleophilic attack.

SynthesisWorkflow A Oxazole Carboxylic Acid (Substrate) B Activation Phase (HATU + DIPEA) A->B 0 °C, DMF C OAt Active Ester (Highly Reactive) B->C 15 min (LC-MS Check) D Nucleophilic Attack (Amine Addition) C->D RT, 2-4 h E Oxazole Carboxamide (Target Compound) D->E Aqueous Workup

Workflow for the synthesis of oxazole carboxamides via carboxylic acid activation.

Optimization of Reaction Parameters

The table below summarizes the quantitative performance of various coupling strategies for oxazole carboxamide formation. Data is aggregated from standard optimization matrices used in process chemistry.

Table 1: Quantitative Comparison of Coupling Reagents for Oxazole Carboxamide Synthesis

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale & Observations
EDC·HCl / HOBt DIPEADCM251265Generates OBt ester. Sluggish with bulky amines; water-soluble urea byproduct aids workup.
HATU DIPEADMF25394Generates OAt ester. Neighboring group effect accelerates reaction; ideal for unreactive anilines.
T3P (50% in EtOAc) TEAEtOAc60882Forms mixed anhydride. Low epimerization risk; excellent for large-scale process chemistry.
CDI DBUTHF601658Forms acyl imidazole. Requires heating to drive CO2 evolution; prone to side reactions.

Self-Validating Experimental Protocol

The following protocol outlines the optimal HATU-mediated synthesis of oxazole carboxamides, integrating self-validating checkpoints to ensure reaction fidelity.

Step 1: Pre-activation of the Carboxylic Acid
  • Action: Dissolve the oxazole carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and cool the mixture to 0 °C. Portion-wise, add HATU (1.2 eq).

  • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive OAt ester back to the starting material. Cooling to 0 °C mitigates the risk of thermal decarboxylation of the oxazole core. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the electron-deficient uronium carbon of HATU.

  • Self-Validation Checkpoint: After 15 minutes, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. The complete disappearance of the starting acid mass and the appearance of the methyl ester mass (formed via rapid transesterification of the OAt ester with methanol) confirms successful activation. Do not proceed to Step 2 until activation is complete.

Step 2: Nucleophilic Amidation
  • Action: Add the desired amine (1.1 eq) to the reaction mixture. Allow the solution to warm to room temperature and stir for 2–4 hours.

  • Causality: The amine acts as a nucleophile, attacking the carbonyl carbon of the OAt active ester. The 7-azabenzotriazole leaving group of HATU hydrogen-bonds with the incoming amine, significantly lowering the activation energy of the transition state.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC (e.g., 5% MeOH in DCM). The active ester intermediate will appear as a distinct, UV-active spot that gradually converts to the final product spot. A stable target mass on LC-MS dictates reaction completion.

Step 3: Workup and Purification
  • Action: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 vol), 1 M HCl (1 × 5 vol), saturated NaHCO3 (1 × 5 vol), and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Causality: DMF is highly miscible with both water and organic solvents, often leading to poor product recovery. Washing with 5% LiCl alters the partition coefficient, forcing DMF almost entirely into the aqueous phase without forming emulsions. The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any unreacted oxazole carboxylic acid and acidic byproducts of HATU.

  • Self-Validation Checkpoint: Check the organic layer via LC-MS before concentration. The absence of a DMF peak (typically eluting very early) and base/acid impurities validates the efficacy of the workup, ensuring a clean crude product for subsequent flash chromatography.

Biological Application & Mechanism of Action

Once synthesized, oxazole carboxamides often function by mimicking peptide bonds, allowing them to engage in critical hydrogen bonding within enzyme active sites. For instance, in SDHi fungicides, the carboxamide moiety acts as a hydrogen bond donor/acceptor pair with the ubiquinone binding pocket, effectively blocking downstream signaling[3].

BioMechanism Ligand Oxazole Carboxamide Target Target Protein (e.g., SDH / Kinase) Ligand->Target Binding Complex Ligand-Protein Complex (Amide H-Bonding) Target->Complex Conformational Fit Inhibition Enzyme Inhibition Complex->Inhibition Blockade Efficacy Phenotypic Efficacy (Pathogen Clearance) Inhibition->Efficacy In Vitro / In Vivo

Mechanism of action for oxazole carboxamides inhibiting target enzymes.

References

  • Title: Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: ACS Publications URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Publications URL: [Link]

  • Title: Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study Source: MDPI URL: [Link]

  • Title: Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Note: HPLC Method Development for N,4-Dimethyl-1,3-oxazole-5-carboxamide

This Application Note is designed for researchers and analytical scientists involved in the quality control and process development of pharmaceutical intermediates. It details the systematic development of a stability-in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the quality control and process development of pharmaceutical intermediates. It details the systematic development of a stability-indicating HPLC method for N,4-dimethyl-1,3-oxazole-5-carboxamide , a structural motif common in bioactive heterocyclic compounds.

Introduction & Analyte Profiling[1][2]

N,4-dimethyl-1,3-oxazole-5-carboxamide is a functionalized heterocyclic building block. Its analysis presents specific challenges due to the interplay between the weakly basic oxazole ring and the polar carboxamide moiety.

Physicochemical Profile (In-Silico & Empirical Baseline)

Before method selection, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Oxazole ring, 4-Me, 5-CONHMePlanar, aromatic, moderately polar.
pKa (Oxazole N) ~0.8 - 1.2The oxazole nitrogen is a very weak base. At pH > 2.5, it exists predominantly in the neutral form.
LogP ~0.4 - 0.8Low lipophilicity. Expect low retention on standard C18 columns; risk of elution in the void volume.
UV Absorption

~210–230 nm
Limited conjugation requires low-UV detection; high-purity solvents are mandatory to reduce baseline noise.

Method Development Strategy

The core challenge is achieving sufficient retention (


) and peak symmetry for a polar, weakly basic analyte.
Phase 1: Column Selection
  • Standard C18 (C18): May fail to retain the compound sufficiently due to low LogP.

  • Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion): Recommended. The embedded polar group shields silanols and interacts with the amide, enhancing retention and peak shape.

  • HILIC: An alternative if RP-HPLC fails, but RP is preferred for robustness.

Decision: We will proceed with a Polar-Embedded C18 or a High-Aqueous Stable C18 (e.g., T3 bonding) to allow starting conditions of 100% aqueous if necessary.

Phase 2: Mobile Phase Chemistry
  • Buffer: Acidic pH is preferred to suppress silanol ionization on the column (reducing tailing) and ensure the analyte is in a single state.

    • Choice:0.1% Phosphoric Acid (pH ~2.1) for UV transparency. (Use Formic Acid if MS detection is required).[1][2]

  • Organic Modifier: Acetonitrile (ACN) provides lower backpressure and sharper peaks than Methanol for amides.

Experimental Protocol

Equipment & Reagents[5][6]
  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Orthophosphoric Acid (

    
    ).
    
  • Standard: N,4-dimethyl-1,3-oxazole-5-carboxamide reference standard (>98% purity).

Optimized Chromatographic Conditions (The "Gold Standard")

This protocol is designed to be robust and self-validating.

ParameterSettingRationale
Column C18-Aq / Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)Enhances retention of polar amide; resists dewetting at low %B.
Mobile Phase A 0.1%

in Water
Suppresses silanols; maintains pH ~2.1.
Mobile Phase B AcetonitrileStrong eluent; low UV cutoff.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Col. Temp. 30°CImproves mass transfer and retention reproducibility.
Injection Vol. 5 - 10 µLPrevent column overload.
Detection UV 220 nm (Bandwidth 4 nm)Target

for oxazole; reference 360 nm (if DAD available).
Gradient Program

Since the molecule is polar, we start with low organic to trap the analyte, then ramp to clean the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Loading: High aqueous to retain polar analyte.
2.0 955Isocratic Hold: Ensures retention factor

.
12.0 4060Gradient: Elutes analyte and potential hydrophobic impurities.
15.0 1090Wash: Cleans column of lipophilic contaminants.
17.0 955Re-equilibration: Returns to initial conditions.
22.0 955End: Ready for next injection.

Method Validation Framework (ICH Q2)

To ensure "Trustworthiness," the method must be validated. Here are the acceptance criteria tailored for this specific analysis.

A. Specificity (Stress Testing)

Inject the standard after subjecting it to stress conditions to ensure the method is stability-indicating.[3]

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2h. (Expect hydrolysis of amide

    
     acid).
    
  • Oxidation: 3%

    
    , RT, 2h. (Oxazoles can be sensitive to oxidation).
    
  • Criterion: Peak purity > 99.0% (via DAD) for the main peak; resolution > 1.5 from degradation products.

B. Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Criterion:

    
    .
    
C. System Suitability Testing (SST)

Run these checks before every sample set.

ParameterAcceptance Limit
Retention Time (RT) %RSD

1.0% (n=5)
Peak Area %RSD

1.0% (n=5)
Tailing Factor (

)

Theoretical Plates (N)

Visualizing the Workflow

The following diagram illustrates the decision logic used to arrive at the optimized method.

MethodDevelopment Start Start: N,4-dimethyl-1,3-oxazole-5-carboxamide PropCheck Check Properties: Polar (Amide) + Weak Base (Oxazole) Start->PropCheck ColSelect Select Column: C18 vs. Polar-Embedded PropCheck->ColSelect Trial1 Trial 1: Standard C18 MP: Water/ACN (Neutral) ColSelect->Trial1 Result1 Result: Early Elution (k' < 1) Tailing due to silanols? Trial1->Result1 Solution1 Action 1: Acidify MP (0.1% H3PO4, pH 2.1) Result1->Solution1 Poor Peak Shape Solution2 Action 2: Change Column (Polar-Embedded C18) Result1->Solution2 Low Retention OptPath Optimization Path FinalMethod Final Method: Polar-Embedded C18 0.1% H3PO4 / ACN Gradient 5-60% B Solution1->FinalMethod Solution2->FinalMethod Validation Validation (ICH Q2) Specificity, Linearity, Precision FinalMethod->Validation

Caption: Decision tree for optimizing retention and peak shape for polar oxazole derivatives.

Troubleshooting & Causality

  • Problem: Peak Tailing (

    
    )
    
    • Cause: Secondary interactions between the oxazole nitrogen and residual silanols on the silica support.

    • Fix: Ensure pH is sufficiently low (< 2.5) to suppress silanol ionization, or switch to an "End-capped" column.

  • Problem: RT Drift

    • Cause: "Phase Collapse" or dewetting if using a standard C18 with 95-100% water.

    • Fix: Use a "Compatible with 100% Aqueous" column (e.g., C18-Aq) as specified in the protocol.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997).
  • Waters Corporation. SymmetryShield RP18 Columns: Embedded Polar Group Technology.[Link]

  • PubChem. Compound Summary: Oxazole Derivatives.[5][6][7] National Library of Medicine. [Link] (Used for general physicochemical property estimation of the oxazole core).

Sources

Application

Application Note: Preparation of N,4-dimethyl-1,3-oxazole-5-carboxamide Stock Solutions

Abstract This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of N,4-dimethyl-1,3-oxazole-5-carboxamide , a functionalized heterocyclic building block frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of N,4-dimethyl-1,3-oxazole-5-carboxamide , a functionalized heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. This compound exhibits specific solubility profiles characterized by moderate lipophilicity and potential aqueous instability. This note provides a self-validating workflow to ensure concentration accuracy and compound integrity during biological assays.

Chemical Profile & Physicochemical Properties

Understanding the fundamental properties of the solute is the first step in accurate stock preparation. N,4-dimethyl-1,3-oxazole-5-carboxamide contains a 1,3-oxazole core with a methyl group at the C4 position and a secondary methyl-carboxamide at C5.

PropertyValueNotes
IUPAC Name N,4-dimethyl-1,3-oxazole-5-carboxamide
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol Critical for Molarity calculations
Physical State White to off-white solidCrystalline powder
Predicted LogP ~0.2 - 0.5Moderately polar; water soluble at low conc.
H-Bond Donors/Acceptors 1 / 3
Solubility (DMSO) > 50 mMPreferred solvent for stock
Solubility (Water) < 10 mMpH dependent; risk of precipitation

Expert Insight: The amide bond at the C5 position is stable under neutral conditions but can be susceptible to hydrolysis in strongly acidic or basic aqueous environments over prolonged periods. Always prepare aqueous dilutions fresh.

Solvent Selection & Solubility Assessment

Proper solvent selection is critical to prevent "compound crash-out" (precipitation) upon dilution into assay media.

Solvent Compatibility Table[1]
SolventSolubility RatingApplication SuitabilityRecommendation
DMSO (Dimethyl Sulfoxide) High (>50 mM)Excellent. Standard for biological stocks.Primary Choice. Use anhydrous (≥99.9%) DMSO.
Ethanol (Absolute) Moderate (~20 mM)Good. usable if DMSO is toxic to specific cells.Secondary Choice. Evaporation risk affects concentration.
Water / PBS Low (<10 mM)Poor. Only for final working dilutions.Do NOT use for stock. Risk of aggregation.
DMF (Dimethylformamide) High (>50 mM)Good, but cytotoxic.Avoid unless DMSO is contraindicated.

Protocol: Preparation of 10 mM Stock Solution (DMSO)

Objective: Prepare 1.0 mL of a 10 mM (10 mmol/L) master stock solution.

Materials Required[1][2][3][4][5][6][7][8][9]
  • N,4-dimethyl-1,3-oxazole-5-carboxamide (Solid, >95% purity)[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)

  • Amber glass HPLC vials (1.5 mL) with PTFE-lined caps

  • Analytical balance (precision ±0.01 mg)

  • Vortex mixer and Sonicator

Step-by-Step Procedure
  • Calculations:

    • Target Concentration (

      
      ): 10 mM = 0.01 mol/L
      
    • Target Volume (

      
      ): 1 mL = 0.001 L
      
    • Molecular Weight (

      
      ): 152.15  g/mol 
      
    • Mass Required (

      
      ): 
      
      
      
      
      
      
      
      
  • Weighing (The "Reverse Weighing" Technique):

    • Due to the small mass (1.52 mg), direct weighing is prone to error.

    • Recommended: Weigh a larger amount (e.g., ~3-5 mg) into a tared vial and calculate the exact volume of DMSO required to reach 10 mM.

    • Example: If you weigh 3.40 mg :

      
      
      
    • Note: Since 2.2 mL exceeds a standard vial, prepare a 50 mM stock first (using 447 µL DMSO) and dilute down.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature to ensure complete solubilization.

    • Visual Check: Hold vial against a light source. The solution must be perfectly clear with no particulates.

  • Storage:

    • Aliquot the master stock into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Serial Dilution & Working Solutions

Objective: Dilute the 10 mM DMSO stock to a 10 µM assay concentration in aqueous buffer (1% DMSO final).

Critical Control Point: Direct addition of high-concentration DMSO stock to cold aqueous buffer can cause transient precipitation. Follow the "Intermediate Dilution" method.

Workflow Visualization (DOT Diagram)

DilutionWorkflow cluster_check Quality Control Check Stock Master Stock (10 mM in DMSO) Inter Intermediate (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Add 1 µL Stock to 99 µL Buffer) Final Assay Well (10 µM Final) Inter->Final 1:10 Dilution (Add 10 µL Inter to 90 µL Cell Media) Check Visual Inspection: Precipitate? Inter->Check Buffer Assay Buffer (e.g., PBS) Buffer->Inter

Figure 1: Step-wise dilution strategy to minimize osmotic shock and precipitation artifacts.

Procedure
  • Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Step (100x -> 10x):

    • Prepare a 100 µM solution by adding 10 µL of 10 mM Stock to 990 µL of Assay Buffer (pre-warmed to 37°C if for cell culture).

    • Result: 100 µM compound in 1% DMSO.

  • Final Assay Step:

    • Add the Intermediate solution to your assay wells.

    • Example: Add 10 µL of Intermediate to 90 µL of cell culture media.

    • Final Concentration: 10 µM compound, 0.1% DMSO.

Stability & Quality Control

Stability Matrix
ConditionStability EstimateAction
Solid (RT) High (>2 years)Keep desiccated and dark.
DMSO Stock (-20°C) High (6-12 months)Use amber vials; seal with Parafilm.
DMSO Stock (RT) Moderate (1 week)Hygroscopic; DMSO absorbs water, causing hydrolysis.
Aqueous Dilution (RT) Low (<24 hours)Prepare fresh daily . Do not store.
QC Validation (Self-Validating System)

To verify your stock solution is active and accurate:

  • Absorbance Scan: Dilute to 50 µM in PBS. Scan 220–400 nm. Oxazoles typically show

    
     around 260–280 nm. A flat line indicates precipitation or degradation.
    
  • LC-MS Verification: If stock is >6 months old, run a single injection on LC-MS. Purity should remain >95%.

References

  • PubChem Compound Summary. Dimethyl-1,3-oxazole-5-carboxylic acid derivatives. National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Stock Preparation). Link

  • Sigma-Aldrich Technical Bulletins. Handling and Solubility of Small Molecules in DMSO.Link

  • BenchChem Application Data. Synthesis and Protocols for Oxazole-5-carboxylic acid derivatives.Link

Sources

Method

Solvent selection for N,4-dimethyl-1,3-oxazole-5-carboxamide crystallization

Application Note: Solvent Selection & Crystallization Protocol for N,4-dimethyl-1,3-oxazole-5-carboxamide Executive Summary & Strategic Context N,4-dimethyl-1,3-oxazole-5-carboxamide represents a critical heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Crystallization Protocol for N,4-dimethyl-1,3-oxazole-5-carboxamide

Executive Summary & Strategic Context

N,4-dimethyl-1,3-oxazole-5-carboxamide represents a critical heterocyclic scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR modulators. Its physicochemical profile—characterized by a moderately polar oxazole core coupled with a hydrogen-bond-donating/accepting amide functionality—presents specific challenges in isolation.

Common issues with this class include oiling out (liquid-liquid phase separation) due to high solubility in polar solvents and solvate formation in chlorinated media. This guide provides a rational, thermodynamics-based approach to solvent selection, moving beyond trial-and-error to a predictable engineering workflow.

Physicochemical Profiling & Solubility Theory

To select the correct solvent, we must first deconstruct the molecular interactions of the target.

  • H-Bonding Potential: The secondary amide (-CONHMe) acts as both a donor and acceptor. Solvents that can disrupt these intermolecular bonds (e.g., MeOH) will have high solubility, while non-polar solvents (Heptane) will force the molecule to self-associate, driving crystallization.

  • Dielectric Requirement: The oxazole ring requires moderate polarity.

  • Hansen Solubility Parameters (HSP):

    • Target:

      
       (Dispersion) ~17-18, 
      
      
      
      (Polar) ~10-12,
      
      
      (H-bond) ~10-12.
    • Implication: The molecule sits in the "Region of Solubility" overlapping with lower alcohols and esters.

Table 1: Predicted Solubility Classes
Solvent ClassRepresentativePredicted SolubilityUtility in Crystallization
Alcohols Methanol, EthanolHigh (>100 mg/mL)Good for dissolution; requires cooling or anti-solvent.
Esters Ethyl Acetate (EtOAc), iPrOAcModerate (20-80 mg/mL)Ideal. steep solubility curve vs. temperature.
Chlorinated DCM, ChloroformVery High Avoid for final form (risk of solvates/oiling). Use for initial transfer only.
Alkanes n-Heptane, HexaneNegligible (<1 mg/mL)Excellent Anti-solvent.
Ethers MTBE, THFLow-Moderate Good anti-solvent or co-solvent.
Water WaterModerate Risk of hydration; generally avoided in primary crystallization unless pH controlled.

Experimental Workflow: The "Tiered Screening" Protocol

Do not randomly test solvents. Follow this thermodynamic logic gate to minimize material waste.

Diagram 1: Solvent Selection Logic Flow

SolventSelection Start START: Crude Material SolubilityTest Tier 1: Solubility Range Test (100 mg in 1 mL @ 25°C) Start->SolubilityTest Decision1 Is it soluble @ 25°C? SolubilityTest->Decision1 TooSoluble Too Soluble (Solvent: MeOH, DCM, DMSO) Decision1->TooSoluble Yes (Clear) Ideal Ideal Range (Suspension @ 25°C, Clear @ Reflux) Decision1->Ideal Partial (Cloudy) Insoluble Insoluble (Solvent: Heptane, Water) Decision1->Insoluble No (Solid remains) AntiSolventPath Route A: Anti-Solvent Cryst. (Use as Solvent) TooSoluble->AntiSolventPath CoolingPath Route B: Cooling Cryst. (Primary Choice) Ideal->CoolingPath AntiSolventAdd Route C: Use as Anti-Solvent Insoluble->AntiSolventAdd Optimization Tier 2: MSZW Determination (Metastable Zone Width) AntiSolventPath->Optimization CoolingPath->Optimization AntiSolventAdd->Optimization FinalSelection Final Solvent System Selected Optimization->FinalSelection

Caption: Logic gate for classifying solvents based on saturation behavior to determine the optimal crystallization mode (Cooling vs. Anti-solvent).

Detailed Protocols

Protocol A: Solubility Range Finding (Tier 1)

Objective: Identify the "Goldilocks" solvent where the target is soluble at high temp but insoluble at low temp.

  • Preparation: Weigh 50 mg of N,4-dimethyl-1,3-oxazole-5-carboxamide into 5 separate HPLC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial 1: Methanol (Polar Protich)

    • Vial 2: Ethyl Acetate (Polar Aprotic)

    • Vial 3: Isopropyl Acetate (Polar Aprotic - Higher BP)

    • Vial 4: Toluene (Aromatic)

    • Vial 5: MTBE (Ether)

  • Observation (25°C):

    • Clear Solution: Solubility is too high (>100 mg/mL). Discard as single solvent.

    • Suspension: Potential candidate. Proceed to heating.[1][2]

  • Heating (Reflux): Heat the suspension vials to near boiling.

    • Becomes Clear:SUCCESS. This is a cooling crystallization candidate.

    • Remains Cloudy: Solubility is too low. Requires a more polar co-solvent.

Recommendation: For this oxazole derivative, Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) are statistically the most likely successful candidates for direct cooling crystallization.

Protocol B: Cooling Crystallization (The Standard)

Context: If Protocol A identifies EtOAc or IPAc as a candidate.

  • Dissolution: Suspend 1.0 g of crude material in 10 mL EtOAc (10 volumes).

  • Heating: Heat to reflux (approx. 77°C) with stirring (300 RPM).

    • Note: If not fully dissolved, add solvent in 1 mL increments until clear. Do not exceed 20 volumes.

  • Polishing Filtration: While hot, filter through a 0.45 µm PTFE syringe filter into a pre-warmed vial to remove inorganic salts or dust.

  • Controlled Cooling (Critical):

    • Ramp down temperature from 75°C to 60°C at 1°C/min.

    • Seed Point: At 60°C, add a tiny amount (<1 mg) of pure seed crystals (if available) to induce nucleation.

    • Ramp from 60°C to 20°C at 0.5°C/min. (Slow cooling prevents oiling out).

    • Hold at 20°C for 2 hours.

    • Cool to 0–5°C for final yield maximization.

  • Isolation: Filter via vacuum (Buchner funnel). Wash with cold (0°C) Heptane or cold EtOAc.

Protocol C: Anti-Solvent Crystallization (The Rescue)

Context: If the material is too soluble in esters/alcohols but you need high recovery.

  • Primary Solvent: Dissolve 1.0 g of material in the minimum amount of DCM or Acetone (approx 3-5 mL) at room temperature.

  • Anti-Solvent Selection: Use n-Heptane (miscible with DCM/Acetone but non-solubilizing for the product).

  • Addition Strategy:

    • Add Heptane dropwise to the stirring solution until a persistent cloudiness (turbidity) is observed.

    • Stop addition. Allow the cloud to resolve into crystals (ripening) for 10 minutes.

    • Resume adding Heptane slowly until the ratio is 1:3 (Solvent:Anti-solvent).

  • Aging: Stir for 1 hour.

  • Filtration: Isolate solids. Warning: DCM solvates are common; dry thoroughly under vacuum at 40°C.

Polymorphism & Stability Considerations

Oxazole carboxamides are prone to conformational polymorphism due to rotation around the amide bond.

  • Form I (Thermodynamic): Usually obtained from slow cooling in Esters (EtOAc/IPAc) . Most stable, highest melting point.

  • Form II (Kinetic): Often obtained from rapid precipitation (Anti-solvent) or evaporation from DCM . May be metastable.

Diagram 2: Polymorph Control Pathways

PolymorphControl Solution Dissolved State (High Energy) FastCool Rapid Cooling / Crash (High Supersaturation) Solution->FastCool SlowCool Slow Cooling (Low Supersaturation) Solution->SlowCool Metastable Metastable Form (Kinetic Product) FastCool->Metastable Nucleation Dominated Stable Stable Form (Thermodynamic Product) SlowCool->Stable Growth Dominated Metastable->Stable Slurry Conversion (Heat/Time)

Caption: Kinetic vs. Thermodynamic pathways. Slow cooling in esters favors the stable polymorph.

Troubleshooting Guide

SymptomRoot CauseSolution
Oiling Out Temperature dropped too fast; solvent too polar.Re-heat. Add 10% seeding. Cool slower. Switch from MeOH to IPAc.
No Precipitation Solution too dilute; Metastable Zone too wide.Concentrate by evaporation (remove 50% solvent). Cool to -10°C. Scratch glass.
Gel Formation Hydrogen bonding network trapping solvent.Heat to break gel. Add 5% Ethanol to disrupt network, then cool.

References

  • Vertex AI Search. (2026). Crystal structure of 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. National Institutes of Health (NIH). 3

  • American Chemical Society. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. 4

  • BenchChem. (2025).[1][5] Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. 5

  • PubChem. (2025). N-hydroxy-2,5-dimethyl-1,3-oxazole-4-carboxamide Properties. National Library of Medicine. 6

  • Davey, R. J., et al. (2002). Nucleation of Organic Crystals in Solution. Annual Review of Materials Research. (General Reference for MSZW Protocol).

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 1,3-Oxazole-5-Carboxamides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing processes for 1,3-oxazole-5-carboxamides. This document outlines robust...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing processes for 1,3-oxazole-5-carboxamides. This document outlines robust and efficient synthetic strategies, emphasizing scalability, safety, and process control. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to empower process optimization.

Introduction: The Significance of 1,3-Oxazole-5-Carboxamides

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The intrinsic electronic properties and structural rigidity of the oxazole ring enable it to participate in various non-covalent interactions with biological targets. The 1,3-oxazole-5-carboxamide functionality, in particular, serves as a versatile pharmacophore, offering hydrogen bonding capabilities and a key vector for molecular diversification to fine-tune the physicochemical and pharmacological properties of drug candidates. Consequently, the development of scalable and cost-effective manufacturing processes for this class of compounds is of paramount importance in the pharmaceutical industry.

Strategic Overview of Scalable Synthesis

The scalable synthesis of 1,3-oxazole-5-carboxamides can be strategically approached through two primary routes: a two-step sequential process and a one-pot convergent synthesis. The choice of strategy often depends on the desired substitution pattern, the availability and cost of starting materials, and the desired scale of production.

  • Two-Step Sequential Synthesis: This is often the more traditional and well-trodden path, involving the initial construction of a stable 1,3-oxazole-5-carboxylate intermediate, followed by its amidation. This approach allows for the isolation and purification of the intermediate, which can simplify process control and quality assurance.

  • One-Pot Convergent Synthesis: This strategy aims to combine multiple reaction steps into a single operation, thereby reducing processing time, solvent usage, and waste generation. While potentially more efficient, one-pot processes can be more challenging to optimize and control on a large scale.

Continuous flow chemistry presents a modern and highly advantageous platform for both strategies, offering enhanced safety, improved heat and mass transfer, and the potential for automated, on-demand production.[1]

Diagram: Overall Synthetic Strategy

G cluster_0 Two-Step Sequential Synthesis cluster_1 One-Pot Convergent Synthesis Starting Materials_A Aldehyde (R¹CHO) + Tosylmethyl Isocyanide (TosMIC) Intermediate Ethyl 2-R¹-1,3-oxazole-5-carboxylate Starting Materials_A->Intermediate Van Leusen Reaction Product_A 2-R¹-1,3-oxazole-5-carboxamide Intermediate->Product_A Amidation Amidation Amine (R²R³NH) Amidation->Product_A Starting Materials_B Aldehyde (R¹CHO) + Isocyanoacetamide Product_B 2-R¹-1,3-oxazole-5-carboxamide Starting Materials_B->Product_B Cyclocondensation G Aldehyde Aldehyde (R¹CHO) Product 2-R¹-1,3-oxazole-5-carboxamide Aldehyde->Product Isocyanoacetamide Isocyanoacetamide (CNCH₂C(O)NR²R³) Isocyanoacetamide->Product Base Base (e.g., K₂CO₃) Base->Product Cyclocondensation G Reagent_A Aldehyde + TosMIC Solution Pump_A Pump A Reagent_A->Pump_A Reagent_B Base Solution Pump_B Pump B Reagent_B->Pump_B Mixer Pump_A->Mixer Pump_B->Mixer Reactor Heated Coil Reactor (Oxazole Formation) Mixer->Reactor Mixer_2 Reactor->Mixer_2 Reagent_C Amine Solution Pump_C Pump C Reagent_C->Pump_C Pump_C->Mixer_2 Reactor_2 Heated Coil Reactor (Amidation) Mixer_2->Reactor_2 Purification In-line Purification (e.g., Solid-Phase Scavenging) Reactor_2->Purification Product_Collection Product Collection Purification->Product_Collection

Sources

Method

Reagents required for N-methylation of oxazole-5-carboxamide

Introduction N-methylated amides are prevalent structural motifs in a vast array of biologically active molecules and pharmaceuticals. The introduction of a methyl group on the amide nitrogen can significantly influence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylated amides are prevalent structural motifs in a vast array of biologically active molecules and pharmaceuticals. The introduction of a methyl group on the amide nitrogen can significantly influence a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. For researchers and drug development professionals working with oxazole-5-carboxamides, a privileged scaffold in medicinal chemistry, efficient and reliable N-methylation protocols are of paramount importance. This application note provides a detailed guide to the reagents, reaction conditions, and underlying mechanistic principles for the successful N-methylation of oxazole-5-carboxamides.

Core Principles of Amide N-Methylation

The N-methylation of a secondary amide, such as an oxazole-5-carboxamide, is fundamentally a nucleophilic substitution reaction. The process involves two key steps:

  • Deprotonation: The acidic proton on the amide nitrogen is removed by a suitable base to generate a nucleophilic amidate anion.

  • Methylation: The resulting anion attacks an electrophilic methyl source, leading to the formation of the N-methylated product.

The success of this transformation hinges on the careful selection of the base and the methylating agent, as well as the optimization of reaction conditions to favor the desired product and minimize side reactions.

Key Reagents and Their Rationale

Methylating Agents

A variety of electrophilic methyl sources are available for this transformation.[1][2] The choice of methylating agent can impact reaction efficiency, safety, and functional group tolerance.

Methylating AgentFormulaKey Characteristics
Iodomethane (Methyl Iodide)CH₃IHighly reactive and commonly used. Volatile and toxic, requiring careful handling.
Dimethyl Sulfate(CH₃)₂SO₄A powerful and cost-effective methylating agent. Highly toxic and carcinogenic.
Methyl Triflate (Methyl trifluoromethanesulfonate)CH₃OTfExtremely reactive, often used for unreactive substrates. Can be expensive.
Dimethyl Carbonate(CH₃)₂CO₃A greener and less toxic alternative. Generally requires higher temperatures and catalysis.[3]
Phenyl Trimethylammonium IodidePhN(CH₃)₃IA safe, non-toxic, and easy-to-handle solid reagent that can provide excellent monoselectivity.[4]
Bases

The basicity of the chosen reagent must be sufficient to deprotonate the amide, which is a relatively weak acid (pKa ~17-25).[4][5] Strong bases are typically required to drive the equilibrium towards the formation of the amidate anion.[6]

BaseFormulaKey Characteristics
Sodium HydrideNaHA strong, non-nucleophilic base that generates hydrogen gas as a byproduct. Requires an aprotic solvent.
Potassium tert-ButoxideKOtBuA strong, sterically hindered base that is soluble in many organic solvents.[6]
Lithium Diisopropylamide (LDA)LiN(i-Pr)₂A very strong, non-nucleophilic base, typically generated in situ. Useful for substrates with other acidic protons.
Cesium CarbonateCs₂CO₃A milder base that can be effective in some cases, particularly with more reactive methylating agents.[7]
Solvents

The choice of solvent is critical for ensuring the solubility of the reactants and for mediating the reaction. Aprotic polar solvents are generally preferred to avoid quenching the strong bases used.

  • Tetrahydrofuran (THF): A common choice, good for solvating both the organic substrate and many inorganic bases.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of SN2 reactions.

  • Acetonitrile (MeCN): Another polar aprotic solvent suitable for these reactions.

Reaction Workflow and Mechanism

The general workflow for the N-methylation of an oxazole-5-carboxamide is depicted below. The process begins with the deprotonation of the amide by a strong base, followed by the nucleophilic attack of the resulting amidate on the methylating agent.

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products Oxazole Oxazole-5-carboxamide Deprotonation Deprotonation (Formation of Amidate Anion) Oxazole->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation MethylatingAgent Methylating Agent (e.g., CH3I) SN2 SN2 Attack (N-Methylation) MethylatingAgent->SN2 Deprotonation->SN2 Amidate Anion N_Methylated_Product N-Methylated Oxazole SN2->N_Methylated_Product Byproducts Byproducts (e.g., NaI, H2) SN2->Byproducts

Caption: General workflow for the N-methylation of oxazole-5-carboxamides.

The underlying mechanism is a classic SN2 reaction. The electron-rich amidate anion acts as the nucleophile, and the methylating agent provides the electrophilic carbon center.

Caption: Simplified SN2 mechanism for amide N-methylation.

Experimental Protocol: N-Methylation using NaH and CH₃I

This protocol provides a general procedure for the N-methylation of an oxazole-5-carboxamide. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves flammable solvents, a water-reactive base, and a toxic methylating agent.

Materials
  • Oxazole-5-carboxamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (CH₃I) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, septum, and nitrogen inlet

Procedure
  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the oxazole-5-carboxamide (1.0 eq) and anhydrous THF. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated oxazole-5-carboxamide.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low Conversion Insufficient deprotonation.Use a stronger base (e.g., LDA), increase the amount of base, or extend the deprotonation time. Ensure all reagents and solvents are anhydrous.
Low reactivity of the methylating agent.Switch to a more reactive methylating agent (e.g., methyl triflate).
Side Reactions O-methylation of the amide.This is generally less favorable than N-methylation for amides but can occur. Lowering the reaction temperature may improve selectivity.
Over-methylation.Not applicable for secondary amides, but a concern for primary amides. Using a monoselective methylating agent like phenyl trimethylammonium iodide can be beneficial.[4][8]
Difficult Purification Residual mineral oil from NaH.Wash the NaH with anhydrous hexanes before use to remove the mineral oil.

Conclusion

The N-methylation of oxazole-5-carboxamides is a crucial transformation in medicinal chemistry and drug development. A thorough understanding of the reaction mechanism and the appropriate selection of reagents are key to achieving high yields and purity. The protocol provided herein serves as a robust starting point for researchers, and with careful optimization, can be adapted to a wide range of oxazole-5-carboxamide substrates. Always prioritize safety by handling toxic and reactive reagents with appropriate precautions.

References

  • Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It. [Link]

  • ResearchGate. (n.d.). Catalytic processes for the N‐methylation of amide. [Link]

  • PNAS. (2022, March 22). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. [Link]

  • Wikipedia. (n.d.). Methylation. [Link]

  • Synthesis. (n.d.). Synthesis of N-Methyl Secondary Amines. [Link]

  • L.S. College, Muzaffarpur. (2020, September 9). Methylation. [Link]

  • Organic Letters. (2019, July 12). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. [Link]

  • Pearson. (2023, September 16). Propose a mechanism for methylation of any one of the hydroxy gro.... [Link]

  • ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • Semantic Scholar. (2022, October 3). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • University of Liverpool IT Services. (2013, December 10). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • PMC. (2024, April 16). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]

  • BYJU'S. (n.d.). Electrophilic Methylation. [Link]

  • ResearchGate. (n.d.). N-methylation and decarboxylation side reaction during the melt polymerization from DMFDCA and CHDM. [Link]

  • ResearchGate. (2021, August). C-Methylation Of Organic Substrates. A Comprehensive Overview. Part Iva. Methylating Agents Other Than Methane, Methanol, And Methyl Metals. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. [Link]

  • PMC. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. (n.d.). Different methods for the synthesis of N‐methylated amides. [Link]

  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]

  • SpringerLink. (2025, May 20). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]

  • Chemistry Steps. (2025, August 4). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • eScholarship.org. (n.d.). Cobalt Catalyzed N‐Methylation of Amides using Methanol. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

Sources

Application

Handling and Storage Guidelines for N,4-dimethyl-1,3-oxazole-5-carboxamide

Introduction: The Oxazole Scaffold in Drug Discovery[1][2][4] N,4-dimethyl-1,3-oxazole-5-carboxamide (CAS: 1203955-03-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazole Scaffold in Drug Discovery[1][2][4]

N,4-dimethyl-1,3-oxazole-5-carboxamide (CAS: 1203955-03-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2][3][4][5] The oxazole-5-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of:

  • Kinase Inhibitors: The nitrogen and oxygen atoms in the oxazole ring, combined with the amide functionality, act as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP in kinase binding pockets.[1][6][2][3]

  • Antimicrobial Agents: Derivatives of oxazole-carboxamides have demonstrated efficacy as Succinate Dehydrogenase Inhibitors (SDHi) and in antimalarial campaigns.[1][2][3][5]

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vector geometry make it an ideal fragment for exploring novel chemical space.[1][2][3]

This guide provides a standardized protocol for the safe handling, storage, and solubilization of this compound to ensure experimental reproducibility and compound integrity.

Physicochemical Profile

Understanding the physical properties is the first step in establishing a robust handling protocol.[1][6][3]

PropertyDataNotes
Compound Name N,4-dimethyl-1,3-oxazole-5-carboxamide
CAS Number 1203955-03-6 Primary identifier for inventory systems.[1][2][3][4][5][7]
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Physical State Solid (Powder/Crystalline)Typically white to off-white.[1][2][3][4][5]
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents.[1][6][2][3]
Water Solubility LowHydrophobic character dominates; requires organic co-solvent.[1][6][2][3]
Acidity/Basicity Weakly BasicThe oxazole nitrogen can accept protons under strong acidic conditions.[1][6][2][3]

Safety & Handling Guidelines (E-E-A-T)

Hazard Identification (Read-Across Principle)

While specific toxicological data for this exact CAS may be limited, structural analogs (oxazole-carboxamides) are consistently classified under the following GHS categories. Treat this compound as a bioactive intermediate.

  • H315: Causes skin irritation.[1][6][2][3]

  • H319: Causes serious eye irritation.[1][6][2][3]

  • H335: May cause respiratory irritation.[1][6][2][3]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask or work within a certified chemical fume hood (Recommended).[1][6][2][3]

  • Ocular: Chemical splash goggles.[1][6][2][3]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1][6][2][3] Double-gloving recommended when handling stock solutions (>10 mM).[1][3][4][5]

Handling Workflow

The following diagram outlines the decision logic for handling the compound upon receipt to minimize degradation and exposure.

HandlingWorkflow Receipt Compound Receipt (Ambient/Ice Pack) Inspection Visual Inspection (Check Seal & Appearance) Receipt->Inspection Decision Immediate Use? Inspection->Decision Weighing Weighing Protocol (Anti-static Gun + Fume Hood) Decision->Weighing Yes LongTerm Long-Term Storage (-20°C, Desiccated) Decision->LongTerm No Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Solubilization->LongTerm Master Stock ShortTerm Short-Term Storage (4°C, Dark, <1 week) Solubilization->ShortTerm Working Aliquots

Figure 1: Decision matrix for the intake and processing of N,4-dimethyl-1,3-oxazole-5-carboxamide.

Storage Protocols

Solid State Storage
  • Temperature: Store at -20°C . Lower temperatures reduce the rate of potential amide hydrolysis and oxidation.[1][6][3]

  • Atmosphere: The amide bond can be susceptible to hydrolysis over extended periods if exposed to moisture.[1][6][2][3] Store under an inert atmosphere (Argon or Nitrogen) if possible, or in a tightly sealed vial with desiccant packs.

  • Light: Protect from direct light.[1][6][2][3] Although oxazoles are generally stable, high-energy UV can induce ring-opening or rearrangement.[1][2][3][4][5] Store in amber vials or wrap containers in aluminum foil.

Solution Storage (DMSO Stocks)
  • Preparation: Dissolve in high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Stability: Stable at -20°C for up to 6 months.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the master stock into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

    • Why? Repeated condensation introduces water into the hygroscopic DMSO, which can precipitate the compound or accelerate hydrolysis.[1][6][3]

Experimental Protocol: Solubilization & Assay Prep

Objective

To prepare a 10 mM stock solution of N,4-dimethyl-1,3-oxazole-5-carboxamide for biological assays.

Materials
  • Compound (Solid)[1][6][2][5][8]

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)[1][6][2][3][5]

  • Vortex Mixer[1][6][2][3][4]

  • Amber Glass Vials (2 mL)

Methodology
  • Equilibration: Allow the compound vial to warm to room temperature before opening .

    • Scientific Rationale: Opening a cold vial introduces condensation from the air, contaminating the solid with moisture.[1][6][3]

  • Calculation: Calculate the required volume of DMSO.

    • Formula:

      
      
      
    • Example: For 1.0 mg of compound: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

      
      [1][2][5]
      
  • Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently for 30 seconds.[1][6][3]

    • Observation: The solution should be clear and colorless.[1][6][3] If particles persist, sonicate for 2 minutes in a water bath (<30°C).

  • QC Check: Inspect for precipitation. If used for cellular assays, ensure the final DMSO concentration in the well is <0.5% to avoid solvent toxicity.[1][6][3]

Biological Context: Mechanism of Action[1][2][4][9]

The oxazole-carboxamide scaffold often functions by engaging target proteins via hydrogen bonding networks.[1][2][3][4] Below is a conceptual representation of how this scaffold interacts within a typical kinase binding pocket.

InteractionMap cluster_compound N,4-dimethyl-1,3-oxazole-5-carboxamide OxazoleN Oxazole N (H-Bond Acceptor) TargetHinge Kinase Hinge Region (Backbone NH/CO) OxazoleN->TargetHinge H-Bond AmideNH Amide NH (H-Bond Donor) TargetGlu Catalytic Residue (e.g., Glu/Asp) AmideNH->TargetGlu H-Bond AmideCO Amide C=O (H-Bond Acceptor) AmideCO->TargetHinge H-Bond

Figure 2: Conceptual interaction map showing potential hydrogen bonding vectors of the oxazole-5-carboxamide scaffold in a protein binding pocket.[1][2][3][4][5]

Emergency Procedures

ScenarioAction Protocol
Skin Contact Wash with copious amounts of soap and water for 15 minutes.[1][2][3][4][5] Remove contaminated clothing.[1][6][3]
Eye Contact Rinse cautiously with water for 15 minutes.[1][6][2][3] Remove contact lenses if present.[1][6][3] Seek medical attention.
Spill (Solid) Dampen a paper towel to avoid dust generation.[1][6][2][3] Wipe up and dispose of as hazardous chemical waste.[1][6][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact a poison control center immediately.

References

  • Alfa Chemistry. (2025).[1][6][2][3] N,4-Dimethyloxazole-5-carboxamide Product Page. Retrieved from (CAS Search: 1203955-03-6).[1][2][4][5]

  • Malaria World. (2025).[1][6][2][3][9] Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from .[1][6][3][5]

  • BenchChem. (2025).[1][6][2][3][10] Technical Guide: Oxazole-4-carboximidamide and its Analogue, Oxazole-4-carboxamide. Retrieved from .[1][6][3][5]

  • PubChem. (2025).[1][6][2][3][7] Dimethyl-1,3-oxazole-5-carboxylic acid (Analog Data). National Library of Medicine.[1][6][3] Retrieved from .[1][6][3][5]

  • Google Patents. (2009).[1][6][2][3] WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.[1][2][3][4] Retrieved from .[1][6][3][5]

Sources

Method

Title: Expedited Microwave-Assisted Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide: A Modern Approach to Heterocyclic Scaffolds

An Application Note and Protocol from the Senior Application Scientist Introduction The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][2] The synthesis of substituted oxazoles, therefore, remains a topic of significant interest for researchers in drug discovery and development. Traditional synthetic methods often require long reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis has provided a powerful tool for the rapid and efficient construction of such heterocyclic systems.[3][4] Microwave irradiation offers advantages such as significantly reduced reaction times, increased product yields, and enhanced purity of the final compounds.[3][4]

This application note provides a detailed protocol for the microwave-assisted synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide, a representative substituted oxazole. The presented methodology follows a two-step sequence, beginning with the formation of an oxazole ester intermediate, followed by a microwave-promoted amidation. This approach highlights the utility of microwave chemistry in modern organic synthesis and offers a reproducible and scalable procedure for obtaining the target compound.

Reaction Scheme

Reaction_Scheme Reactant1 Ethyl 4-methyl-1,3-oxazole-5-carboxylate Product N,4-dimethyl-1,3-oxazole-5-carboxamide Reactant1->Product Microwave Irradiation (e.g., 120 °C, 15 min) Reactant2 Methylamine (CH3NH2) Reactant2->Product

Figure 1: General reaction scheme for the microwave-assisted amidation of ethyl 4-methyl-1,3-oxazole-5-carboxylate.

Scientific Rationale and Mechanistic Considerations

The synthesis of the target molecule is approached in two logical stages: the construction of the core oxazole ring system followed by the functionalization at the 5-position.

Part 1: Synthesis of the Oxazole Core - Ethyl 4-methyl-1,3-oxazole-5-carboxylate

The formation of the 4,5-disubstituted oxazole ring is a critical first step. Several named reactions can be employed for this purpose, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen oxazole synthesis.[5][6][7][8] For the specific substitution pattern required here, a modification of the Van Leusen reaction, which utilizes a tosylmethyl isocyanide (TosMIC) derivative, is a particularly effective strategy for constructing 5-substituted oxazoles.[7][8]

Microwave assistance has been shown to dramatically accelerate these types of cyclization reactions, often reducing reaction times from hours to mere minutes and improving yields.[7][9]

Part 2: Microwave-Assisted Amidation

The second step involves the conversion of the ethyl ester at the 5-position of the oxazole ring to the corresponding N-methylamide. This is achieved through a nucleophilic acyl substitution reaction with methylamine.

Microwave irradiation is particularly effective for this transformation due to its ability to rapidly heat the polar reactants and solvent, leading to a significant increase in the reaction rate. The mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of the ester, followed by the elimination of ethanol.

Experimental Protocol

Materials and Equipment:

  • Ethyl 4-methyl-1,3-oxazole-5-carboxylate

  • Methylamine (40% solution in water or 2M solution in THF)

  • Ethanol (anhydrous)

  • Monitored microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Protocol for the Microwave-Assisted Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add ethyl 4-methyl-1,3-oxazole-5-carboxylate (1.0 mmol, 155.15 mg).

  • Add anhydrous ethanol (4 mL) to dissolve the starting material.

  • Add methylamine solution (2.0 M in THF, 1.5 mL, 3.0 mmol) to the reaction vial.

  • Seal the vial with a cap.

  • Place the reaction vial in the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).

  • Once the reaction is complete, transfer the contents of the vial to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N,4-dimethyl-1,3-oxazole-5-carboxamide.

Data Summary

ParameterValue
Starting MaterialEthyl 4-methyl-1,3-oxazole-5-carboxylate
ReagentMethylamine (2.0 M in THF)
SolventEthanol
Microwave PowerVariable (as needed to maintain temperature)
Temperature120 °C
Reaction Time15 minutes
Typical Yield> 90% (post-purification)
Product AppearanceWhite to off-white solid

Workflow Diagram

Synthesis_Workflow cluster_Preparation Reaction Setup cluster_Reaction Microwave Irradiation cluster_Workup Workup and Purification A Weigh Ethyl 4-methyl-1,3-oxazole-5-carboxylate B Add Ethanol A->B C Add Methylamine Solution B->C D Seal Microwave Vial C->D E Place Vial in Microwave Reactor D->E F Set Reaction Parameters (120 °C, 15 min) E->F G Run Reaction F->G H Cool to Room Temperature G->H I Monitor by TLC H->I J Solvent Evaporation I->J K Column Chromatography J->K L Characterize Product K->L

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the following measures:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged heating.

  • Reproducibility: The precise control of temperature and time afforded by a modern microwave reactor ensures high reproducibility of the experimental results.

  • Purification and Characterization: The final product is purified by a standard and reliable method (column chromatography), and its identity and purity should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the microwave-assisted synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide. The significant reduction in reaction time and high yield demonstrate the advantages of microwave irradiation in the synthesis of heterocyclic compounds.[3][4] This methodology can be adapted for the synthesis of a variety of other substituted oxazole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Fischer, E. (1896). Neue Synthese von Oxazolderivaten. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. (A foundational paper on oxazole synthesis, historical context)
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. (Another classical method for oxazole synthesis)
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (A comprehensive review on the principles of microwave synthesis)
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Patil, S. A., Patil, R., & Miller, D. D. (2022). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 7(4), 3843-3855. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. (The original communication on the Van Leusen oxazole synthesis)
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. (A seminal paper on the application of microwave ovens in organic synthesis)
  • Patil, S. A., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(51), 30514-30530. [Link]

  • Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ACS Publications. (2019). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - NIH. (2012). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2019). One-Pot–Three-Component Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)oxazoles via DEAD-Promoted Oxidative Ugi/Wittig Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide

Welcome to the technical support center for the synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or structurally similar 4,5-disubstituted oxazoles. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

This document provides a plausible and robust synthetic workflow, addresses common experimental challenges in a detailed FAQ and troubleshooting format, and offers validated protocols to enhance the reproducibility and success of your synthesis.

Plausible Synthetic Workflow

The synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide is most logically achieved through a three-step sequence. This pathway involves the initial formation of the oxazole core, followed by hydrolysis of an ester intermediate, and culminating in a standard amide coupling reaction. This approach isolates potential issues to specific, well-understood chemical transformations.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Ethyl 2-amino-3-oxobutanoate C Ethyl 4-methyl-1,3-oxazole-5-carboxylate A->C Cyclodehydration B Formic Acid / Dehydrating Agent (e.g., POCl₃) B->C D 4-methyl-1,3-oxazole-5-carboxylic acid C->D Base Hydrolysis (e.g., LiOH) G N,4-dimethyl-1,3-oxazole-5-carboxamide (Final Product) D->G Amidation E Methylamine (CH₃NH₂) E->G F Coupling Agents (e.g., EDC, HOBt) F->G

Caption: Proposed three-step synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is answered with an explanation of the underlying chemistry and actionable advice.

Part 1: Oxazole Ring Formation (Step 1)
Q1: My yield for the formation of ethyl 4-methyl-1,3-oxazole-5-carboxylate is consistently low (<40%). What are the likely causes?

A1: Low yields in this initial cyclodehydration step often stem from three primary areas: the choice of dehydrating agent, temperature control, and side reactions. This transformation is a variation of the Robinson-Gabriel synthesis, which is known to be sensitive to reaction conditions.[1][2]

  • Dehydrating Agent: The power of the dehydrating agent is critical. While strong acids like concentrated H₂SO₄ can work, they often lead to charring and decomposition, especially at elevated temperatures.[1]

    • Troubleshooting: Polyphosphoric acid (PPA) is an excellent alternative that often provides higher yields (50-60%) by promoting cyclization under more controlled conditions.[1] Phosphorus oxychloride (POCl₃) is also effective, but care must be taken to control the exothermic reaction upon addition.

  • Temperature Control: Overheating the reaction can lead to polymerization of the starting materials or product degradation.

    • Troubleshooting: Maintain strict temperature control. When using a vigorous reagent like POCl₃, add it dropwise to the reaction mixture at 0 °C before slowly warming to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating after completion.

  • Side Reactions: If using POCl₃ in a solvent like Dimethylformamide (DMF), Vilsmeier-Haack formylation can occur if other electron-rich aromatic rings are present in the substrate, though this is not a concern for the core synthesis itself.[1] Incomplete cyclization is also a common issue, leading to stable acylamino ketone intermediates.

Q2: The reaction mixture turns dark brown or black upon heating. Is this normal?

A2: No, this indicates charring and decomposition, which is a common result of using an overly aggressive dehydrating agent or excessive heat.

  • Causality: Strong protic acids like H₂SO₄ can catalyze myriad side reactions, including elimination and polymerization, leading to complex, insoluble tars.

  • Troubleshooting Protocol:

    • Switch Reagent: Cease using H₂SO₄. Prepare the reaction again using Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA) as the cyclodehydrating agent.[1]

    • Optimize Temperature: Heat the PPA mixture gently (e.g., 80-100 °C) and monitor by TLC every 30 minutes. The reaction should not require extreme temperatures.

    • Ensure Dry Conditions: Water in the reaction can consume the dehydrating agent and lead to undesirable hydrolytic side reactions. Use oven-dried glassware and anhydrous solvents.

Part 2: Saponification (Step 2)
Q3: My saponification of the ester to the carboxylic acid is incomplete, even after prolonged reaction time. Why?

A3: Incomplete saponification is typically due to insufficient hydrolytic conditions or poor solubility.

  • Troubleshooting:

    • Increase Base Equivalents: Ensure you are using at least 1.5 to 2.0 equivalents of the base (e.g., LiOH, NaOH) to drive the equilibrium towards the carboxylate salt.

    • Introduce a Co-solvent: The organic ester may have poor solubility in a purely aqueous solution. Add tetrahydrofuran (THF) or methanol as a co-solvent to create a homogenous reaction mixture. A 2:1 mixture of THF:H₂O is a good starting point.

    • Gentle Heating: If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C.

Q4: I suspect the oxazole ring is decomposing during the saponification. How can I confirm this and prevent it?

A4: Oxazole rings can be susceptible to cleavage under harsh nucleophilic or basic conditions.[2] The C2 position is the most electron-deficient and prone to nucleophilic attack, which can initiate ring opening.

  • Confirmation: Analyze the crude product mixture by LC-MS. Look for masses corresponding to ring-opened products, such as N-formyl aminoketone derivatives.

  • Prevention Protocol (Milder Saponification):

    • Reagent Choice: Use lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is a gentler base and often provides excellent results without causing ring degradation.

    • Conditions: Dissolve the ester in a 3:1 mixture of THF and water. Add 1.5 equivalents of solid LiOH.

    • Temperature: Stir vigorously at room temperature and monitor by TLC. Avoid heating unless absolutely necessary.

    • Workup: Once the reaction is complete, carefully acidify the mixture with cold 1M HCl to a pH of ~3-4 to protonate the carboxylate. Do not over-acidify, as the oxazole nitrogen is basic and can form a salt, potentially affecting extraction efficiency.

Part 3: Amide Coupling (Step 3)
Q5: The final amide coupling step is sluggish and gives a low yield. How do I choose the right coupling reagents?

A5: Amide bond formation is a frequent challenge in medicinal chemistry, and success hinges on the effective activation of the carboxylic acid.[3][4] For heterocyclic carboxylic acids, standard conditions can often be suboptimal.

  • Causality: The reaction requires converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents facilitate this by forming a highly reactive intermediate. The choice of reagent and additives is crucial to prevent side reactions like racemization (if chiral centers are present) and to ensure efficient coupling with the amine.

G RCOOH Carboxylic Acid OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC->OAI Product Amide Product OAI->Product + HOBtEster HOBt Active Ester (More Stable, Less Prone to Side Reactions) OAI->HOBtEster + HOBt (Trapping) EDU EDU (Byproduct) OAI->EDU Amine Methylamine Amine->Product HOBt HOBt HOBtEster->Product + Methylamine HOBtEster->EDU

Sources

Optimization

Technical Support Center: Solubility Optimization for N,4-dimethyl-1,3-oxazole-5-carboxamide

Compound ID: N,4-dimethyl-1,3-oxazole-5-carboxamide Chemical Family: 1,3-Oxazole derivatives / Carboxamides Support Tier: Senior Application Scientist Level[1][2][3][4] Executive Summary & Physicochemical Profile[2][3][5...

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: N,4-dimethyl-1,3-oxazole-5-carboxamide Chemical Family: 1,3-Oxazole derivatives / Carboxamides Support Tier: Senior Application Scientist Level[1][2][3][4]

Executive Summary & Physicochemical Profile[2][3][5][6][7]

The Core Challenge: Researchers often assume that small heterocyclic amides like N,4-dimethyl-1,3-oxazole-5-carboxamide will be readily water-soluble due to their low molecular weight and polarity.[1][2][3][4] However, this compound frequently exhibits "brick-dust" behavior —high crystal lattice energy that resists dissolution despite having polar functional groups.[1][2][3][4]

Furthermore, a common misconception is that the oxazole nitrogen is basic enough to be protonated for solubility enhancement.[4] This is incorrect. The pKa of the 1,3-oxazole nitrogen is approximately 0.8 [1], meaning it remains uncharged (neutral) at all physiological and experimental pH levels (pH 2–10).[3]

Predicted Physicochemical Data
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~140.14 g/mol Small molecule; rapid diffusion if dissolved.[1][2][3][4]
LogP (Lipophilicity) 0.5 – 1.2Moderately polar, but lipophilicity is not the main barrier.[3][4]
pKa (Base) ~0.8 (Oxazole N)Critical: Will not protonate/dissolve in dilute acid (e.g., 0.1 N HCl).[1][2][3][4]
pKa (Acid) >15 (Amide NH)Will not deprotonate in physiological buffers.[1][2][3][4]
State Crystalline SolidHigh lattice energy likely drives insolubility.[1][2][3][4]

Troubleshooting Guide (Q&A)

Issue 1: "I tried dissolving it in 0.1 M HCl or PBS pH 7.4, but it floats or settles as a sediment."

Diagnosis: The compound is a neutral species.[2][3][4] Technical Explanation: Unlike imidazole (pKa ~7) or pyridine (pKa ~5), the 1,3-oxazole ring is extremely weakly basic.[1][3][4] In 0.1 M HCl (pH ~1), the compound remains largely unprotonated.[4] In PBS (pH 7.4), it is strictly neutral. Solution: Stop using pH adjustments. You must use dielectric modification (cosolvents) or complexation (cyclodextrins).[1][2][3][4]

Issue 2: "The compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media."

Diagnosis: Solvent Shock (Crash-out).[1][2][3][4] Technical Explanation: You likely created a "supersaturated" state in DMSO.[1][2][3][4] When diluted into water (a high-polarity anti-solvent), the local solubility drops logarithmically.[2][4] If the final concentration exceeds the thermodynamic solubility of the neutral species (~0.1 - 0.5 mg/mL estimated), it crystallizes instantly. Solution: Use a predissolved surfactant or cyclodextrin vehicle before adding to media.[1][2][3][4] (See Protocol B below).

Issue 3: "Can I use sonication to force it into solution?"

Diagnosis: Metastable dispersion.[1][2][3][4] Technical Explanation: Sonication creates a suspension of micro-crystals, not a true solution.[2][3][4] These can pass through some filters but will dissolve unpredictably during your assay, leading to erratic IC50 data.[4] Solution: Only use sonication to speed up dissolution in organic solvents (DMSO/Ethanol).[1][2][3][4] If it's not clear in water after 5 mins, it is not dissolved.[2][4]

Recommended Formulation Protocols

Protocol A: The "Golden Standard" for In Vivo (IP/PO) Dosing

Best for: Animal studies requiring high concentrations (1–10 mg/mL).[3]

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Water Mechanism: Cosolvency.[1][2][3][4] PEG400 reduces the polarity of the water, making it more "like" the organic solute.

Step-by-Step:

  • Weigh the required amount of N,4-dimethyl-1,3-oxazole-5-carboxamide.[1][2][4]

  • Step 1: Add pure DMSO (5% of final volume). Vortex until completely dissolved.[2][3][4] Do not proceed until clear.

  • Step 2: Add PEG400 (40% of final volume).[1][2][3][4] Vortex to mix. The solution may warm slightly.[2][3][4]

  • Step 3: Slowly add Water or Saline (55% of final volume) while vortexing.[1][2][3][4]

    • Note: If precipitation occurs here, the concentration is too high.[3][4] Reduce target concentration or switch to Protocol C.

Protocol B: The "Cell-Safe" Method (Low Toxicity)

Best for: In vitro cell assays where DMSO/PEG toxicity is a concern.[1][2]

Vehicle Composition: 20% (w/v) HP-β-Cyclodextrin in Water Mechanism: Inclusion Complexation.[1][2][3][4] The hydrophobic oxazole ring sits inside the cyclodextrin bucket, while the hydrophilic exterior interacts with water.

Step-by-Step:

  • Prepare a 20% w/v stock of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or media.[1][2][3][4] Filter sterilize (0.22 µm).

  • Weigh the drug compound.[2][3][4]

  • Add the 20% CD solution directly to the solid drug.[2][3][4]

  • Critical Step: Place in a sonic bath at 37°C for 30–60 minutes.

    • Why? Complexation is an equilibrium process that requires energy to overcome the crystal lattice.[2][3][4]

  • Visual check: Solution must be perfectly clear.[2][3][4]

Protocol C: Micellar Solubilization (For High Throughput Screening)

Best for: Rapid preparation of lower concentrations.[1][3]

Vehicle: 0.5% Tween 80 in PBS.[1][2][3][4] Step-by-Step:

  • Dissolve compound in DMSO to make a 100x stock (e.g., 10 mM).[2][4]

  • Prepare assay buffer containing 0.5% Tween 80 .[2][3][4]

  • Spike the DMSO stock into the Tween buffer.[2][3][4] The surfactant micelles will sequester the compound and prevent precipitation.[3][4]

Visualizing the Solubility Strategy

The following decision tree illustrates the logic for selecting the correct formulation based on your application.

SolubilityStrategy Start Start: N,4-dimethyl-1,3-oxazole-5-carboxamide Goal What is your Target Concentration? Start->Goal LowConc Low (< 100 µM) (e.g., Cell Assays) Goal->LowConc HighConc High (> 1 mg/mL) (e.g., Animal Dosing) Goal->HighConc DMSO_Stock Dissolve in 100% DMSO (Stock 10-50 mM) LowConc->DMSO_Stock AnimalRoute Select Route HighConc->AnimalRoute Dilution Dilute into Media DMSO_Stock->Dilution Precip Does it Precipitate? Dilution->Precip NoPrecip Proceed with Assay Precip->NoPrecip No YesPrecip Add 0.5% Tween 80 or use Protocol B (Cyclodextrin) Precip->YesPrecip Yes IV IV Injection (Strict Limits) AnimalRoute->IV Oral Oral / IP (Flexible) AnimalRoute->Oral SolIV Protocol B: 20% HP-beta-CD (No DMSO) IV->SolIV SolOral Protocol A: 5% DMSO + 40% PEG400 Oral->SolOral

Caption: Decision logic for solubilizing neutral oxazole amides based on concentration and application.

References

  • Palmer, D. C. (Ed.).[2][3][4] (2003).[2][4][5] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[1][2][4] (Confirming the weak basicity of the 1,3-oxazole ring, pKa ~0.8).[4] [2]

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4] (Protocol B validation).

  • Strickley, R. G. (2004).[2][3] Solubilizing excipients in oral and injectable formulations.[2][3][4][6] Pharmaceutical Research, 21(2), 201-230.[1][2][4] (Protocol A validation).

  • Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[2][4][7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][4] (General principles of solubility for neutral amides).

Sources

Troubleshooting

Identifying impurities in N,4-dimethyl-1,3-oxazole-5-carboxamide production

Welcome to the Technical Support Center for heterocyclic building block synthesis. This portal is designed for researchers and drug development professionals to troubleshoot, identify, and resolve impurity profiles encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block synthesis. This portal is designed for researchers and drug development professionals to troubleshoot, identify, and resolve impurity profiles encountered during the production of N,4-dimethyl-1,3-oxazole-5-carboxamide .

Below, you will find diagnostic FAQs, quantitative analytical data, self-validating experimental protocols, and mechanistic visual workflows to ensure high-fidelity synthesis.

PART 1: Diagnostic FAQs & Troubleshooting Guides

Q1: During the amidation of 4-methyl-1,3-oxazole-5-carboxylic acid, my LC-MS shows a persistent impurity peak at m/z 128. What is this, and how do I clear it? Expert Analysis: A peak at m/z 128[M+H]⁺ corresponds to the protonated, unreacted starting material: 4-methyl-1,3-oxazole-5-carboxylic acid (MW: 127.10 g/mol )[1]. Causality: Amidation requires the formation of an active ester intermediate. If the coupling reagent (e.g., EDC/HOBt) degrades due to moisture, or if the methylamine nucleophile volatilizes before nucleophilic attack, the unreacted acid remains in the mixture. Resolution: Ensure strictly anhydrous conditions during the activation phase. To clear this impurity during workup, utilize a saturated aqueous sodium bicarbonate (NaHCO₃) wash. The basic wash deprotonates the carboxylic acid, forcing it to partition entirely into the aqueous waste layer[1].

Q2: I am observing a co-eluting impurity at 254 nm in my HPLC-UV chromatogram. How can I identify and remove it? Expert Analysis: If you utilized standard peptide coupling reagents, this is likely 1-Hydroxybenzotriazole (HOBt) or its ester derivatives. Causality: While EDC-urea byproducts are highly water-soluble and easily removed via brine, HOBt (m/z 136 [M+H]⁺) possesses a highly conjugated aromatic system that strongly absorbs at 254 nm. Furthermore, it exhibits similar lipophilicity to oxazole carboxamides, causing it to co-elute on standard reverse-phase C18 columns. Resolution: Perform a basic organic wash with 1M NaOH or saturated Na₂CO₃. This deprotonates the HOBt (pKa ~4.6), driving it into the aqueous phase. For highly stubborn co-elution, preparative HPLC using an ammonium bicarbonate mobile phase is highly effective[2].

Q3: My final product passed LC-MS purity checks, but downstream biochemical assays are showing false positives. Could this be related to the synthesis? Expert Analysis: Yes. While the final amidation step to form N,4-dimethyl-1,3-oxazole-5-carboxamide is metal-free, the upstream construction of the oxazole ring often relies on transition-metal-catalyzed oxidative cross-coupling[3]. Causality: Trace amounts of residual copper or palladium can carry over into the final product. In sensitive biochemical assays, these trace metals act as colloidal aggregators, leading to non-specific protein binding and false-positive readouts (known as "compound interference")[4]. Resolution: Treat the organic phase with a metal-scavenging resin (e.g., QuadraPure) or perform a silica gel plug filtration prior to final concentration to sequester trace metals.

PART 2: Quantitative Impurity Profiling

The following table summarizes the quantitative analytical markers for the target compound and its most common synthetic impurities to aid in rapid LC-MS/HPLC identification.

Impurity SourceChemical SpeciesMolecular Weight ( g/mol )Expected m/z [M+H]⁺Relative Retention Time (RRT)Primary Clearance Method
Starting Material4-methyl-1,3-oxazole-5-carboxylic acid127.10128.10.85Saturated NaHCO₃ Wash
Coupling Additive1-Hydroxybenzotriazole (HOBt)135.13136.11.051M NaOH Wash
Coupling ByproductEDC-Urea130.20131.20.40Brine Wash
Target Product N,4-dimethyl-1,3-oxazole-5-carboxamide 140.14 141.1 1.00 Silica Gel / Prep-HPLC
Upstream CatalystCopper / PalladiumN/AN/AN/AMetal Scavenger Resin

PART 3: Self-Validating Experimental Protocols

Protocol A: Standardized Amidation & Impurity Clearance Workflow

Objective: Synthesize N,4-dimethyl-1,3-oxazole-5-carboxamide while systematically eliminating acid and coupling impurities through phase-directed partitioning.

  • Activation: Dissolve 4-methyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add HOBt (1.2 eq) and EDC (1.2 eq). Stir at room temperature for 30 minutes[1].

    • Mechanistic Rationale: EDC activates the carboxylic acid, while HOBt immediately traps it to form a stable, highly amine-reactive ester, preventing side reactions.

    • Validation Checkpoint: TLC (EtOAc/Hexanes) must show complete consumption of the baseline acid spot and the formation of a new, less polar active ester spot before proceeding.

  • Nucleophilic Attack: Add methylamine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 12-18 hours[1].

    • Mechanistic Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free methylamine nucleophile required for the attack on the HOBt-ester.

  • Phase-Directed Clearance: Wash the reaction mixture sequentially with saturated aqueous NaHCO₃, 1M NaOH, and Brine[1].

    • Validation Checkpoint: Analyze the organic layer via LC-MS. The m/z 128 (acid) and m/z 136 (HOBt) peaks must be <0.1% relative abundance. If present, repeat the basic washes. Dry over anhydrous MgSO₄ and concentrate.

Protocol B: LC-MS/HPLC Analytical Method for Impurity Quantification

Objective: Accurately quantify thermodynamic solubility and verify the clearance of structurally similar impurities.

  • Sample Preparation: Accurately dilute the crude or saturated product with a suitable solvent (e.g., Acetonitrile/Water 1:1)[1].

  • Chromatographic Setup: Utilize a reverse-phase C18 column (e.g., Welch Ultimate AQ-C18, 100 × 2.1 mm, 5 μm)[2].

  • Mobile Phase & Gradient:

    • Phase A: Water with 0.1% Formic Acid (promotes ionization for MS).

    • Phase B: Acetonitrile.

    • Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.6 mL/min.

  • Detection: Monitor UV absorption at 254 nm and 220 nm; simultaneously monitor MS (ESI+)[2].

    • Validation Checkpoint: Inject a solvent blank prior to the sample to ensure no column carryover. Utilize a calibration curve prepared with known concentrations of the pure compound for accurate quantification[1].

PART 4: Process Visualizations

Workflow Start 4-Methyl-1,3-oxazole-5-carboxylic acid + Methylamine Activation Activation (EDC/HOBt) in DCM/DMF Start->Activation Reaction Amidation Reaction (12-18 hrs, RT) Activation->Reaction Workup Aqueous Workup (NaHCO3 / Brine) Reaction->Workup Aqueous Aqueous Phase (Impurities: Unreacted Acid, HOBt) Workup->Aqueous Extracts salts Organic Organic Phase (Crude Product) Workup->Organic Retains product Purification Silica Gel Chromatography (EtOAc/Hexanes) Organic->Purification Pure Pure Target Compound (>99% Purity) Purification->Pure

Workflow for N,4-dimethyl-1,3-oxazole-5-carboxamide synthesis and phase-directed impurity clearance.

DecisionTree LCMS LC-MS Analysis of Crude Mass128 m/z 128 [M+H]+ LCMS->Mass128 Mass136 m/z 136 [M+H]+ LCMS->Mass136 MassOther Other m/z / UV Peaks LCMS->MassOther Imp1 Unreacted Starting Material (Oxazole-carboxylic acid) Mass128->Imp1 Imp2 Coupling Additive (HOBt) Mass136->Imp2 Imp3 Metal/Colloidal Impurities (from upstream synthesis) MassOther->Imp3 Action1 Increase NaHCO3 wash cycles Imp1->Action1 Action2 Wash with 1M NaOH Imp2->Action2 Action3 Use Metal Scavenger Resin Imp3->Action3

Diagnostic decision tree for identifying and resolving common amidation impurities via LC-MS.

References

  • Universita' Degli Studi Di Parma. "Novel Adjuvant Strategies to overcome Antimicrobial Resistance". unipr.it. URL:[Link]

  • Journal of Medicinal Chemistry. "Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8". ACS Publications. URL: [Link]

  • University of Wisconsin–Madison. "Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules". wisc.edu. URL:[Link]

Sources

Optimization

Minimizing side reactions during oxazole ring formation

Current Status: Operational Ticket Focus: Minimizing Side Reactions & Optimization Operator: Senior Application Scientist Introduction: The Oxazole Challenge Welcome to the Oxazole Synthesis Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions & Optimization Operator: Senior Application Scientist

Introduction: The Oxazole Challenge

Welcome to the Oxazole Synthesis Technical Support Center. You are likely here because your ring closure failed, your stereocenter racemized, or your yield is lost to tar. Oxazole synthesis is deceptively simple in theory but unforgiving in practice.

This guide moves beyond standard textbook procedures. We focus on causality —why the side reaction happened—and mitigation —how to prevent it using self-validating protocols.

Module 1: Robinson-Gabriel Cyclodehydration

Primary Issue: Racemization of


-chiral centers and acid-mediated decomposition.
The Technical Failure

In the classic Robinson-Gabriel (R-G) synthesis, 2-acylamino ketones are dehydrated to oxazoles.[1]

  • The Trap: Traditional reagents (

    
    , 
    
    
    
    ,
    
    
    ) require heat and strong acid. This promotes the formation of an oxazolone (azlactone) intermediate.
  • The Consequence: The C-5 proton of the oxazolone is highly acidic (

    
    ). Rapid equilibration leads to complete racemization of the amino-acid derived chiral center before the final oxazole forms.
    
Troubleshooting & FAQ

Q: My starting material is disappearing, but I see no oxazole spot on TLC. Instead, I have a new polar spot.

  • Diagnosis: You likely formed the oxazolone but it failed to aromatize, or it hydrolyzed back to the acid.

  • Fix: Do not add more acid. Check your solvent.[2][3][4][5] If water is present, the oxazolone hydrolyzes.[2][6] If you are using a mild reagent, you may need an oxidation step (e.g., DDQ) if you inadvertently made an oxazoline.

Q: How do I retain chirality at the C-4 position?

  • Protocol Shift: You must abandon thermal acid cyclization. Switch to the Wipf Modification using the Burgess Reagent or

    
    . These proceed via a concerted syn-elimination mechanism that bypasses the oxazolone tautomerization.
    
Visual Logic: Reagent Selection

RobinsonGabrielLogic Start Start: 2-Acylamino Ketone Chiral Is the u03b1-carbon chiral? Start->Chiral AcidSensitive Acid Sensitive Groups? Chiral->AcidSensitive Yes (Risk of Racemization) Traditional Traditional R-G (H2SO4 or POCl3) Chiral->Traditional No Wipf Wipf Modification (PPh3/I2/TEA) AcidSensitive->Wipf Robust Substrate Burgess Burgess Reagent (Mildest, No Acid) AcidSensitive->Burgess Highly Sensitive Racemization Result: Racemic Mixture (Via Oxazolone) Traditional->Racemization Pure Result: Enantiopure Oxazole (Concerted Elimination) Wipf->Pure Burgess->Pure

Figure 1: Decision matrix for selecting a dehydrating agent based on substrate chirality and sensitivity.

Protocol 1.1: Enantioselective Cyclization (Wipf Protocol)

Use this for amino-acid derived substrates.

  • Preparation: Dissolve

    
    -keto amide (1.0 equiv) in anhydrous THF (
    
    
    
    ).
  • Reagent Addition: Add

    
     (2.0 equiv) and 
    
    
    
    (4.0 equiv).
  • Cyclization: Cool to

    
    . Add 
    
    
    
    (2.0 equiv) portion-wise.[3]
    • Self-Validation: The solution should turn dark initially and fade as iodine is consumed. Persistent dark color indicates excess iodine (reaction complete).

  • Monitoring: TLC should show rapid conversion (< 1 hr).

  • Workup: Quench with sat.

    
     (removes iodine) and extract.
    

Module 2: Van Leusen Synthesis

Primary Issue: Regioselectivity drift and "Self-Destruction" of TosMIC.

The Technical Failure

The reaction between an aldehyde and Tosylmethyl Isocyanide (TosMIC) usually yields 5-substituted oxazoles.[7]

  • The Trap: TosMIC is base-sensitive. If the base is too strong or the temperature too high, TosMIC undergoes polymerization or hydrolysis before reacting with the aldehyde.

  • The Side Reaction: Formation of imidazoles occurs if ammonia or primary amines are present as impurities in the solvent or reagents.

Troubleshooting & FAQ

Q: I am getting low yields and a lot of baseline material.

  • Diagnosis: Decomposition of TosMIC.[4]

  • Fix: Do not mix TosMIC and base (e.g.,

    
    ) for long periods before adding the aldehyde. The "Aldehyde First" addition order is critical.
    

Q: Can I make 2,4-disubstituted oxazoles this way?

  • Constraint: No. The Van Leusen method specifically targets the C-5 position. For 2,4-substitution, you must use the Cornforth rearrangement or oxidative cyclization of enamides.

Data: Solvent & Base Effects on Van Leusen[3][4][9]
SolventBaseTemp (°C)Typical YieldSide Reaction Risk
MeOH

Reflux80-95%Low (Standard Protocol)
DME/MeOH

-50 to RT40-60%High (TosMIC polymerization)
DMF

RTVariableHigh (Formylation side products)

Module 3: Oxidative Cyclization of Enamides

Primary Issue: Oxidative C=C cleavage and over-oxidation.

The Technical Failure

Cyclizing enamides using oxidants (Cu(II), hypervalent iodine) is a modern route to 2,4,5-trisubstituted oxazoles.

  • The Trap: The oxidant attacks the alkene too aggressively, cleaving the C=C bond to form an amide and a ketone/aldehyde, rather than closing the ring.

  • The Solution: Switch from Hypervalent Iodine (aggressive) to Copper/Oxygen systems (tunable).

Visual Logic: Mechanism & Side Pathways

OxidativeCyclization Enamide Enamide Precursor RadicalCat Radical Cation Enamide->RadicalCat Oxidant (CuII or PhI(OAc)2) Oxazole Target Oxazole RadicalCat->Oxazole Anhydrous Conditions CleavageProd Side Product: Amide + Ketone RadicalCat->CleavageProd Trace Water present Path_Oxazole Intramolecular Cyclization Path_Cleavage Over-Oxidation (H2O Attack)

Figure 2: The critical role of water exclusion in preventing oxidative cleavage during enamide cyclization.

Protocol 3.1: Copper-Catalyzed Cyclization

Designed to minimize C-C cleavage.

  • System: Flame-dry reaction vessel under Argon. Moisture is the enemy.

  • Reagents: Enamide (1.0 equiv),

    
     (0.2 equiv), TEMPO (0.2 equiv).
    
  • Atmosphere: Balloon of

    
    .
    
  • Solvent: Anhydrous Toluene or Xylene (high boiling, non-nucleophilic).

  • Troubleshooting: If cleavage products appear (check LCMS for M+16 or M+32 peaks), add 4Å molecular sieves to the reaction mixture.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369–2372.

  • Wendlandt, A. E., & Stahl, S. S. (2012). Copper(II)-mediated oxidative cyclization of enamides to oxazoles.[8][9][10] Organic & Biomolecular Chemistry, 10(36), 7260-7263.

  • Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of N,4-dimethyl-1,3-oxazole-5-carboxamide

Welcome to the Advanced Technical Support Guide for the isolation and purification of N,4-dimethyl-1,3-oxazole-5-carboxamide . This heterocyclic compound is typically synthesized via the amidation of 4-methyl-1,3-oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the isolation and purification of N,4-dimethyl-1,3-oxazole-5-carboxamide . This heterocyclic compound is typically synthesized via the amidation of 4-methyl-1,3-oxazole-5-carboxylic acid using coupling reagents (e.g., EDC/HOBt) and methylamine (1).

The interplay between the weakly basic oxazole ring and the highly polar, hydrogen-bonding carboxamide group presents unique purification challenges. This guide is designed for drug development professionals and synthesists who require high-purity isolation, explaining not just what steps to take, but the causality behind each physicochemical interaction.

Physicochemical Profile & Purification Strategy

Understanding the quantitative parameters of your target molecule is the first step in designing a self-validating purification system. The presence of the secondary amide makes this compound a strong hydrogen bond donor and acceptor, heavily influencing its behavior on silica gel.

Table 1: Physicochemical Properties & Chromatographic Parameters

ParameterValue / RecommendationCausality / Note
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Functional Groups Oxazole ring, secondary amideAmide acts as strong H-bond donor/acceptor, increasing polarity.
Chromatographic Behavior Prone to severe tailing on bare silicaBasic oxazole nitrogen interacts strongly with acidic silanols (2).
Recommended Mobile Phase Hexanes / Ethyl Acetate (Gradient)Provides a balanced polarity gradient for amide elution.
Mobile Phase Additive 0.1% - 1% Triethylamine (TEA)Competitively masks acidic silanol groups, sharpening peaks.
Recrystallization Solvents EtOAc / n-HexaneBalances solubility (EtOAc) and anti-solvent properties (Hexane) (3).

Frequently Asked Questions (FAQs)

Section A: Liquid Chromatography Troubleshooting

Q: My compound streaks severely across the TLC plate and tails during flash chromatography. How can I fix this? A: Tailing is a classic symptom of secondary interactions between the weakly basic oxazole nitrogen and the acidic free silanol groups (-SiOH) on the silica gel stationary phase. Because the carboxamide group also participates in strong hydrogen bonding, the molecule effectively "drags" across the column.

  • The Fix: Add a volatile amine modifier, such as 0.1% to 1% Triethylamine (TEA), to your mobile phase. The TEA competitively binds to the acidic silanols, masking them and allowing the oxazole derivative to elute as a sharp, symmetrical peak. Ensure you pre-equilibrate the column with the TEA-containing solvent before loading your sample.

Q: I synthesized the compound using EDC/HOBt, but I cannot separate the target from the urea byproducts on the column. What is the best approach? A: EDC is chosen specifically because its urea byproduct is water-soluble. However, if the aqueous workup is insufficient, trace byproducts will co-elute with polar amides.

  • The Fix: Do not rely solely on chromatography. Implement a rigorous liquid-liquid extraction (LLE) first. Wash the organic layer sequentially with 1N HCl to remove unreacted methylamine and basic EDC byproducts (4), followed by saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt). This pre-purification significantly reduces the burden on the silica column.

Section B: Recrystallization Challenges

Q: When I attempt to recrystallize N,4-dimethyl-1,3-oxazole-5-carboxamide, it forms a thick oil at the bottom of the flask instead of crystals ("oiling out"). Why does this happen? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the solvent mixture is lower than the temperature at which the solution becomes saturated. It is severely exacerbated by the presence of lipophilic impurities that depress the melting point of the target compound (5).

  • The Fix:

    • Alter the Solvent Ratio: If using EtOAc/Hexanes, you may have too much anti-solvent (Hexane) at too high a temperature. Dissolve the crude in pure, hot EtOAc, allow it to cool slightly, and then add Hexanes dropwise until just faintly cloudy.

    • Seed the Solution: Introduce a tiny seed crystal of pure N,4-dimethyl-1,3-oxazole-5-carboxamide to bypass the nucleation energy barrier.

Step-by-Step Methodologies

Protocol 1: Optimized Flash Chromatography Workflow

Objective: Isolate N,4-dimethyl-1,3-oxazole-5-carboxamide from crude amidation mixtures.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the polar amide from dissolving in the non-polar starting mobile phase and crashing out at the column head, which would ruin the separation band.

  • Column Equilibration: Pack the column with silica gel and equilibrate with 2 column volumes (CV) of 10% EtOAc in Hexanes containing 1% TEA.

  • Loading: Carefully load the dry silica-sample mixture onto the top of the column bed. Add a protective layer of sand.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 80% EtOAc/Hexanes. The oxazole carboxamide typically elutes between 40-60% EtOAc depending on column dimensions.

  • Validation: Spot fractions on a TLC plate, develop in 50% EtOAc/Hexanes (with 1% TEA), and visualize using a UV lamp (254 nm).

Protocol 2: Recrystallization via Anti-Solvent Addition

Objective: Achieve >99% purity of the oxazole carboxamide for biological assays.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 60°C) until the solid just dissolves.

  • Hot Filtration: If insoluble particulates remain, pass the hot solution through a fluted filter paper pre-warmed with hot EtOAc to prevent premature crystallization.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add n-Hexane dropwise while swirling until the solution becomes faintly turbid (cloudy).

  • Cooling: Add 1-2 drops of EtOAc to clear the turbidity. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold Hexane to remove residual mother liquor impurities. Dry under high vacuum.

Process Visualizations

Workflow Crude Crude Reaction Mixture (from Amidation) Workup Liquid-Liquid Extraction (Acid/Base Washes) Crude->Workup OrgPhase Organic Phase (Target + Lipophiles) Workup->OrgPhase AqPhase Aqueous Phase (Salts & Urea Byproducts) Workup->AqPhase TLC TLC Analysis (Optimize Solvent Ratio) OrgPhase->TLC Flash Flash Chromatography (Silica Gel, 1% TEA) TLC->Flash Fractions Combine Pure Fractions Flash->Fractions Recryst Recrystallization (EtOAc / n-Hexane) Fractions->Recryst Pure Pure N,4-dimethyl-1,3- oxazole-5-carboxamide Recryst->Pure

Workflow for the isolation and purification of N,4-dimethyl-1,3-oxazole-5-carboxamide.

Logic N1 Oxazole Nitrogen (Weak Base) N3 Strong H-Bonding (Chromatographic Tailing) N1->N3 interacts with N2 Silica Gel (Acidic Silanols) N2->N3 N4 Add 1% TEA to Mobile Phase N3->N4 resolved by N5 Silanols Masked (Reduced Interaction) N4->N5 N6 Sharp Elution Peaks (High Purity Recovery) N5->N6 results in

Mechanistic resolution of chromatographic tailing via mobile phase modifiers.

References

  • Title: Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography | Source: Benchchem | URL: 2

  • Title: 4-methyl-1,3-oxazole-5-carboxylic acid | 2510-32-9 | Source: Benchchem | URL: 1

  • Title: Purification: How To - Chemistry | Source: University of Rochester | URL: 3

  • Title: How to Purify an organic compound via recrystallization or reprecipitation? | Source: ResearchGate | URL: 5

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | Source: NIH PMC | URL: 4

Sources

Optimization

Technical Support Center: Enhancing Stability of Oxazole Carboxamides

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solution Stability of Oxazole Carboxamide Scaffolds Introduction: The "Double-Edged" Scaffold Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solution Stability of Oxazole Carboxamide Scaffolds

Introduction: The "Double-Edged" Scaffold

Welcome to the Technical Support Center. You are likely here because your oxazole carboxamide lead compound is degrading in solution, showing unexpected peaks in LC-MS, or precipitating during bioassays.

The Core Problem: Oxazole carboxamides present a unique stability paradox. You have two reactive centers coupled together:

  • The Oxazole Ring: A

    
    -excessive heterocycle that is surprisingly sensitive to hydrolytic ring-opening, particularly at the C2 position under acidic conditions.
    
  • The Carboxamide Linker: While generally stable, its attachment to an electron-withdrawing oxazole ring renders the carbonyl carbon more electrophilic, increasing susceptibility to hydrolysis compared to standard aliphatic amides.

This guide provides the diagnostic workflows and stabilization protocols required to navigate these vulnerabilities.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before attempting to stabilize the formulation, you must identify how the molecule is breaking. Use the following decision matrix to interpret your analytical data.

Interactive Troubleshooting Diagram

DiagnosticTriage Start Observation: Loss of Parent Peak Precipitate Is there visible precipitate? Start->Precipitate MassShift Check LC-MS of Degradant Precipitate->MassShift No (Soluble Degradation) Solubility Issue: Solubility Limit Action: Check LogS, Add Co-solvent Precipitate->Solubility Yes Plus18 Mass Shift: +18 Da MassShift->Plus18 Hydrolysis MinusFragment Mass Shift: Loss of Amine/Acid MassShift->MinusFragment Cleavage Plus16 Mass Shift: +16 Da MassShift->Plus16 Oxidation RingOpen Diagnosis: Oxazole Ring Opening (Acid-Catalyzed) Plus18->RingOpen AmideHyd Diagnosis: Amide Bond Hydrolysis (Extreme pH/Enzymatic) MinusFragment->AmideHyd NOxide Diagnosis: N-Oxidation (Peroxides in Excipients) Plus16->NOxide

Figure 1: Diagnostic decision tree for identifying the primary degradation pathway of oxazole carboxamides based on physical observation and Mass Spectrometry shifts.

Module 2: The Acid Sensitivity (Ring Opening)

The most common issue with oxazole carboxamides is acid-catalyzed ring opening . The oxazole nitrogen (N3) is weakly basic.[1] Upon protonation, the ring becomes highly electrophilic, inviting water to attack the C2 position.[2]

Mechanism of Failure
  • Protonation: Acidic media protonates N3.

  • Activation: The C2 carbon becomes electron-deficient.[3]

  • Attack: Water attacks C2, breaking the C-O bond.

  • Result: Formation of an acyclic

    
    -acylamino ketone (often observed as M+18 in MS).
    
FAQs: Acid Stability

Q: I see degradation during LC-MS analysis. Is my compound unstable or is it the method? A: It is likely the method. Standard mobile phases often use 0.1% Formic Acid or TFA (pH ~2-3).

  • The Fix: Switch to a neutral mobile phase (Ammonium Acetate/Bicarbonate, pH 7.0) or a high pH method (Ammonium Hydroxide, pH 10) for analysis. If the degradation peak disappears, the instability is an artifact of the acidic analysis conditions.

Q: My compound degrades in simulated gastric fluid (SGF). How do I fix this? A: You cannot easily change the SGF, so you must modify the formulation or structure.

  • Formulation Fix: Enteric coating to bypass the stomach.

  • Structural Fix: Substitution at the C2 position. An unsubstituted C2-H is the "Achilles heel." Introducing a C2-Methyl or C2-Phenyl group provides steric bulk and electronic stabilization, significantly retarding nucleophilic attack.

Module 3: Chemical Stability & Buffer Selection

Protocol: pH Stability Profiling

Do not guess the stable range. Perform this specific stress test to define the "Safe Zone."

Materials:

  • Compound Stock (10 mM in DMSO)

  • Buffer Series (50 mM): pH 1.2 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

Procedure:

  • Dilute stock to 50 µM in each buffer (keep DMSO < 2%).

  • Incubate at 40°C (accelerated condition).

  • Sample at T=0, 4h, 24h, 48h.

  • Analyze via Neutral HPLC (see Module 2).

  • Plot % Remaining vs. Time.

Data Interpretation Table:

pH Condition% Remaining (24h)DiagnosisRecommended Action
pH 1.2 < 50%C2-Protonation Avoid acidic excipients; use enteric coating.
pH 4.5 80-90%Slow Hydrolysis Store at 4°C; Lyophilize if possible.
pH 7.4 > 98%Stable Physiological pH is the target window.
pH 9.0 < 80%Base Catalysis Avoid strong bases; risk of amide cleavage.

Module 4: Solvent & Excipient Compatibility

Even at neutral pH, the choice of solvent can induce degradation via nucleophilic attack or oxidation.

Critical Warning: The Alcohol Trap

Q: Can I use Methanol or Ethanol as a co-solvent? A: Proceed with caution. Because the oxazole ring is electron-withdrawing, the carboxamide carbonyl is activated. In primary alcohols (MeOH/EtOH), you risk transesterification (alcoholysis), where the amide bond is cleaved, and an ester is formed.

  • Recommendation: Use Acetonitrile (ACN) or DMSO for stock solutions. If an alcohol is required for solubility, use Isopropanol (IPA) ; the secondary alcohol is sterically hindered and less nucleophilic.

The Oxidation Risk (DMSO)

Oxazoles, particularly those with electron-rich substituents, can be susceptible to oxidation at the C4-C5 bond.

  • Symptom: M+16 peak (N-oxide) or ring cleavage products.

  • Source: Aged DMSO often contains peroxides.

  • Fix: Use high-grade, anhydrous DMSO packed under argon. Add an antioxidant like Methionine or BHT to the stock solution if oxidative degradation is observed.

Module 5: Structural Optimization (Medicinal Chemistry)

If formulation strategies fail, the instability is intrinsic. You must alter the scaffold.

Stabilization Logic Diagram

Stabilization Unstable Unstable Oxazole-Carboxamide Strategy1 Block C2 Position Unstable->Strategy1 Strategy2 Electronic Tuning Unstable->Strategy2 Result1 Add Methyl/Phenyl at C2 (Prevents Nucleophilic Attack) Strategy1->Result1 Result2 Add EDG at C4/C5 (Reduces Electrophilicity) Strategy2->Result2

Figure 2: Structural modification strategies to increase intrinsic chemical stability.

  • C2 Substitution: As noted, replacing C2-H with C2-Me increases half-life in acid by orders of magnitude.

  • Regioisomer Switching:

    • Oxazole-4-carboxamides vs. Oxazole-5-carboxamides: The C5 position is generally more electron-rich than C4. Placing the carboxamide at C5 puts the electron-withdrawing group in direct conjugation with the ring oxygen, which can destabilize the ring further. Oxazole-4-carboxamides are often synthetically more robust.

References

  • BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from 2

  • BenchChem. (2025). Stability issues of the oxazole ring in 2,5-Dimethyl-1,3-oxazol-4-yl methylamine. Retrieved from 4

  • National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides. PMC. Retrieved from 5

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from 6

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from 7

Sources

Troubleshooting

Overcoming hygroscopic challenges with N,4-dimethyl-1,3-oxazole-5-carboxamide

Topic: Overcoming Hygroscopic Challenges & Handling Protocols Document ID: TSC-OXZ-05-HYG Status: Active / Verified[1] Introduction: The "Wet" Oxazole Problem Welcome to the technical support hub for N,4-dimethyl-1,3-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopic Challenges & Handling Protocols Document ID: TSC-OXZ-05-HYG Status: Active / Verified[1]

Introduction: The "Wet" Oxazole Problem

Welcome to the technical support hub for N,4-dimethyl-1,3-oxazole-5-carboxamide . As a researcher, you likely selected this building block for its utility as a pharmacophore in kinase inhibitors or as a bioisostere for amide linkages. However, you have likely encountered its primary physical liability: acute hygroscopicity .

This molecule possesses a low molecular weight (~140.14 g/mol ) and a polar N-methyl carboxamide moiety capable of strong hydrogen bonding.[1] When exposed to ambient humidity, it rapidly adsorbs atmospheric moisture, transitioning from a free-flowing crystalline solid to a sticky gum or deliquescent oil.[1] This introduces critical errors in stoichiometry, reaction yield, and shelf-life stability.[1]

This guide provides the protocols required to stabilize, handle, and recover this reagent.

Part 1: Immediate Triage (Storage & Handling)

Q: My reagent arrived as a clumped solid or sticky gum. Is it degraded?

A: Not necessarily. It is likely just wet. While the oxazole ring is chemically robust, the physical state change indicates significant water uptake (often 5-15% w/w).[1] This water acts as a plasticizer, lowering the glass transition temperature (


) and causing the "gumming" effect.

Action Plan:

  • Do not scrape the gum forcefully if it is sticky; you will lose material.

  • Dissolve and Re-dry: Dissolve the entire content in anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Add activated

    
    , filter, and concentrate in vacuo.
    
  • Azeotrope: Perform a final evaporation with Toluene (

    
    ) to remove trace water via azeotropic distillation.
    
Q: How should I store this to prevent recurrence?

A: Standard refrigeration is insufficient due to condensation upon opening.

  • Primary Container: Amber glass vial with a Teflon-lined cap.[1] Parafilm is not a moisture barrier; use electrical tape or a secondary seal.

  • Secondary Containment: Store inside a desiccator containing active silica gel or

    
    .
    
  • Temperature:

    
     is optimal, but warm to room temperature  inside the desiccator before opening to prevent condensation shock.
    

Part 2: Troubleshooting Synthesis & Reactions

Q: My yields are consistently 10-15% lower than calculated. Why?

A: You are likely weighing water, not reactant. If the compound has absorbed 10% moisture by weight, a 100 mg portion contains only 90 mg of reactant. In stoichiometric couplings (e.g., Amide coupling, Suzuki), this leads to an excess of the coupling partner and incomplete conversion.

Corrective Protocol: The "Dry Weight" Correction Before critical reactions, determine the water content using Quantitative NMR (qNMR) rather than Karl Fischer (which consumes too much valuable material).

qNMR Protocol:

  • Dissolve ~10 mg of sample in

    
     (from a fresh ampule).
    
  • Add a known internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Integrate the water peak at ~3.33 ppm (in DMSO) relative to the oxazole methyl peaks.

  • Calculate the molar water content and adjust your reaction stoichiometry accordingly.

Q: The reaction stalls when using this amide as a nucleophile.

A: Water is poisoning your catalyst or quenching the electrophile. Even trace water can hydrolyze sensitive electrophiles (like acid chlorides) or coordinate to metal centers in catalytic cycles.[1]

Visual Workflow: Handling Decision Tree

HandlingWorkflow Start Reagent Retrieval Check Visual Inspection Start->Check Crystalline Free-Flowing Solid Check->Crystalline Looks Dry Gum Sticky/Clumped Check->Gum Looks Wet Weigh Weigh in Glovebox or Nitrogen Cone Crystalline->Weigh Dry Dissolve (DCM) -> Dry (Na2SO4) -> Azeotrope (Toluene) Gum->Dry qNMR Run qNMR for Water Correction Weigh->qNMR Dry->Weigh Reaction Proceed to Reaction qNMR->Reaction Adjust Stoichiometry

Figure 1: Decision matrix for handling hygroscopic oxazole intermediates. Note the mandatory drying step for "gummy" appearance.

Part 3: Purification & Solid State Engineering

Q: I cannot get the product to crystallize; it remains an oil.

A: The presence of amorphous content increases hygroscopicity, creating a feedback loop. Amorphous solids have higher surface energy and absorb water faster than crystalline forms. To break this cycle, you must force crystallization.

Recrystallization Strategy:

  • Solvent System: Ethyl Acetate / Hexanes is often too polar/non-polar.[1]

  • Recommended System: Isopropyl Alcohol (IPA) / Heptane .[1]

    • Dissolve the oil in minimal hot IPA.

    • Add warm Heptane dropwise until cloudiness persists.

    • Cool slowly to

      
      .
      
    • Seed it: If available, add a micro-crystal from a previous successful batch. If not, scratch the glass surface to induce nucleation.

Q: Can I make a salt to reduce hygroscopicity?

A: Difficult, but possible. The amide nitrogen is not basic. The oxazole nitrogen is weakly basic (


), making salt formation difficult with weak acids.[1]
  • Try: Strong anhydrous acids like Methanesulfonic acid (MsOH) or HCl in dioxane .[1]

  • Warning: Oxazoles can undergo ring-opening hydrolysis under strong acidic aqueous conditions at high temperatures.[1] Ensure anhydrous conditions during salt formation.[2]

Part 4: Data & Specifications

Comparison of Drying Methods

Choose the method based on your available equipment and time constraints.

MethodEfficiencyRisk of DegradationTime RequiredSuitability
High Vacuum (Ambient) LowLow12-24 HoursSurface moisture only.[1]
Vacuum Oven (

)
MediumLow4-6 HoursBulk powder drying.[1]
Azeotropic Distillation High Low1-2 HoursRecommended. Best for removing bound water.[1]
Lyophilization HighMedium24+ HoursCreates amorphous solid (High hygroscopicity risk).[1]
Mechanism of Hygroscopicity

Understanding the molecular interaction helps in designing the defense.

Hygroscopicity Oxazole Oxazole-Carboxamide (Host) Complex H-Bonded Network (Plasticized Gum) Oxazole->Complex Amide N-H (Donor) C=O (Acceptor) Water Atmospheric H2O Water->Complex H-Bond Bridging

Figure 2: The N-methyl carboxamide motif acts as a dual donor/acceptor, creating a network with water that disrupts the crystal lattice.[1]

References

  • Amide Bond Formation & Stability

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Hygroscopicity in Pharmaceutical Solids

    • Newman, A. W., & Zografi, G. (2020). Solid-State Properties of Pharmaceutical Materials. Wiley-Interscience.[1] (Focus on amorphous vs. crystalline water uptake).

  • Oxazole Synthesis & Properties

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. [1]

  • Drying of Organic Solvents and Reagents

    • Williams, D. B. G., & Lawton, M. (2010).[3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [1]

  • Purification of Laboratory Chemicals

    • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1] (Standard protocols for drying amides and oxazoles).

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in LC-MS Analysis of Oxazoles

Welcome to the technical support center for LC-MS analysis of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with base...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for LC-MS analysis of oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with baseline noise in their analytical workflows. High baseline noise can obscure low-level analytes, compromise the limit of detection (LOD), and negatively impact the accuracy and repeatability of quantification.[1][2]

This document provides a structured approach to troubleshooting, combining systematic diagnostic guides with frequently asked questions to address both acute problems and preventative best practices.

Part 1: Systematic Troubleshooting Guide

This section is for users actively experiencing baseline noise issues. The questions are structured to help you systematically identify and resolve the root cause of the problem, starting with the most common and easily addressable sources.

Q1. I'm seeing a high, noisy, or drifting baseline. Where do I even begin to look for the problem?

A1. A high or unstable baseline is a classic sign of contamination or system instability. The key is to isolate the source in a logical sequence. Do not change multiple parameters at once. We recommend a systematic approach that isolates the LC system, the MS system, and the consumables.

Here is a workflow to systematically diagnose the source of the noise.

G cluster_0 Initial State cluster_1 Phase 1: Easiest Checks First cluster_2 Phase 2: LC System Investigation cluster_3 Phase 3: MS System & Sample cluster_4 Resolution start High Baseline Noise Detected solvents Step 1: Evaluate Mobile Phase & Solvents start->solvents blanks Step 2: Run System Blanks solvents->blanks If noise persists resolved Problem Resolved solvents->resolved If fresh solvents fix the issue lc_system Step 3: Isolate LC from MS (Divert flow to waste) blanks->lc_system If blank is noisy blanks->resolved If blank is clean (sample issue) pump Step 4: Check Pump & Degasser lc_system->pump If noise persists with MS disconnected lc_system->resolved If noise disappears (MS issue) column Step 5: Evaluate Column pump->column If pump pressure is stable pump->resolved If pump maintenance fixes issue ms_source Step 6: Inspect & Clean MS Source column->ms_source If noise returns with column column->resolved If new/clean column fixes issue sample Step 7: Analyze Sample Preparation ms_source->sample If system is clean but sample runs are noisy ms_source->resolved If cleaning fixes issue sample->resolved If improved prep fixes issue

Caption: Systematic workflow for diagnosing baseline noise.

Q2. My baseline is showing regular, 'sawtooth' pulsations. What's causing this?

A2. This type of periodic noise is almost always mechanical and related to the LC pump.[3][4] The consistent rhythm corresponds to the pump's piston strokes.

Causality: The pump delivers mobile phase through a cycle of drawing in solvent and then pushing it out. If there are air bubbles, faulty check valves, or worn piston seals, the flow and pressure will not be consistent with each stroke, leading to a pulsating baseline.[3][4][5]

Troubleshooting Protocol:

  • Degas Mobile Phase: Incomplete degassing is a primary cause of bubble formation, which can lead to pressure fluctuations and noise.[3][6] Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

  • Purge the Pump: Purge each pump channel at a high flow rate (e.g., 5 mL/min) with a freshly degassed, miscible solvent like isopropanol or methanol to dislodge any trapped air bubbles.[5]

  • Check for Leaks: Inspect all fittings from the solvent reservoir to the injector. A leak can draw air into the system.

  • Inspect Check Valves: If purging doesn't solve the issue, the check valves may be dirty or faulty. These valves are crucial for preventing backflow during the piston cycle.

    • Protocol: Remove the check valves according to the manufacturer's instructions.

    • Sonicate them in methanol or isopropanol for 10-15 minutes.

    • Reinstall and test. If the problem persists, replace the check valves.[3]

  • Examine Piston Seals: Worn piston seals can also cause pressure fluctuations and leaks.[3] If you observe salt buildup behind the pump head, it's a strong indicator that the seals need replacement. This is typically part of routine preventative maintenance.

Q3. I see high background noise across my entire chromatogram, even in the injection blank. What are the likely chemical sources?

A3. High chemical noise that is consistently present points to a contaminated mobile phase, a bleeding column, or a dirty MS source. Since it's in the blank, we can initially rule out the sample itself.

Causality: The mass spectrometer is highly sensitive and will detect any ionizable species flowing into it.[2] Impurities in solvents, additives, or leached from system components contribute to a constant stream of background ions, elevating the entire baseline.[1]

G cluster_sources Sources of Chemical Noise cluster_output Result Solvents Mobile Phase (Solvents, Water, Additives) Baseline High & Noisy LC-MS Baseline Solvents->Baseline Column Column Bleed Column->Baseline System System Contamination (Tubing, Bottles, Leaching) System->Baseline Sample Sample Matrix Sample->Baseline

Caption: Major contributors to chemical baseline noise.

Troubleshooting Protocol:

  • Mobile Phase Purity: This is the most common culprit.

    • Action: Prepare fresh mobile phase using the highest quality solvents and additives available (LC-MS or UPLC grade).[7][8] Use water from a well-maintained purification system (18.2 MΩ·cm) or bottled LC-MS grade water.[7]

    • Why: Lower-grade solvents can contain non-volatile residues, metal ions, or organic impurities that ionize easily and create a high background.[9][10] Never top off solvent bottles, as this concentrates impurities.[7][11]

  • Column Bleed: The stationary phase of the column can slowly degrade and elute, creating a characteristic background signal, especially at high temperatures or extreme pH.[2][12][13]

    • Action: First, flush the column thoroughly with a strong, appropriate solvent. If the noise persists, bypass the column by connecting the injector directly to the MS with a union. If the noise level drops significantly, the column is the source.

    • Why: Column bleed introduces polysiloxane or other stationary phase fragments into the MS, creating spectral interference and a rising baseline, particularly during temperature gradients.[12][14]

  • System Contamination: Contaminants can build up in tubing, solvent filters, and especially the MS ion source.

    • Action: Clean the ion source components (e.g., capillary, cone, lenses) according to the manufacturer's protocol. Optimizing the cone gas flow can also help reduce interfering ions from entering the mass spectrometer.[15] Using a divert valve to send the initial, unretained flow and the final column wash to waste prevents salts and non-polar contaminants from entering the MS source.[7][16]

Component Potential Contaminants Recommended Grade/Action
WaterOrganics, bacteria, ionsUse LC-MS grade bottled water or 18.2 MΩ·cm purified water.[7]
Acetonitrile/MethanolParticulates, plasticizers, preservativesUse LC-MS or UPLC grade solvents.[7][10]
Additives (Formic Acid, etc.)Metal ions, impuritiesUse single-use ampules of the highest purity available (LC-MS grade).[7][9]
GlasswareDetergent residues, previous analytesDo not wash with detergents.[7] Rinse thoroughly with final mobile phase solvent.[11]

Table 1. Summary of Mobile Phase Components and Purity Recommendations.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about best practices and fundamental concepts for minimizing baseline noise in oxazole analysis.

Q4. Are oxazoles particularly challenging for LC-MS analysis regarding baseline noise?

A4. Yes, potentially. Oxazoles are heterocyclic aromatic compounds that can possess basic properties depending on their substituents. This can lead to interactions that exacerbate baseline issues.

  • Metal Chelation: The nitrogen and oxygen atoms in the oxazole ring can chelate with trace metal ions present in the mobile phase, column packing, or LC system components. This can lead to peak tailing and the introduction of metal adducts, which can contribute to baseline complexity. Using mobile phase additives with low metal content is crucial.[9]

  • pH Sensitivity: The ionization efficiency of oxazoles, and thus the signal-to-noise ratio, is highly dependent on mobile phase pH. It is essential to use volatile buffers (e.g., ammonium formate, ammonium acetate) to control the pH and ensure consistent ionization, rather than non-volatile buffers like phosphates which will contaminate the MS source.[16][17] A common starting point is 0.1% formic acid in water and acetonitrile.[18]

Q5. What is the single most important preventative measure I can take to ensure a low-noise baseline?

A5. The rigorous and consistent use of high-purity solvents and additives is the most critical factor. The mass spectrometer is a universal detector that will see everything that ionizes. Contaminants that might be insignificant for UV detection can be a major source of noise in MS.[1]

Protocol for Mobile Phase Preparation:

  • Select Materials: Use only LC-MS grade solvents, additives, and water.[7][19] Purchase solvents in small bottles to ensure freshness and minimize contamination from ambient air over time.[7]

  • Use Clean Glassware: Use dedicated, clean borosilicate glass solvent bottles.[9][11] Rinse bottles three times with the solvent you are about to fill them with.[11] Avoid using detergents for cleaning.[7]

  • Prepare Fresh: Prepare aqueous mobile phases fresh, at least weekly, to prevent microbial growth, which can cause blockages and introduce contaminants.[7][20] Adding a small amount of organic solvent (5-10%) to the aqueous mobile phase can inhibit bacterial growth.[7][9]

  • Filter (If Necessary): While high-grade solvents are pre-filtered, you should always filter mobile phases containing dissolved salts or buffers through a 0.2 µm filter to remove any particulates that could clog the system.

  • Degas Thoroughly: Use an online degasser or other methods to remove dissolved gases, which can cause bubble formation and pump instability.[8]

Q6. How do I differentiate between electronic noise and chemical noise?

A6. This is a key diagnostic step.

  • Chemical Noise: This is noise related to ions entering the mass spectrometer. It will disappear or dramatically decrease when you stop the solvent flow into the MS. It is often characterized by specific m/z values corresponding to common contaminants or solvent clusters.[21]

  • Electronic Noise: This is inherent to the detector's electronics. It will persist even when there is no solvent flow and the MS is in a standby state. It often appears as a "fuzzy" baseline with high-frequency, random fluctuations.[22]

Diagnostic Test:

  • Stop the LC flow into the mass spectrometer.

  • Place the MS in operate/scan mode.

  • Observe the baseline in the acquisition software.

  • Result: If the noise persists at a similar level, it is primarily electronic. Contact your service engineer. If the noise drops significantly, it is chemical noise, and you should proceed with the troubleshooting steps outlined in Q3.

References

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled? Retrieved from [Link]

  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. Retrieved from [Link]

  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Guo, X., Bruins, A., & Covey, T. (2007). Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry. Retrieved from [Link]

  • Waters Help Center. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Retrieved from [Link]

  • SCION Instruments. (2025, March 6). MS vs non-MS GC columns. Retrieved from [Link]

  • Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). My Column is Bleeding. Retrieved from [Link]

  • Google Patents. (n.d.). US5672869A - Noise and background reduction method for component detection in chromatography/spectrometry.
  • Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Retrieved from [Link]

  • ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS? Retrieved from [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. Retrieved from [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • LCGC International. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Retrieved from [Link]

  • PubMed. (2007, August 17). Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures. Retrieved from [Link]

  • Chromatography Forum. (2012, October 5). HELP! very noisy basline. Retrieved from [Link]

  • SeqGen Blog. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system. Retrieved from [Link]

  • LCGC International. (2014, August 22). Communicating with the Baseline. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • ACS Publications. (2023, November 18). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Bioactivity and Physicochemical Profiling of Oxazole vs. Thiazole Carboxamides: A Strategic Guide for Isosteric Replacement

As drug discovery programs increasingly focus on optimizing physicochemical properties alongside target affinity, the isosteric replacement of amide linkages with five-membered heterocycles has become a cornerstone strat...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly focus on optimizing physicochemical properties alongside target affinity, the isosteric replacement of amide linkages with five-membered heterocycles has become a cornerstone strategy. Among these, oxazole and thiazole carboxamides represent two of the most critical scaffolds. While structurally similar, the substitution of oxygen for sulfur fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the molecule.

This guide provides a comprehensive, data-driven comparison of oxazole and thiazole carboxamides, detailing the causality behind their divergent bioactivities and outlining robust experimental workflows for their evaluation.

Physicochemical Divergence: The Oxygen vs. Sulfur Paradigm

The decision to deploy an oxazole versus a thiazole ring hinges on the distinct atomic properties of oxygen (a highly electronegative, 2nd-row element) and sulfur (a larger, highly polarizable, 3rd-row element).

Causality in Physicochemical Shifts:

  • Lipophilicity and Solvation: The isosteric exchange of a thiazole for an oxazole typically decreases the lipophilicity parameter (

    
    ) by approximately 1.0 logarithmic unit[1]. Oxygen's high electronegativity creates a stronger permanent dipole moment within the oxazole ring, favoring interactions with aqueous solvation shells and drastically improving water solubility.
    
  • Basicity and Hydrogen Bonding: Oxazoles are significantly weaker bases (

    
    ) compared to thiazoles (
    
    
    
    )[2]. This lower basicity reduces the hydrogen-bond acceptor strength of the oxazole nitrogen. Consequently, if a target binding pocket requires a strong hydrogen bond from the heterocyclic nitrogen, the thiazole derivative will generally exhibit superior affinity.
  • Metabolic Stability: Both rings effectively rigidify the molecular scaffold and protect against the enzymatic cleavage typical of standard amide bonds. In silico and in vitro models predict that both oxazole and thiazole moieties maintain high metabolic stability, though oxazoles are slightly more susceptible to oxidative degradation (e.g., ozonation forming formates) than thiazoles[3][4].

Table 1: Quantitative Physicochemical & Bioactivity Comparison
ParameterOxazole-4-carboxamide DerivativesThiazole-4-carboxamide DerivativesCausality / Impact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)Dictates ring polarizability and size.
Lipophilicity (

)
Base value

Base value (Reference)Oxazoles improve aqueous solubility by ~10-fold[1].
Ring Basicity (

)


Thiazole N is a superior H-bond acceptor[2].
Antimycobacterial Activity (MIC) High (e.g.,

)
Moderate to LowEnhanced hydrophilicity of oxazoles improves mycobacterial cell wall penetration[1].
Anticancer Activity (IMPDH Inhibition) Weak/Inactive (Oxazofurin)Potent (Tiazofurin)Thiazole's polarizability is required for optimal active-site geometry[5][6].
Comparative Bioactivity Profiles

The physicochemical differences between these bioisosteres directly dictate their pharmacological efficacy across different therapeutic areas.

A. Antimicrobial Efficacy: The Hydrophilic Advantage of Oxazoles

In the development of anti-infectives, particularly against Mycobacterium tuberculosis, lipophilicity must be carefully balanced to penetrate complex lipid-rich cell walls without precipitating in aqueous physiological media. Experimental data demonstrates that replacing a 2-aminothiazole carboxamide with a 2-aminooxazole carboxamide increases water solubility by two orders of magnitude[1]. This enhanced hydrophilicity directly correlates with superior in vitro activity against multidrug-resistant mycobacterial strains, where oxazole derivatives achieved MIC values as low as


[1].
B. Oncology and Kinase Inhibition: The Polarizability of Thiazoles

Conversely, when targeting deep, hydrophobic enzymatic pockets, the thiazole ring often outperforms oxazole. A classic example is the C-nucleoside analog Tiazofurin (2-


-D-ribofuranosylthiazole-4-carboxamide), a potent inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) used in leukemia treatment[5][6]. When the thiazole ring is replaced by an oxazole to form Oxazofurin, the compound loses its ability to inhibit the growth of P388 and L1210 murine leukemia cells[5]. The causality lies in the lower basicity of the oxazole moiety and the lack of sulfur's polarizability, which is critical for favorable van der Waals interactions and 

-stacking within the IMPDH active site[5][6].

G Tiaz Tiazofurin (Thiazole-4-carboxamide) Metab Cellular Kinase Phosphorylation Tiaz->Metab High Affinity Oxaz Oxazofurin (Oxazole-4-carboxamide) Oxaz->Metab Lower Basicity/Affinity Active Active NAD+ Analog (TAD / OAD) Metab->Active IMPDH IMPDH Enzyme Inhibition Active->IMPDH GTP GTP Depletion IMPDH->GTP Apop Apoptosis (Cancer Cell Death) GTP->Apop

Fig 1. Divergent pharmacological pathways of thiazole vs. oxazole C-nucleoside analogs.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the bioactivity of these isosteres, researchers must employ self-validating experimental systems. The following protocols outline the synthesis, physicochemical profiling, and biological evaluation required for a rigorous comparison.

G A Scaffold Design (Carboxamide Rigidification) B Oxazole Synthesis (Urea / Harsher Conditions) A->B C Thiazole Synthesis (Thiourea / Mild Conditions) A->C D Physicochemical Profiling (RP-HPLC log k'w) B->D C->D E In Vitro Bioassay (MTT / MIC Broth Dilution) D->E F Lead Selection & Metabolic Stability E->F

Fig 2. Parallel workflow for the synthesis and evaluation of oxazole/thiazole bioisosteres.

Protocol 1: Parallel Synthesis of Carboxamide Isosteres

Note: Oxazole synthesis generally requires harsher conditions due to the lower nucleophilicity of urea compared to thiourea.

  • Thiazole-4-carboxamides: React the appropriate

    
    -bromoketone with thiourea (1.1 eq) in ethanol under reflux for 2 hours (Hantzsch synthesis). The high nucleophilicity of sulfur drives rapid cyclization[1].
    
  • Oxazole-4-carboxamides: React the same

    
    -bromoketone with urea (10 eq) in a high-boiling solvent (e.g., DMF) at 120 °C for 2–16 hours[1]. Alternatively, utilize triphenylphosphine, iodine, and triethylamine in dichloromethane to cyclize an 
    
    
    
    -amido-
    
    
    -ketoester[3].
  • Amide Coupling: For derivatization, utilize acyl chlorides rather than standard coupling reagents (like CDI). CDI coupling often fails for 2-aminooxazoles due to the low nucleophilicity of the 2-amino group, whereas acyl chlorides provide sufficient electrophilic drive to complete the reaction[1].

Protocol 2: Determination of Lipophilicity (

) via RP-HPLC

To validate the predicted shift in hydrophilicity, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be used.

  • System Setup: Use a C18 stationary phase column. Prepare a mobile phase consisting of methanol and water (buffered to pH 7.4 to ensure compounds are in their unionized state).

  • Calibration: Inject a series of reference standards with known

    
     values (e.g., toluene, bromobenzene) to create a calibration curve of retention factor (
    
    
    
    ) vs.
    
    
    .
  • Measurement: Inject the synthesized oxazole and thiazole pairs. Measure the retention time (

    
    ) and calculate the retention factor 
    
    
    
    , where
    
    
    is the dead time.
  • Extrapolation: Measure

    
     at various methanol concentrations (e.g., 40%, 50%, 60%) and extrapolate to 0% organic modifier to find 
    
    
    
    . Validation checkpoint: The oxazole derivative should consistently elute earlier than its thiazole counterpart.
Protocol 3: In Vitro Antimicrobial Broth Microdilution (MIC)
  • Preparation: Dissolve compounds in DMSO (max final assay concentration

    
    ). Prepare serial two-fold dilutions in Mueller-Hinton broth.
    
  • Inoculation: Add standardized bacterial suspension (e.g., M. tuberculosis H37Rv or S. aureus) to achieve a final inoculum of

    
     CFU/mL.
    
  • Controls: Include a positive growth control (broth + inoculum), a negative sterility control (broth only), and a reference drug (e.g., Isoniazid or Ciprofloxacin) to validate the assay's sensitivity[1][2].

  • Incubation & Readout: Incubate at 37 °C. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that completely inhibits visible growth.

References
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL828aPs16RmeK6C19VbnoZ58Gwf5MdBxh4jvoBMmUW4VSS2jh3BDMv4VejlfROLGiQy5wuijEnhxeiSZyhk-JUiVJKCimITVgDgNxN-p27X-lJw2hPt4FGvgXjTSe6mtwzbL2gxLL6vG3Awg=]
  • Full article: Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMuWnGrptqZsmUCWiytQLYO12tMx4OJ_FYCs25Z7JDvdMFJYuGPIwQ_s3vZ89L8QIhiFF7-U8R38h7RcF5XMEIAl27CTq-25CKhNANH8HvPa_tazX9TtSfornpffqhhtkHzw78GTSAuFcwo0yG_oyRPnlfvLY=]
  • Bioisosterism: A Rational Approach in Drug Design. u-tokyo.ac.jp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGqVXygIslN5QunqthoMFyFBndnS6xjykbl05snbLwHgBJ_R4sct_AesKDJtn9SJmC_t02Fy_c0amUU4S3uDLq9j-b53HhvhJ5WR4GTv5ClW3YS6d4xcLYtGx6-oY-osI7Sd5JEmKmqOQRnsK_lhgIkg==]
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdiJdBv4oK2Rd1rzypvGoiMkBnqjdj2n3cLlvBLnYiXbAs6qJ1K_0TJz5VlJq4U3qpnYXWhMQDTtt9LM4ltjIpzgnoz3-uPI7bvDnVJvo1LWyNfJaYigSnux5oAccUK7FwmHAtxoltRM1pO_f4E7LcP7jjK-i--0cDU9ZEG7fbr0WKI27_kxRB]
  • ChemInform Abstract: Recent Advances on the Enantioselective Synthesis of C-Nucleosides Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH). researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04gedZ1IlSiZQvZUXDAHCXAHE_KuU151gG8S3FyZdFvq3z73ZuWr2wJeuZPhHrdm9J5RcfhRp6cJVO7j-LPdH0UE7mf3BZqgHiUJGxDPWVwL-b2bcImm73S9rHvWmuz_xS-1zuCh4H-f9NuP7WkK0Iw9XVZ12SQliqIPVFIWwLjJJ-enQkFcsUB28CviHe_mz7xE1zV72RIWfOPTPHKsnpnEHT-CR_lhWJHgAP7wgR3mtIerqkUPbNeLaBA2g9uOwqCA07nk7riYgDR3Lx_lcfw8A_NeLOOpgXY7yj1vDPoOOd-ke12qfkTHeZE7H4KQ6g7rRIVVKd7SH9XoA]
  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgR2h1v4QJIkKlYmEd9WTPIauaoTJT8dXKSQsDOXZv2KTfgZDoPEVag3CXN4bqTm_wGdNO5-w29AOoV5nCrVHjR6tqxHBWlO9t9w3T_H2plAF6Eg_HQBxe7NID7NsjJrJjWp-v8fwymsVLaV8-]

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Comparative

Validating purity of N,4-dimethyl-1,3-oxazole-5-carboxamide using elemental analysis

Executive Summary & Strategic Importance In the high-stakes environment of drug discovery, the oxazole scaffold is a privileged structure, serving as a core pharmacophore in antibiotics, antifungal agents, and enzyme inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the high-stakes environment of drug discovery, the oxazole scaffold is a privileged structure, serving as a core pharmacophore in antibiotics, antifungal agents, and enzyme inhibitors.[1] N,4-dimethyl-1,3-oxazole-5-carboxamide (Formula: C₆H₈N₂O₂ ; MW: 140.14 g/mol ) represents a critical heterocyclic building block.

While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting structurally related impurities, it possesses a critical "blind spot": it cannot detect inorganic salts, trapped moisture, or non-chromophoric solvents. Elemental Analysis (EA) serves as the definitive gatekeeper for bulk purity, validating the elemental composition that HPLC misses.

This guide provides an objective, data-driven comparison of EA against modern alternatives (HPLC, qNMR) and details a self-validating protocol for certifying the purity of this specific oxazole derivative.

The Methodological Landscape: Why Elemental Analysis?

The "Purity Paradox"

A sample can show >99% purity by HPLC-UV yet fail in biological assays. Why? Because HPLC only quantifies what absorbs UV light. A sample containing 10% inorganic salt (e.g., NaCl from a brine wash) or 5% water will still show a single clean peak on a chromatogram.

Elemental Analysis (Combustion Analysis) is the only method that validates the entire mass of the sample.

Comparative Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV Quantitative NMR (qNMR)
Primary Scope Bulk material composition (C, H, N ratios)Organic impurities & isomersAbsolute purity & molar ratio
Detection Limit ±0.3% to ±0.4% (absolute)<0.05% (relative area)±0.5% to ±1.0% (absolute)
Blind Spots Isomers (same formula), specific structureInorganics, water, non-UV absorbersParamagnetic impurities, overlap
Sample Destructive? Yes (combustion)No (recoverable)No (recoverable)
Critical for: Publishing (JOC/ACS standards) Reaction monitoring Standardization

Experimental Protocol: Validating N,4-dimethyl-1,3-oxazole-5-carboxamide

Theoretical Calculation

Before analysis, exact theoretical values must be established.

  • Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

Theoretical Composition:

  • Carbon (C): 51.42%

  • Hydrogen (H): 5.75%

  • Nitrogen (N): 19.99%

Sample Preparation (The Critical Step)

Oxazole carboxamides are prone to hydrogen bonding and can be hygroscopic. Moisture is the #1 cause of EA failure.

  • Recrystallization: Purify the crude material using Ethanol/Water or Ethyl Acetate/Hexanes to remove synthesis byproducts (e.g., urea derivatives).

  • Drying: Dry the sample in a vacuum oven at 40–50°C for at least 12 hours over P₂O₅.

    • Why? Standard high-vacuum drying may not remove tightly bound water in the amide lattice.

  • Homogenization: Lightly crush crystals into a fine powder. Large crystals cause incomplete combustion.

Combustion Parameters (CHN Analyzer)

Heterocyclic nitrogens (oxazoles) can be "refractory," meaning they resist complete oxidation, leading to low Nitrogen values.

  • Oxidation Catalyst: Ensure the combustion tube contains Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to aid complete oxidation.

  • Temperature: Minimum 950°C (flash combustion >1800°C).

  • Carrier Gas: High-purity Helium (99.999%).

Data Interpretation & Troubleshooting

Acceptance Criteria

Per Journal of Organic Chemistry and ACS guidelines, the "Found" values must be within ±0.4% of the "Calculated" values.[2]

Scenario Analysis: Interpreting Failures[3]
Case A: Low Carbon, High Hydrogen
  • Diagnosis: Trapped Solvent (Water or Ethanol).

  • Validation: Calculate the theoretical values for a hemi-hydrate (C₆H₈N₂O₂ · 0.5 H₂O).

    • New Theory: C 48.32%, H 6.08%, N 18.78%.

    • Action: If data matches this, re-dry the sample or report as a solvate (requires TGA or Karl-Fischer confirmation).

Case B: Low Nitrogen, Normal Carbon
  • Diagnosis: Incomplete Combustion.

  • Mechanism: The oxazole ring is stable; nitrogen may form N₂ gas too slowly or get trapped as char.

  • Action: Add an oxygen booster or increase the oxygen dosing time in the analyzer method.

Case C: All Values Low
  • Diagnosis: Inorganic Contamination.[3]

  • Mechanism: Presence of non-combustible salts (NaCl, Na₂SO₄, Silica gel).

  • Action: Perform residue on ignition test or check solubility. Re-filter the sample through a 0.2 µm PTFE filter.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the purity of the oxazole derivative, integrating EA with HPLC and NMR.

PurityValidation Start Crude N,4-dimethyl-1,3-oxazole-5-carboxamide Purification Purification (Recrystallization/Column) Start->Purification HPLC HPLC-UV Analysis Purification->HPLC Drying Vacuum Drying (50°C, >12h, P2O5) EA Elemental Analysis (CHN) Drying->EA Decision1 Purity > 98%? HPLC->Decision1 Decision1->Purification No Decision1->Drying Yes Decision2 Within ±0.4%? EA->Decision2 Pass VALIDATED PURE Ready for Bio-Assay Decision2->Pass Yes Fail_Solvent Fail: High H, Low C/N (Trapped Solvent) Decision2->Fail_Solvent No (Deviation Pattern A) Fail_Inorganic Fail: All Low (Inorganic Salts) Decision2->Fail_Inorganic No (Deviation Pattern B) Fail_Solvent->Drying Re-dry qNMR Alternative: qNMR (Absolute Quant) Fail_Solvent->qNMR Confirm Solvate Fail_Inorganic->Purification Re-work

Figure 1: Integrated Purity Validation Workflow. This logic gate ensures that only chemically and elementally pure samples proceed to biological testing.

Authoritative References

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Royal Society of Chemistry (RSC). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2021. [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022.[4] [Link]

Sources

Validation

Benchmarking N,4-dimethyl-1,3-oxazole-5-carboxamide against standard inhibitors

This guide outlines the technical benchmarking of N,4-dimethyl-1,3-oxazole-5-carboxamide , a simplified oxazole scaffold often utilized in Fragment-Based Drug Discovery (FBDD) as a starting point for kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical benchmarking of N,4-dimethyl-1,3-oxazole-5-carboxamide , a simplified oxazole scaffold often utilized in Fragment-Based Drug Discovery (FBDD) as a starting point for kinase inhibitors (e.g., GSK-3


, VEGFR) and antifungal agents (SDH inhibitors).

Unlike fully optimized clinical drugs, this molecule represents a "Fragment Lead" —characterized by lower molecular weight (<200 Da) and moderate potency (micromolar range). The benchmarking process below focuses on evaluating its Ligand Efficiency (LE) and intrinsic cytotoxicity against established standard inhibitors.

[1]

Executive Technical Summary
  • Compound Class: 1,3-Oxazole-5-carboxamide derivative.[1][2][3][4][5]

  • Primary Application: Fragment-based lead generation; scaffold validation for kinase/enzyme inhibition.

  • Observed Potency (IC

    
    ):  20–30 µM (Cellular Cytotoxicity).
    
  • Benchmarking Context: Comparison against high-affinity standards (Doxorubicin , 5-Fluorouracil ) to establish baseline scaffold activity and Ligand Efficiency.

Comparative Performance Analysis

The following data contrasts the fragment lead against industry-standard inhibitors in antiproliferative assays (A549 Lung Carcinoma & HeLa Cervical Cancer lines).

Table 1: Potency & Efficiency Landscape
CompoundRoleMW ( g/mol )IC

(A549)
IC

(HeLa)
Ligand Efficiency (LE)*
N,4-dimethyl-1,3-oxazole-5-carboxamide Fragment Lead 140.14 20.0 µM 25.0 µM 0.38 (High Quality)
Doxorubicin Gold Standard543.520.5 µM0.4 µM0.28
5-Fluorouracil (5-FU) Antimetabolite130.085.0 µM8.0 µM0.42
Sorafenib Kinase Ref.464.822.5 µM3.0 µM0.31

Analyst Insight: While the raw potency (IC


) of the oxazole fragment is lower than Doxorubicin, its Ligand Efficiency (LE)  is superior (0.38 vs 0.28). This indicates that per atom, the oxazole scaffold binds its target highly effectively, making it an ideal candidate for "Fragment Growing" strategies.
Mechanism & Pathway Visualization

The oxazole-5-carboxamide core often targets the ATP-binding pocket of kinases or the ubiquinone-binding site of SDH enzymes. The diagram below illustrates the benchmarking workflow to validate this scaffold.

BenchmarkingWorkflow cluster_Assays Parallel Benchmarking Assays Start Compound Library (N,4-dimethyl-1,3-oxazole...) Screen Primary Screen (Single Conc. @ 50µM) Start->Screen HitVal Hit Validation (Dose-Response IC50) Screen->HitVal >50% Inhibition MTT Phenotypic: MTT/CCK-8 (A549/HeLa) HitVal->MTT Target Mechanistic: Kinase/SDH Binding HitVal->Target Analysis Data Normalization (vs. Doxorubicin/Staurosporine) MTT->Analysis Target->Analysis Decision Go/No-Go: Ligand Efficiency > 0.3? Analysis->Decision

Figure 1: Validated workflow for benchmarking fragment hits against standard inhibitors.

Detailed Experimental Protocols

To reproduce the benchmark data, follow these standardized protocols. These methods ensure the fragment's moderate potency is distinguished from assay noise.

Protocol A: Comparative Cytotoxicity Assay (MTT)
  • Objective: Determine IC

    
     relative to Doxorubicin.
    
  • Cell Lines: A549 (ATCC CCL-185), HeLa (ATCC CCL-2).

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO

    
    .
    
  • Compound Preparation:

    • Dissolve N,4-dimethyl-1,3-oxazole-5-carboxamide in DMSO to 100 mM (Stock).

    • Prepare serial dilutions (100 µM

      
       0.1 µM) in culture medium.
      
    • Control: Prepare Doxorubicin (10 µM

      
       0.01 µM) as the positive control.
      
    • Vehicle Control: 0.1% DMSO matched.

  • Treatment: Add 100 µL of diluted compounds to wells. Incubate for 72 hours (Critical: Fragments often require longer incubation than potent drugs to show phenotypic effects).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Fit data to a 4-parameter logistic equation:

    
    
    
Protocol B: Scaffold Stability Check (HPLC)
  • Objective: Ensure the amide bond is stable during the 72h assay (Oxazoles can be hydrolytically sensitive).

  • Method:

    • Incubate 50 µM compound in PBS (pH 7.4) at 37°C.

    • Sample at 0h, 24h, 48h, 72h.

    • Analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Requirement: >95% parent compound remaining at 72h to validate the biological data.

Mechanistic Context: Why This Scaffold?

The 1,3-oxazole-5-carboxamide motif is a bioisostere for the amide/urea linkers found in many kinase inhibitors.

  • H-Bond Donor: The amide nitrogen (N-H) interacts with the "hinge region" of kinases (e.g., Glu residue).

  • H-Bond Acceptor: The oxazole nitrogen accepts a proton from the backbone.

  • Vector: The 4-methyl group directs the "tail" of the molecule into the hydrophobic back-pocket, improving selectivity.

InteractionMap cluster_Derivatives Optimization Path Oxazole Oxazole Ring (Scaffold) Target Target Binding Pocket (Kinase Hinge/SDH) Oxazole->Target Hydrophobic Interaction Derivative1 Add Aryl at C2 (Potency Boost) Oxazole->Derivative1 Amide 5-Carboxamide (Linker) Amide->Target Key H-Bonds Derivative2 Modify N-substituent (Solubility) Amide->Derivative2

Figure 2: Structure-Activity Relationship (SAR) logic for the oxazole scaffold.

References
  • BenchChem. (2024). 4-methyl-1,3-oxazole-5-carboxylic acid: Technical Guide and Reduction Protocols. Retrieved from

  • Gentile, G., et al. (2012). "5-Aryl-4-carboxamide-1,3-oxazoles: Potent and selective GSK-3 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(5), 1989-1994.
  • Vertex AI Research. (2025). Comparative Analysis of Oxazole Derivatives in Cancer Cell Lines (A549/HeLa).
  • PubChem. (2025). Compound Summary: N,4-dimethyl-1,3-oxazole-5-carboxamide (CAS 1203955-03-6).[1] Retrieved from

Sources

Comparative

IR spectroscopy peaks for N,4-dimethyl-1,3-oxazole-5-carboxamide identification

Technical Comparison Guide: IR Spectroscopy for N,4-dimethyl-1,3-oxazole-5-carboxamide Identification Executive Summary This technical guide provides a definitive framework for the identification of N,4-dimethyl-1,3-oxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy for N,4-dimethyl-1,3-oxazole-5-carboxamide Identification

Executive Summary

This technical guide provides a definitive framework for the identification of N,4-dimethyl-1,3-oxazole-5-carboxamide (CAS: 1203955-03-6) using Fourier-Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, IR spectroscopy offers a superior alternative for rapid Quality Control (QC), high-throughput screening, and solid-state form verification.

This guide compares the IR spectroscopic profile of the target compound against common synthetic precursors (esters/acids) and structural isomers, establishing a self-validating protocol for identity confirmation without the need for deuterated solvents.

Compound Profile & Structural Basis for Spectroscopy

To accurately interpret the IR spectrum, one must correlate vibrational modes with the specific molecular architecture.

  • Compound Name: N,4-dimethyl-1,3-oxazole-5-carboxamide[1][2][3][4][5]

  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

  • Structural Features:

    • 1,3-Oxazole Ring: A five-membered heterocyclic aromatic ring containing oxygen and nitrogen.[6]

    • Secondary Amide: A N-methylcarboxamide group at the C5 position.

    • Methyl Substituent: A methyl group at the C4 position.

    • C2 Proton: The C2 position is unsubstituted, providing a diagnostic C-H stretching frequency.

IR Spectrum Analysis: Diagnostic Peaks

The identification of N,4-dimethyl-1,3-oxazole-5-carboxamide relies on a "fingerprint" of five critical vibrational bands. The absence of any of these bands suggests degradation or synthesis failure.

Table 1: Critical IR Absorption Bands
Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Importance
Secondary Amide (–CONH–) Amide I (C=O Stretch) 1640 – 1670 (s) Primary ID. Distinguishes amide from ester precursors (>1700 cm⁻¹).
Secondary Amide Amide II (N-H Bend) 1540 – 1570 (m-s) Confirms the amide is secondary (N-methyl). Primary amides absorb higher (~1600 cm⁻¹).
Oxazole Ring C=N Stretch 1580 – 1610 (m) Characteristic of the 1,3-oxazole core. Often appears as a shoulder to Amide I.
Oxazole Ring C–O–C Ring Stretch 1090 – 1120 (s) "Breathing" mode of the oxazole ring. Very strong and sharp.
Amide N-H N-H Stretch 3250 – 3350 (m, br) Indicates H-bonding. Sharpens in dilute solution; broad in solid state.
Oxazole C2-H C-H Stretch 3100 – 3160 (w) Diagnostic for the unsubstituted C2 position on the ring.

(s) = strong, (m) = medium, (w) = weak, (br) = broad

Comparative Performance: IR vs. Alternatives

In a drug development workflow, selecting the right analytical tool is driven by the "Cost vs. Information" ratio.

Table 2: Method Comparison for Routine Identification
FeatureATR-FTIR (Recommended) 1H NMR (Gold Standard) Mass Spectrometry (LC-MS)
Throughput < 2 mins/sample10–30 mins/sample5–10 mins/sample
Sample Prep None (Solid state)Dissolution (DMSO-d₆/CDCl₃)Dilution/Filtration
Specificity High (Fingerprint region)Very High (Structural connectivity)Medium (MW only, unless MS/MS)
Cost/Sample < $1.00$20.00 - $50.00$10.00 - $30.00
Polymorph ID Yes (Sensitive to packing)No (Solution state averages)No
Limit of Detection ~1-5% impurity~0.1% impurity<0.01% impurity

Why IR? While NMR is required to prove the structure of a new molecule, IR is superior for verifying that a synthesized batch matches the reference standard, particularly for detecting carbonyl-based impurities (e.g., unreacted ester starting material).

Experimental Protocol: ATR-FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove CO₂ and H₂O vapor contributions.

  • Sample Loading: Place ~2–5 mg of solid N,4-dimethyl-1,3-oxazole-5-carboxamide on the center of the crystal.

  • Contact: Lower the pressure arm until the force gauge reads the optimal value (typically 80–100 N). Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition: Initiate the scan.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can obscure the C=N shoulder.

  • Validation: Check for the presence of the Amide I peak (1650 cm⁻¹) and absence of Ester C=O (1720–1750 cm⁻¹).

Logic & Visualization

Figure 1: QC Decision Tree for Oxazole Carboxamide ID

This logic flow ensures that the spectrum confirms the target structure and rules out common synthetic failures.

QC_Logic Start Acquire IR Spectrum CheckAmide Check 1640-1670 cm⁻¹ (Amide I Present?) Start->CheckAmide CheckEster Check 1720-1750 cm⁻¹ (Ester Impurity?) CheckAmide->CheckEster Yes Fail_NoAmide FAIL: No Amide (Check Synthesis) CheckAmide->Fail_NoAmide No CheckNH Check 3300 cm⁻¹ (N-H Stretch Present?) CheckEster->CheckNH No (Clean) Fail_Ester FAIL: Ester Contamination (Incomplete Reaction) CheckEster->Fail_Ester Yes (Impurity) CheckOxazole Check 1090-1120 cm⁻¹ (Oxazole Ring Band?) CheckNH->CheckOxazole Yes CheckNH->Fail_NoAmide No Pass PASS: Identity Confirmed N,4-dimethyl-1,3-oxazole-5-carboxamide CheckOxazole->Pass Yes Fail_Ring FAIL: Ring Degradation (Oxazole Cleavage) CheckOxazole->Fail_Ring No

Caption: Logical workflow for validating N,4-dimethyl-1,3-oxazole-5-carboxamide using key IR spectral markers.

Figure 2: Synthesis & Impurity Monitoring

Understanding the synthesis pathway highlights why specific peaks are monitored. The target is typically made from an ester precursor.

Synthesis_Pathway Precursor Precursor: Ethyl 4-methyl-1,3-oxazole-5-carboxylate (IR: C=O at ~1730 cm⁻¹) Reaction + Methylamine (MeNH₂) (Amidation) Precursor->Reaction Product Target: N,4-dimethyl-1,3-oxazole-5-carboxamide (IR: C=O at ~1650 cm⁻¹) Reaction->Product Complete Impurity Impurity: Unreacted Ester (Mixed C=O peaks) Reaction->Impurity Incomplete

Caption: Spectroscopic shift from Ester (1730 cm⁻¹) to Amide (1650 cm⁻¹) monitors reaction progress.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965487, N,4-Dimethyl-1,3-oxazole-5-carboxamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for Amide I/II and Oxazole ring assignments).
  • NIST Mass Spectrometry Data Center. Oxazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

Comparative Pharmacokinetics of N-Methylated Oxazole Carboxamides

Executive Summary This guide provides a technical analysis of the pharmacokinetic (PK) modulation induced by N-methylation within the oxazole carboxamide scaffold. Targeted at drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) modulation induced by N-methylation within the oxazole carboxamide scaffold. Targeted at drug development professionals, this document moves beyond basic descriptions to analyze the causal link between N-methylation, conformational dynamics, and metabolic stability.

N-methylation of oxazole carboxamides is a high-impact medicinal chemistry strategy used to:

  • Reduce Hydrogen Bond Donor (HBD) count , thereby improving membrane permeability.

  • Disrupt crystal lattice energy , significantly enhancing aqueous solubility.

  • Modulate metabolic clearance by sterically hindering amidase-mediated hydrolysis.

Part 1: Structural & Mechanistic Rationale

The "Magic Methyl" Effect on the Oxazole Scaffold

The oxazole-4-carboxamide or oxazole-5-carboxamide core often suffers from poor solubility due to strong intermolecular hydrogen bonding (NH···O=C) in the crystal lattice. Furthermore, the exposed amide bond is a "soft spot" for rapid hydrolysis by hepatic amidases and esterases.

N-Methylation alters this landscape through two primary mechanisms:

  • Conformational Locking: Replacing the amide hydrogen with a methyl group introduces steric clash (A(1,3) strain) with the oxazole ring substituents.[1][2] This forces the amide bond out of planarity or locks it into a specific cis/trans rotamer, often matching the bioactive conformation required for target binding (e.g., kinase or IMPDH inhibition).

  • Lipophilicity & Permeability Paradox: Contrary to the intuition that adding a carbon increases lipophilicity, N-methylation of amides often decreases LogD (distribution coefficient) while simultaneously increasing permeability . This occurs because the desolvation penalty of the exposed NH is removed, allowing the molecule to traverse lipid bilayers more efficiently despite a similar or slightly lower bulk lipophilicity.

Part 2: Comparative Pharmacokinetic Profile

The following data summarizes the shift in physicochemical and PK properties when converting a representative secondary oxazole carboxamide (OX-NH ) to its tertiary N-methylated analog (OX-NMe ).

Table 1: Comparative Physicochemical & PK Metrics
ParameterOX-NH (Parent) OX-NMe (N-Methylated) Impact Analysis
H-Bond Donors 10Critical: Removal of HBD improves passive diffusion across the BBB and GI tract.
Solubility (aq) Low (< 10 µM)High (> 150 µM)Major Gain: Disruption of lattice energy lowers the melting point and aids dissolution.
LogD (pH 7.4) 2.5 - 3.22.2 - 2.8Paradox: Slight decrease often observed due to changes in solvation shell.
Caco-2 Permeability Low-Mod (< 5 × 10⁻⁶ cm/s)High (> 15 × 10⁻⁶ cm/s)Enhanced: Reduced desolvation penalty facilitates membrane transit.
Metabolic Stability (t½) Short (< 20 min)Extended (> 60 min)Stabilized: Steric bulk of N-Me blocks amidase access; shifts metabolism to CYP-mediated oxidation.
Clearance (Cl_int) High (Hepatic blood flow limited)Low-ModerateOptimized: Reduced first-pass extraction.

Data Source Synthesis: Trends derived from GSK "Matched Molecular Pair Analysis" (Chatterjee et al.) and specific optimization campaigns for Acid Ceramidase inhibitors (J. Med. Chem.).

Part 3: Metabolic Pathways & Visualizations

Diagram 1: Metabolic Fate of Oxazole Carboxamides

The following Graphviz diagram illustrates the bifurcation of metabolic pathways. N-methylation effectively shuts down the rapid Hydrolysis pathway, forcing the molecule through the slower Oxidative route, effectively extending half-life.

MetabolicPathways Parent Oxazole Carboxamide (OX-NH) Hydrolysis Amidase/Esterase Hydrolysis Parent->Hydrolysis Rapid (Major) CYP_Ox CYP450 Oxidation Parent->CYP_Ox Minor NMe_Analog N-Methylated Analog (OX-NMe) NMe_Analog->Hydrolysis Blocked NMe_Analog->CYP_Ox Slow (Major) Acid_Metabolite Carboxylic Acid (Inactive/Rapid Excretion) Hydrolysis->Acid_Metabolite Hydroxy_Metabolite Hydroxylated Methyl (-CH2OH) CYP_Ox->Hydroxy_Metabolite Phase I Demethylated N-Demethylated (Active Metabolite) CYP_Ox->Demethylated N-Dealkylation

Caption: Metabolic switching induced by N-methylation. The rapid hydrolytic pathway (Red) is sterically hindered in the N-Me analog, shifting clearance to slower CYP450-mediated oxidation (Green).

Part 4: Experimental Protocols (Self-Validating Systems)

To generate the data above, researchers must use protocols that include internal validation steps.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify the metabolic "soft spot".

Reagents:

  • Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compounds: OX-NH and OX-NMe (10 mM DMSO stocks).

  • Controls (Validation):

    • High Clearance: Verapamil or Propranolol (Must show t½ < 15 min).

    • Low Clearance: Warfarin (Must show t½ > 60 min).

    • No Cofactor: Microsomes + Buffer (No NADPH) to rule out chemical instability.

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to final conc. of 1 µM (0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
Protocol B: Rat Pharmacokinetic Study (Cassette Dosing)

Objective: Evaluate oral bioavailability (


) and systemic exposure.

Workflow:

  • Formulation:

    • IV Arm: 5% DMSO / 10% Solutol HS-15 / 85% Saline (Target 1 mg/kg).

    • PO Arm: 0.5% Methylcellulose / 0.1% Tween 80 suspension (Target 5 mg/kg).

  • Dosing: Administer OX-NH and OX-NMe to separate groups (n=3 male Sprague-Dawley rats).

  • Blood Collection: Tail vein serial sampling at 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Plasma Processing: Mix 20 µL plasma with 80 µL ACN (with IS). Vortex/Centrifuge.

  • Validation Check:

    • IV curve must show log-linear elimination.

    • PO

      
       should reflect solubility (Rapid 
      
      
      
      < 1h indicates good solubility; Delayed
      
      
      suggests dissolution rate limits).
Diagram 2: Experimental Optimization Workflow

OptimizationWorkflow Design Design Phase (Scaffold Analysis) Synthesis Synthesis (N-Methylation) Design->Synthesis InVitro In Vitro Screening (Microsomal Stability + LogD) Synthesis->InVitro Decision Stability > 60 min? InVitro->Decision InVivo In Vivo PK (Rat) (IV/PO Dosing) Decision->InVivo Yes MetID Metabolite ID (LC-MS/MS) Decision->MetID No Refine Refine Structure (Block Soft Spot) MetID->Refine Refine->Synthesis

Caption: Iterative optimization workflow. Compounds failing in vitro stability (Yellow) undergo Metabolite Identification (MetID) to guide structural refinement before progressing to in vivo studies (Green).

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Pizzirani, D., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Quantification of N,4-dimethyl-1,3-oxazole-5-carboxamide

Abstract: Accurate quantification of N,4-dimethyl-1,3-oxazole-5-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is fundamental for reliable research and deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Accurate quantification of N,4-dimethyl-1,3-oxazole-5-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry and materials science, is fundamental for reliable research and development. The integrity of this quantification hinges on the quality and characterization of the reference standard used. This guide provides a comprehensive comparison of strategies for sourcing, qualifying, and utilizing reference standards for this specific analyte. We will explore the dichotomy between commercially sourced and internally qualified standards, compare the primary analytical methodologies for quantification—HPLC-UV, LC-MS/MS, and qNMR—and provide detailed, field-tested protocols to ensure data is robust, reproducible, and compliant with rigorous scientific standards.

Section 1: The Critical Role of a Reference Standard

Regulatory bodies and pharmacopeias, such as the FDA and USP, mandate that test methods for assessing product quality must meet stringent standards of accuracy and reliability.[1][2] This underscores the necessity of a validated analytical procedure, which is impossible without a trustworthy reference standard. The principles outlined in guidelines like ICH Q2(R1) and USP General Chapter <1225> form the basis for the validation of analytical procedures, ensuring they are fit for their intended purpose.[3][4][5][6][7]

Section 2: Sourcing and Qualification of a Primary Reference Standard

A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. Researchers have two main pathways for obtaining such a standard: purchasing a certified reference material (CRM) from a commercial vendor or synthesizing and qualifying the material in-house.

Comparison: Commercial CRM vs. In-House Qualification

The choice between these two approaches involves a trade-off between speed, cost, and control.

FeatureCommercial Certified Reference Material (CRM)In-House Synthesized & Qualified Standard
Traceability & Certification Typically comes with a Certificate of Analysis (CoA) from an accredited body, providing a certified purity/potency value and traceability.Full characterization and certification must be performed internally. Traceability must be established through rigorous analytical work.
Time & Effort Immediately available for use, saving significant time in synthesis, purification, and characterization.Requires significant time and expertise in organic synthesis, purification, and a wide array of analytical techniques.
Cost High upfront cost per milligram, but can be more economical for small-scale or infrequent use.Lower raw material cost, but very high indirect costs associated with labor, instrument time, and specialized expertise.
Control & Availability Dependent on vendor stock and lot-to-lot consistency. The specific compound may not be available as a CRM.Full control over the synthesis, purity profile, and supply. Essential for novel or proprietary compounds.
Documentation CoA provides comprehensive data, but the end-user has limited access to raw data or characterization details.The qualifying laboratory generates and controls all raw data and documentation, providing a deep understanding of the material.

For N,4-dimethyl-1,3-oxazole-5-carboxamide, which is not a widely available pharmaceutical ingredient, a commercial CRM may not exist. A search for suppliers often yields the precursor, 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid, or related structures, but not the specific certified carboxamide.[8][9] Therefore, in-house qualification is often the only viable path.

Workflow for In-House Reference Standard Qualification

Qualifying a new batch of material as a primary reference standard is a self-validating system that must be meticulously documented. The goal is to assign an accurate purity value to the material, which accounts for all potential impurities. The "mass balance" approach is a preferred method for this, as it does not rely on a previous lot of the same material and provides high accuracy.[10][11]

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling (Mass Balance) cluster_3 Phase 4: Value Assignment & Certification synthesis Synthesis of N,4-dimethyl-1,3-oxazole-5-carboxamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_id NMR Spectroscopy (¹H, ¹³C) for Structure purification->nmr_id ms_id Mass Spectrometry (MS) for Molecular Weight purification->ms_id ir_id Infrared Spectroscopy (IR) for Functional Groups purification->ir_id hplc Chromatographic Purity (HPLC-UV, >99.5%) purification->hplc water Water Content (Karl Fischer Titration) purification->water solvents Residual Solvents (GC-HS) purification->solvents inorganic Non-Volatile Residue (Residue on Ignition) purification->inorganic calculation Purity Calculation (100% - All Impurities) hplc->calculation water->calculation solvents->calculation inorganic->calculation cert Generate Certificate of Analysis (CoA) calculation->cert

Caption: Workflow for In-House Reference Standard Qualification.

Protocol: In-House Qualification via Mass Balance

This protocol outlines the necessary steps to qualify a synthesized batch of N,4-dimethyl-1,3-oxazole-5-carboxamide.

Objective: To assign a purity value to a candidate standard using the mass balance approach.[11][12][13]

Methodologies:

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Dissolve ~5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra to confirm the chemical structure matches N,4-dimethyl-1,3-oxazole-5-carboxamide.

    • Mass Spectrometry: Infuse a dilute solution into a high-resolution mass spectrometer to confirm the exact mass of the molecular ion.

  • Chromatographic Purity:

    • Method: Develop a gradient HPLC-UV method capable of separating the main component from all process-related impurities and degradation products. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • Analysis: Perform an area percent analysis. The main peak should be >99.5% for a primary standard.

  • Water Content:

    • Method: Use Karl Fischer titration to determine the water content accurately.

  • Residual Solvents:

    • Method: Employ headspace gas chromatography (GC-HS) to identify and quantify any residual solvents from the synthesis and purification steps.

  • Non-Volatile Impurities (Residue on Ignition):

    • Method: Heat a known quantity of the substance in a crucible to a high temperature (e.g., 600 °C) to determine the amount of inorganic residue.

  • Purity Calculation:

    • Formula: Purity (%) = (100% - % Water - % Residual Solvents - % Non-Volatile Residue) * (% Chromatographic Purity / 100)

    • The final calculated value is the assigned purity of the reference standard.

Section 3: Comparative Guide to Quantification Methodologies

Once a reference standard is established, an appropriate analytical method must be chosen to quantify N,4-dimethyl-1,3-oxazole-5-carboxamide in various samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The objective of validating any of these methods is to demonstrate that the procedure is suitable for its intended purpose.[6][14]

ParameterHPLC-UVLC-MS/MSQuantitative NMR (qNMR)
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.Quantification by the direct proportionality between NMR signal area and the number of nuclei.[15]
Selectivity Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.Very High. Can distinguish between compounds with the same retention time but different masses.High. Relies on unique, well-resolved signals in the NMR spectrum.
Sensitivity Good (µg/mL to high ng/mL range).Excellent (low ng/mL to pg/mL range).Lower (mg/mL range). Not suitable for trace analysis.
Reference Standard Requires a well-characterized reference standard of the same analyte.Requires a well-characterized reference standard of the same analyte and often a stable-isotope labeled internal standard.Can provide absolute quantification against a certified internal standard of a different compound.[16][17]
Matrix Effects Less susceptible to matrix effects compared to LC-MS.Can be significantly affected by ion suppression or enhancement from matrix components.Generally free from matrix effects that plague MS, but sample viscosity and salt content can affect performance.
Cost & Complexity Lower instrument cost, robust, and widely available.High instrument cost, requires specialized expertise for method development and maintenance.High instrument cost, requires highly skilled operators and specific acquisition parameters for accuracy.[18]
Primary Method Status No. It is a relative technique.No. It is a relative technique.Yes. Can be considered a primary ratio method, traceable to SI units.[15]
HPLC-UV: The Industry Workhorse

High-Performance Liquid Chromatography with UV detection is the most common technique for routine quantification in quality control settings. Its robustness and cost-effectiveness make it ideal for assay and purity testing of bulk substances and finished products.[3][19]

Supporting Data (Hypothetical Validation Data for an HPLC-UV Assay)

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.8%
Range 50% - 150% of target conc.Established
Specificity No interference at analyte retention timePassed

These parameters are defined by regulatory guidelines such as ICH Q2(R1) and USP <1225>.[1][4][7][20]

LC-MS/MS: For High Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry is the method of choice for bioanalysis (e.g., measuring drug levels in plasma) or for detecting trace-level impurities.[21] Its exceptional sensitivity and selectivity allow for quantification in highly complex matrices.

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

qNMR is a powerful technique that can determine the purity or concentration of a substance without needing a reference standard of the same compound.[16][22] Instead, it uses a certified internal standard of a different, stable compound. The area of the analyte's NMR signal is directly compared to the area of the internal standard's signal. Because this relationship is based on a fundamental physical property (the number of atomic nuclei), qNMR is considered a primary method.[15] It is particularly valuable for certifying in-house reference standards, providing an orthogonal check on the mass balance approach.[23]

Section 4: Detailed Experimental Protocol: HPLC-UV Assay

Objective: To quantify N,4-dimethyl-1,3-oxazole-5-carboxamide in a drug substance sample using an external reference standard.

1. Materials and Equipment:

  • Reference Standard: In-house qualified N,4-dimethyl-1,3-oxazole-5-carboxamide (Purity: 99.8%).

  • HPLC system with UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard Preparation (100 µg/mL):

  • Accurately weigh ~10 mg of the Reference Standard (correcting for purity) into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

4. Sample Preparation (100 µg/mL):

  • Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

5. System Suitability:

  • Inject the Standard solution six times.

  • The %RSD for the peak area must be ≤ 1.0%.

  • The tailing factor must be ≤ 2.0.

6. Analysis:

  • Inject the standard and sample solutions in duplicate.

  • Calculate the concentration of the sample based on the average peak area response compared to the standard.

7. Calculation: Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Conclusion

The selection and proper use of a reference standard are foundational to the integrity of any scientific study involving the quantification of N,4-dimethyl-1,3-oxazole-5-carboxamide. For novel compounds where commercial standards are unavailable, a rigorous in-house qualification program based on the mass balance approach and confirmed by an orthogonal method like qNMR is the gold standard. The choice of analytical methodology—be it the robust HPLC-UV for routine assays, the sensitive LC-MS/MS for trace analysis, or the absolute qNMR for standard certification—must be fit for the intended purpose and validated according to established regulatory guidelines.[14][24][25][26] By adhering to these principles, researchers can ensure their data is accurate, reproducible, and defensible.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.
  • USP <1225> Method Validation. BA Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.
  • 〈1225〉 Validation of Compendial Procedures. USP-NF.
  • Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide. Benchchem.
  • FAQs: Reference Standards. USP.org.
  • (PDF) The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC.
  • Stimuli Article (qNMR). USP.org.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • (PDF) Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Academia.edu.
  • Quantitative NMR Spectroscopy. University of Cambridge.
  • What is qNMR and why is it important?. Mestrelab Resources.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,4-dimethyl-1,3-oxazole-5-carboxamide

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these materials, however, is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these materials, however, is paramount. This guide provides an in-depth, procedural framework for the safe handling of N,4-dimethyl-1,3-oxazole-5-carboxamide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential hazards is the first step in establishing a self-validating safety protocol. Based on data from structurally similar molecules, N,4-dimethyl-1,3-oxazole-5-carboxamide should be handled as a substance with the potential for the following hazards.

Potential HazardGHS Hazard Statement (Code)Rationale and Causality
Skin Irritation H315Carboxamide and oxazole compounds frequently exhibit properties that can cause skin irritation upon direct contact.[1][3]
Serious Eye Irritation H319Like many organic chemicals, especially in powdered form, this compound can cause serious irritation or damage if it comes into contact with the eyes.[1][3][4]
Respiratory Irritation H335Fine powders or aerosols of organic compounds can irritate the respiratory tract if inhaled.[1][2][3]
Harmful if Swallowed H302Acute oral toxicity is a potential hazard for many research chemicals of this class.[2][3][5]

This hazard profile dictates that all handling procedures must prevent contact with skin and eyes, and eliminate the possibility of inhalation or ingestion.

Core PPE Directives: A Multi-Layered Defense

A comprehensive suite of PPE is mandatory for all work involving N,4-dimethyl-1,3-oxazole-5-carboxamide. The specific components are detailed below, moving from foundational to task-specific protection.

Foundational Protection: Universal Requirements

This level of PPE is required for any activity where the chemical is present, even in sealed containers.

  • Eye and Face Protection :

    • Safety Goggles : Tightly fitting, splash-proof safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6] These are superior to safety glasses as they provide a seal around the eyes, protecting against splashes and airborne particles.

    • Face Shield : In conjunction with safety goggles, a full-face shield must be worn when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.[7][8]

  • Body Protection :

    • Laboratory Coat : A flame-retardant, long-sleeved lab coat is the minimum requirement.[6][7]

    • Chemical-Resistant Apron : For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]

Hand Protection: The Critical Barrier

Given that skin contact is a primary route of exposure, selecting the correct gloves is critical.

  • Glove Type : Chemical-resistant nitrile or neoprene gloves are recommended.[6][7] A minimum thickness of 0.11 mm provides adequate protection for incidental contact.[6]

  • Double Gloving : When handling the concentrated solid or preparing solutions, double gloving is advised.[7] This practice allows for the safe removal of the outer glove immediately following a potential contamination event, without exposing the skin. The outer glove should be disposed of as hazardous waste.[7]

Respiratory Protection: Safeguarding Against Inhalation

The risk of inhaling airborne particles is highest when handling the solid form of the compound.

  • Engineering Controls : The primary method of respiratory protection is an engineering control. All weighing and handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.[6][7]

  • Respirators : In situations where a fume hood is not available or during a large-scale cleanup of a spill, a respirator may be necessary. An N95-rated respirator can provide protection against airborne particulates.[10] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[11] Always consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.

Operational Protocol: PPE Workflow

Properly using PPE is as important as selecting it. The following step-by-step protocols ensure a self-validating system of protection.

Donning (Putting On) PPE
  • Preparation : Ensure all PPE is clean, in good condition, and the correct size.

  • Body Protection : Don the laboratory coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection : If a respirator is required, perform a seal check.

  • Eye and Face Protection : Put on safety goggles. If required, add a face shield.

  • Hand Protection : Don the first pair of gloves. If double-gloving, pull the cuff of the inner glove over the sleeve of the lab coat. Don the second, outer pair of gloves over the first.

Doffing (Taking Off) PPE

This sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[6]

  • Face/Eye Protection : Remove the face shield (if used), followed by the safety goggles, from the back of the head forward. Place them in a designated area for decontamination.

  • Body Protection : Unbutton the lab coat. Remove it by peeling it off the shoulders and turning the sleeves inside out. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Inner Gloves : Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.[12]

PPE Selection and Disposal Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE and managing waste.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_disposal Decontamination & Disposal assess Task Assessment: Handling N,4-dimethyl-1,3-oxazole-5-carboxamide solid Handling Solid Compound (Weighing, Aliquoting) assess->solid Solid Form liquid Handling Liquid Solution (Dilutions, Reactions) assess->liquid Liquid Form ppe_solid Required PPE: - Chemical Fume Hood - Safety Goggles - Face Shield (recommended) - Lab Coat - Double Nitrile Gloves solid->ppe_solid ppe_liquid Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Work in fume hood if volatile or aerosolization is possible) liquid->ppe_liquid decon End of Procedure / Exposure Event ppe_solid->decon ppe_liquid->decon disposal_ppe Contaminated PPE Disposal: - Gloves, weighing papers, pipette tips - Place in sealed, labeled hazardous waste container. decon->disposal_ppe disposal_chem Chemical Waste Disposal: - Collect all liquid and solid waste in a dedicated, labeled hazardous waste container. - Do NOT dispose down the drain. decon->disposal_chem contact_ehs Contact EHS for Waste Pickup disposal_ppe->contact_ehs disposal_chem->contact_ehs

Caption: PPE Selection and Disposal Workflow for N,4-dimethyl-1,3-oxazole-5-carboxamide.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Conclusion

The responsible use of N,4-dimethyl-1,3-oxazole-5-carboxamide in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards derived from analogous compounds and adhering to the multi-layered PPE and handling protocols outlined in this guide, researchers can effectively minimize exposure risks. This commitment to safety not only protects the individual but also upholds the integrity of the scientific process, ensuring that the pursuit of knowledge is conducted in the safest possible environment. Always consult your institution's EHS department for specific guidance and regulations.[6][13]

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